CP-74006
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-(4-chlorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCJFZKQYODIDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350003 | |
| Record name | 2-amino-N-(4-chlorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4943-86-6 | |
| Record name | 2-Amino-N-(4-chlorophenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4943-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-amino-N-(4-chlorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-N-(4-chlorophenyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of CP-74006's Closest Analog, CP-506
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound with the identifier "CP-74006." This technical guide will therefore focus on the extensively researched and closely related compound, CP-506 , a novel hypoxia-activated prodrug (HAP). It is plausible that "this compound" is an internal, preclinical, or otherwise undisclosed designation, and that the user's interest may be served by a detailed analysis of a compound within the same class and with a similar naming convention.
Executive Summary
CP-506 is a next-generation, hypoxia-activated DNA alkylating agent developed to selectively target hypoxic tumor cells, a population of cells notoriously resistant to conventional cancer therapies. This document provides a comprehensive overview of the core mechanism of action of CP-506, intended for researchers, scientists, and drug development professionals. It details the enzymatic activation under hypoxic conditions, the subsequent formation of DNA adducts leading to cell death, and the preclinical data supporting its therapeutic potential.
Mechanism of Action
CP-506 is designed as an inactive prodrug that undergoes bioreductive activation in the low-oxygen environment characteristic of solid tumors. This selective activation minimizes off-target toxicity to healthy, well-oxygenated tissues.
Hypoxia-Selective Activation
The activation of CP-506 is initiated by a one-electron reduction of its nitro group, a reaction catalyzed by various intracellular reductases, most notably Cytochrome P450 oxidoreductase (POR). Under normoxic (normal oxygen) conditions, the resulting radical anion is rapidly re-oxidized back to the parent compound in a futile cycle, preventing the formation of the active cytotoxic species. However, under hypoxic conditions, the lack of oxygen allows for further reduction to a hydroxylamine and subsequently to a potent DNA alkylating agent.
A key design feature of CP-506 is its resistance to aerobic (two-electron) activation by aldo-keto reductase 1C3 (AKR1C3), an enzyme that was found to cause off-target activation of earlier generation HAPs.
DNA Damage and Cytotoxicity
Once activated, the nitrogen mustard moiety of CP-506 becomes a powerful electrophile that cross-links DNA strands. This extensive DNA damage overwhelms the cell's repair machinery, leading to cell cycle arrest and apoptosis.
Quantitative Data
The selective cytotoxicity of CP-506 has been quantified across a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values under normoxic and anoxic conditions. The Hypoxic Cytotoxicity Ratio (HCR) indicates the selectivity of the compound for hypoxic cells.
| Cell Line | Cancer Type | Normoxic IC50 (µM) | Anoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| HCT116 | Colon Carcinoma | >100 | 0.5 - 1.0 | >100 - 200 |
| FaDu | Head and Neck Squamous Cell Carcinoma | >100 | ~0.8 | >125 |
| UT-SCC-5 | Head and Neck Squamous Cell Carcinoma | >100 | ~1.5 | >67 |
| A549 | Lung Carcinoma | >100 | 2.0 - 3.0 | >33 - 50 |
| MDA-MB-231 | Breast Adenocarcinoma | >100 | 0.2 - 0.4 | >250 - 500 |
| BT-474 | Breast Ductal Carcinoma | >100 | ~1.0 | >100 |
| DMS114 | Small Cell Lung Cancer | >100 | ~0.7 | >140 |
Note: The IC50 values are approximate ranges compiled from multiple preclinical studies. Exact values may vary based on experimental conditions.
Experimental Protocols
In Vitro Cell Viability Assay
The cytotoxic effects of CP-506 are typically determined using a sulforhodamine B (SRB) or similar colorimetric assay.
-
Cell Plating: Cancer cells are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Exposure: Cells are exposed to a serial dilution of CP-506 for a period of 4-6 hours. For hypoxic conditions, plates are incubated in a hypoxic chamber with an atmosphere of 0.1% O2, 5% CO2, and balanced N2. Normoxic plates are incubated under standard conditions (21% O2, 5% CO2).
-
Incubation: After the initial exposure, the drug-containing medium is removed, and cells are washed and incubated in fresh medium for 4-5 days.
-
Cell Fixation and Staining: Cells are fixed with trichloroacetic acid, washed, and stained with SRB dye.
-
Measurement: The absorbance is read on a plate reader at 510 nm.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Xenograft Studies
The antitumor activity of CP-506 in a living system is assessed using human tumor xenografts in immunocompromised mice.
-
Tumor Implantation: Human cancer cells (e.g., FaDu, MDA-MB-231) are subcutaneously injected into the flank of nude mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into control (vehicle) and treatment groups.
-
Dosing Regimen: CP-506 is administered intraperitoneally (i.p.) or orally (p.o.) at a specified dose and schedule (e.g., 600 mg/kg, daily for 5 days).
-
Tumor Volume Measurement: Tumor dimensions are measured with calipers at regular intervals, and tumor volume is calculated using the formula: (length x width²) / 2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a specified duration. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Clinical Development
A Phase I/IIA clinical trial (NCT04954599) has been initiated to evaluate the safety, tolerability, and preliminary efficacy of CP-506 in patients with advanced solid tumors, both as a monotherapy and in combination with carboplatin or an immune checkpoint inhibitor. [1]
Conclusion
CP-506 represents a promising therapeutic strategy for targeting the hypoxic fraction of solid tumors. Its mechanism of action, characterized by hypoxia-selective activation and subsequent DNA alkylation, has been extensively validated in preclinical models. The ongoing clinical evaluation will be crucial in determining its ultimate role in cancer therapy. The rational design of CP-506, particularly its resistance to off-target aerobic activation, positions it as a potentially superior next-generation hypoxia-activated prodrug.
References
CP-74006: A Technical Guide to a Selective Delta-5-Desaturase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-74006 is a potent and selective small molecule inhibitor of Delta-5-Desaturase (D5D), a critical enzyme in the biosynthetic pathway of polyunsaturated fatty acids. By blocking the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA), this compound offers a targeted mechanism for modulating the balance of pro-inflammatory and anti-inflammatory eicosanoids. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and available in vitro data. The information presented herein is intended to support further research and development of D5D inhibitors as potential therapeutic agents.
Chemical and Physical Properties
This compound, chemically known as 2-amino-N-(4-chlorophenyl)benzamide, is a synthetic compound with the following properties:
| Property | Value |
| CAS Number | 4943-86-6 |
| Molecular Formula | C₁₃H₁₁ClN₂O |
| Molecular Weight | 246.69 g/mol |
| IUPAC Name | 2-amino-N-(4-chlorophenyl)benzamide |
| Synonyms | CP 74006, CP74006 |
Mechanism of Action: Inhibition of Delta-5-Desaturase
This compound exerts its biological effects through the selective inhibition of Delta-5-Desaturase (D5D), an enzyme encoded by the FADS1 gene. D5D is a key enzyme in the metabolic pathway of long-chain polyunsaturated fatty acids, specifically catalyzing the introduction of a double bond at the delta-5 position of its substrates.
The primary role of D5D is the conversion of dihomo-γ-linolenic acid (DGLA; 20:3n-6) to arachidonic acid (AA; 20:4n-6) in the omega-6 pathway, and the conversion of eicosatetraenoic acid (ETA; 20:4n-3) to eicosapentaenoic acid (EPA; 20:5n-3) in the omega-3 pathway. Arachidonic acid is a precursor to a variety of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. By inhibiting D5D, this compound effectively reduces the production of arachidonic acid, thereby potentially mitigating inflammatory responses.
Figure 1. Signaling pathway illustrating the inhibitory action of this compound on the Delta-5-Desaturase (D5D) catalyzed conversion of DGLA to arachidonic acid, a precursor for pro-inflammatory eicosanoids.
In Vitro Pharmacology
The inhibitory activity of this compound against D5D has been characterized in cell-based assays.
| Parameter | Value | Cell Line | Assay Description |
| IC₅₀ | 20 nM | HepG2 | Measurement of the inhibition of [¹⁴C]-arachidonic acid production from [¹⁴C]-dihomo-γ-linolenic acid. |
Experimental Protocols
Cell-Based Delta-5-Desaturase Activity Assay
This protocol outlines a method for determining the inhibitory activity of compounds against D5D in a cellular context using the human hepatoma cell line, HepG2.
Figure 2. Experimental workflow for the cell-based Delta-5-Desaturase inhibition assay.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
[¹⁴C]-dihomo-γ-linolenic acid ([¹⁴C]-DGLA)
-
Phosphate-Buffered Saline (PBS)
-
Lipid extraction solvents (e.g., hexane/isopropanol)
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
Procedure:
-
Cell Culture: Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: Seed HepG2 cells into 96-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain the desired concentration range for testing.
-
Compound Incubation: Remove the culture medium from the cells and replace it with a fresh medium containing the various concentrations of this compound or vehicle control. Incubate for a predetermined period (e.g., 30 minutes to 1 hour).
-
Substrate Addition: Add [¹⁴C]-DGLA to each well to a final concentration appropriate for the assay.
-
Incubation: Incubate the cells with the radiolabeled substrate for a specific time (e.g., 4 hours) to allow for the conversion of [¹⁴C]-DGLA to [¹⁴C]-arachidonic acid ([¹⁴C]-AA).
-
Lipid Extraction: Terminate the reaction by removing the medium and washing the cells with PBS. Lyse the cells and extract the total lipids using an appropriate solvent system.
-
HPLC Analysis: Separate the fatty acid methyl esters by reverse-phase HPLC and quantify the amounts of [¹⁴C]-DGLA and [¹⁴C]-AA using a radioactivity detector.
-
Data Analysis: Calculate the percentage of D5D activity by dividing the amount of [¹⁴C]-AA by the total amount of ([¹⁴C]-DGLA + [¹⁴C]-AA). Determine the percent inhibition for each concentration of this compound relative to the vehicle control. Calculate the IC₅₀ value by fitting the data to a dose-response curve.
In Vivo Pharmacology
Detailed in vivo pharmacokinetic and efficacy data for this compound are not extensively available in the public domain. Preclinical studies for D5D inhibitors typically involve animal models of inflammation, such as collagen-induced arthritis or dextran sulfate sodium (DSS)-induced colitis. In such studies, key endpoints would include the assessment of clinical signs of inflammation, histological analysis of affected tissues, and measurement of fatty acid profiles (DGLA and AA levels) in plasma and tissues.
Synthesis
A general synthetic route for 2-amino-N-(4-chlorophenyl)benzamide (this compound) involves the coupling of isatoic anhydride with 4-chloroaniline.
The Discovery and Scientific Journey of CP-74006: A Technical Overview
For Immediate Release: A Comprehensive Analysis of the Delta-5-Desaturase Inhibitor CP-74006
This in-depth guide provides a technical overview of the discovery, mechanism of action, and historical development of this compound, a selective inhibitor of Delta-5-desaturase (D5D). The information is tailored for researchers, scientists, and professionals in the field of drug development, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways.
Introduction and Discovery
This compound, chemically identified as 2-amino-N-(4-chlorophenyl)benzamide, emerged from a research program focused on identifying novel anti-inflammatory agents. The discovery was first reported by a team of scientists led by Obukowicz in a seminal 1998 paper published in the Journal of Pharmacology and Experimental Therapeutics[1]. The core concept behind its development was to mitigate inflammation by inhibiting the synthesis of arachidonic acid (AA), a key precursor to pro-inflammatory eicosanoids[1].
The research identified this compound as a potent and selective inhibitor of the Delta-5-desaturase (D5D) enzyme, a critical component in the biosynthetic pathway of polyunsaturated fatty acids.
Mechanism of Action
This compound exerts its pharmacological effect by specifically targeting and inhibiting the Delta-5-desaturase enzyme. D5D is responsible for the conversion of dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA) in the omega-6 fatty acid pathway. By blocking this step, this compound effectively reduces the cellular pool of AA available for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
The inhibitory activity of this compound on D5D has been quantified with a potent IC50 value, as detailed in the table below.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Species/System | Reference |
| D5D Inhibition (IC50) | 20 nM | In vitro radioassay | [2] |
Experimental Protocols
This section provides a detailed description of the key experimental methodologies used in the initial characterization of this compound, based on the foundational publication by Obukowicz et al. (1998)[1].
In Vitro Delta-5-Desaturase Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting the D5D enzyme.
Methodology:
-
Enzyme Source: Microsomes were prepared from the livers of mice.
-
Substrate: Radiolabeled [1-¹⁴C]-eicosatrienoic acid (dihomo-gamma-linolenic acid) was used as the substrate for the D5D enzyme.
-
Incubation: The liver microsomes were incubated with the radiolabeled substrate in the presence of various concentrations of this compound.
-
Lipid Extraction: After the incubation period, the total lipids were extracted from the reaction mixture.
-
Analysis: The extracted lipids were separated using thin-layer chromatography (TLC) to distinguish the substrate (DGLA) from the product (arachidonic acid).
-
Quantification: The amount of radioactivity in the substrate and product bands was quantified to determine the percentage of conversion and, subsequently, the inhibitory effect of this compound. The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in enzyme activity.
In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Mice)
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.
Methodology:
-
Animal Model: Male Swiss Webster mice were used for the study.
-
Induction of Inflammation: Inflammation was induced by injecting a 1% solution of carrageenan into the subplantar region of the right hind paw.
-
Drug Administration: this compound was administered orally to the mice at various doses prior to the carrageenan injection. A control group received the vehicle.
-
Measurement of Edema: Paw volume was measured using a plethysmometer at specified time points after the carrageenan injection.
-
Data Analysis: The increase in paw volume (edema) was calculated for both the treated and control groups. The percentage of inhibition of edema by this compound was then determined.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows associated with this compound.
References
An In-depth Technical Guide to CP-74006 (CAS: 4943-86-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-74006, identified chemically as 2-amino-N-(4-chlorophenyl)benzamide, is a small molecule with the CAS number 4943-86-6. Publicly available data on this compound presents a dual and conflicting pharmacological profile, with reports identifying it as both a selective Cyclooxygenase-1 (COX-1) inhibitor and a Delta-5-Desaturase (D5D) inhibitor. This technical guide aims to consolidate the available scientific information on this compound, presenting its chemical properties, and delving into the experimental data and methodologies related to its two reported biological targets. Due to the divergent activities reported, this document will address each proposed mechanism of action in separate, detailed sections to provide a comprehensive overview for research and drug development professionals. This guide is intended to be a resource for understanding the current, albeit ambiguous, scientific landscape surrounding this compound and to provide a foundation for further investigation.
Chemical and Physical Properties
This compound is a benzamide derivative with a molecular formula of C13H11ClN2O.[1][2] Its chemical structure and key properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-amino-N-(4-chlorophenyl)benzamide | [1][3] |
| CAS Number | 4943-86-6 | [1][3] |
| Molecular Formula | C13H11ClN2O | [1][2] |
| Molecular Weight | 246.69 g/mol | [1][2] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| SMILES | NC1=C(C(NC2=CC=C(Cl)C=C2)=O)C=CC=C1 | [1] |
| InChI Key | RHCJFZKQYODIDI-UHFFFAOYSA-N | [1][3] |
Reported Biological Activity I: Cyclooxygenase-1 (COX-1) Inhibition
Several sources classify this compound as a selective inhibitor of Cyclooxygenase-1 (COX-1).[4] COX-1 is a constitutively expressed enzyme responsible for the baseline production of prostaglandins, which are involved in a wide range of physiological processes, including the protection of the gastric mucosa and platelet aggregation.[5] Selective COX-1 inhibitors are of interest as potential analgesics that may spare the gastric side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that also inhibit COX-2.
Quantitative Data: COX-1 Inhibition
| Compound | Target | IC50 (µM) | Selectivity (COX-2 IC50 / COX-1 IC50) | Reference |
| TFAP | COX-1 | 0.80 ± 0.05 | 262.5 | [7] |
| TFAP | COX-2 | 210 ± 10 | [7] |
Experimental Protocol: In Vitro COX-1 Inhibition Assay
The following is a generalized experimental protocol for determining the in vitro COX-1 inhibitory activity of a compound like this compound, based on established methodologies.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against human recombinant COX-1.
Materials:
-
Human recombinant COX-1 enzyme
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
L-epinephrine (cofactor)
-
Arachidonic acid (substrate)
-
Test compound (this compound) dissolved in DMSO
-
Control inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2)
-
EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection
Procedure:
-
Enzyme Preparation: A solution of human recombinant COX-1 is prepared in the reaction buffer containing hematin and L-epinephrine.
-
Compound Incubation: The test compound, this compound, at various concentrations, is pre-incubated with the enzyme solution for a defined period (e.g., 10 minutes at 37°C) to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid. The reaction is allowed to proceed for a specific time (e.g., 2 minutes at 37°C).
-
Reaction Termination: The reaction is stopped by the addition of a quenching agent, such as stannous chloride.
-
PGE2 Quantification: The amount of PGE2 produced is quantified using a competitive EIA kit. The conversion of the substrate is a measure of the enzyme's activity.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control (DMSO). The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal model.
Signaling Pathway and Workflow Diagrams
Caption: COX-1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vitro COX-1 inhibition assay.
Reported Biological Activity II: Delta-5-Desaturase (D5D) Inhibition
A distinct line of evidence, primarily from secondary sources and chemical vendor information, identifies this compound as a selective inhibitor of Delta-5-Desaturase (D5D).[1][8] D5D is a key enzyme in the biosynthesis of polyunsaturated fatty acids, catalyzing the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA).[8][9] Inhibition of D5D is a potential therapeutic strategy for inflammatory conditions, as it can lead to a decrease in pro-inflammatory AA-derived eicosanoids and an increase in anti-inflammatory DGLA-derived eicosanoids.[8]
Quantitative Data: D5D Inhibition
A 2016 study by Tsuchida et al. mentions this compound as a selective D5D inhibitor discovered through compound screening by Obukowicz et al., and provides an IC50 value.[8]
| Compound | Target | IC50 (nM) | Reference |
| This compound | Delta-5-Desaturase | 20 | [8] |
Experimental Protocol: In Vitro D5D Activity Assay
The following is a generalized protocol for assessing D5D activity, which could be adapted to screen for inhibitors like this compound. The direct measurement of D5D activity is noted to be challenging.[8]
Objective: To measure the inhibitory effect of this compound on the conversion of a radiolabeled D5D substrate to its product.
Materials:
-
Rat liver microsomes (as a source of D5D)
-
Radiolabeled substrate (e.g., [1-14C]-dihomo-γ-linolenic acid)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Cofactors (e.g., ATP, CoA, NADH, MgCl2)
-
Test compound (this compound) dissolved in a suitable solvent
-
Saponifying agent (e.g., methanolic KOH)
-
Acidifying agent (e.g., HCl)
-
Organic solvent for extraction (e.g., hexane)
-
Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) system
-
Scintillation counter
Procedure:
-
Microsome Preparation: Rat liver microsomes are prepared and suspended in the reaction buffer.
-
Reaction Mixture Preparation: A reaction mixture containing the microsomes, cofactors, and the radiolabeled substrate is prepared.
-
Inhibitor Addition: The test compound, this compound, at various concentrations, is added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C for a specified duration (e.g., 20-30 minutes).
-
Reaction Termination and Saponification: The reaction is stopped, and the lipids are saponified by adding a methanolic KOH solution and heating.
-
Fatty Acid Extraction: After cooling, the mixture is acidified, and the fatty acids are extracted with an organic solvent like hexane.
-
Separation and Quantification: The extracted fatty acids (substrate and product) are separated using TLC or HPLC. The radioactivity of the separated substrate and product bands is measured using a scintillation counter.
-
Data Analysis: The D5D activity is calculated based on the conversion of the radiolabeled substrate to the product. The percentage of inhibition by this compound is determined, and the IC50 value is calculated.
Signaling Pathway and Workflow Diagrams
Caption: D5D pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vitro D5D activity assay.
Synthesis
A general synthesis method for 2-amino-N-(substituted-phenyl)benzamides involves the reaction of isatoic anhydride with the corresponding aniline derivative.
Synthetic Scheme
Caption: General synthetic route for this compound.
Discussion and Future Directions
The available data on this compound (2-amino-N-(4-chlorophenyl)benzamide) is perplexing due to the assertion of two distinct and potent biological activities: selective COX-1 inhibition and selective D5D inhibition. The evidence for its role as a COX-1 inhibitor is inferred from a well-documented study on structurally similar benzamide compounds. Conversely, its characterization as a D5D inhibitor is stated in more recent literature, citing earlier screening work that may not be widely accessible.
This discrepancy highlights a critical need for further research to unequivocally determine the primary biological target and mechanism of action of this compound. For researchers and drug development professionals, this ambiguity necessitates a cautious approach.
Key recommendations for future research include:
-
Head-to-head comparison: A comprehensive study evaluating the inhibitory activity of a single, authenticated batch of this compound against both COX-1/COX-2 and D5D/D6D enzymes is essential to resolve the conflicting reports.
-
In vivo studies: Should a primary target be confirmed, in vivo studies in relevant animal models of pain, inflammation, or metabolic disease would be warranted to assess its therapeutic potential.
-
Structure-Activity Relationship (SAR) studies: A focused medicinal chemistry effort to explore the SAR of the 2-amino-N-(4-chlorophenyl)benzamide scaffold for both COX-1 and D5D inhibition could elucidate the structural determinants for each activity and potentially lead to the development of more potent and selective inhibitors.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 5. WO2024075051A1 - Hsd17b13 inhibitors and/or degraders - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. TFAP・205-17381[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. T-3364366 Targets the Desaturase Domain of Delta-5 Desaturase with Nanomolar Potency and a Multihour Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CP-74006: Molecular Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-74006 is a potent and selective inhibitor of the enzyme Delta-5-desaturase (D5D), a critical component in the biosynthetic pathway of polyunsaturated fatty acids (PUFAs).[1] By modulating the production of pro-inflammatory and anti-inflammatory eicosanoids, this compound presents a valuable tool for research in inflammation, metabolic disorders, and other physiological and pathological processes. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and detailed experimental protocols related to this compound.
Molecular Structure and Properties
This compound, with the IUPAC name 2-amino-N-(4-chlorophenyl)benzamide, is a small molecule with a well-defined chemical structure.[1] Its fundamental properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | 2-amino-N-(4-chlorophenyl)benzamide |
| CAS Number | 4943-86-6 |
| Chemical Formula | C₁₃H₁₁ClN₂O |
| SMILES | NC1=C(C=CC=C1)C(=O)NC2=CC=C(Cl)C=C2 |
| InChI Key | RHCJFZKQYODIDI-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 246.69 g/mol | [1][2] |
| Appearance | White to off-white solid powder | MedKoo Biosciences |
| Solubility | Soluble in DMSO and acetonitrile | MedKoo Biosciences |
| Melting Point | Not explicitly available in public literature | |
| Boiling Point | Not explicitly available in public literature | |
| pKa | Not explicitly available in public literature |
Biological Activity
This compound is a highly selective inhibitor of Delta-5-desaturase (D5D), the enzyme responsible for the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA). This inhibition has significant downstream effects on the balance of lipid mediators.
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the D5D enzyme. This leads to an accumulation of the substrate DGLA and a reduction in the product AA. This shift in the DGLA/AA ratio is a key indicator of the compound's activity and has profound implications for inflammatory pathways.
Signaling Pathway
The inhibition of Delta-5-desaturase by this compound directly impacts the polyunsaturated fatty acid (PUFA) synthesis pathway. This can be visualized as follows:
Experimental Protocols
The following sections detail the methodologies for key experiments involving this compound, specifically focusing on the in vitro assessment of Delta-5-desaturase inhibition.
In Vitro Delta-5-Desaturase (D5D) Inhibition Assay Using HepG2 Cells
This protocol describes a cell-based assay to determine the inhibitory activity of this compound on D5D using the human hepatoma cell line HepG2. The assay measures the conversion of a radiolabeled D5D substrate to its product.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
[¹⁴C]-dihomo-γ-linolenic acid ([¹⁴C]-DGLA)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Scintillation counter and vials
-
Solvents for lipid extraction (e.g., hexane, isopropanol)
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Cell Culture:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed HepG2 cells into 96-well plates at a density of approximately 1 x 10⁵ cells per well and allow them to adhere overnight.[3]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, wash the cells twice with PBS.
-
Incubate the cells with various concentrations of this compound (or vehicle control, DMSO) in DMEM containing 0.1% fatty acid-free BSA for 30 minutes.[3]
-
-
Substrate Addition and Incubation:
-
Add [¹⁴C]-DGLA to each well to a final concentration of approximately 0.1 µCi/well.[3]
-
Incubate the plates for a defined period (e.g., 4 hours) at 37°C.
-
-
Lipid Extraction and Analysis:
-
After incubation, terminate the reaction and harvest the cells.
-
Extract the total lipids from the cells using an appropriate solvent system (e.g., hexane:isopropanol).
-
Separate the fatty acids using Thin Layer Chromatography (TLC).
-
Identify and quantify the radioactive bands corresponding to [¹⁴C]-DGLA and the product, [¹⁴C]-arachidonic acid ([¹⁴C]-AA), using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of conversion of [¹⁴C]-DGLA to [¹⁴C]-AA for each treatment condition.
-
Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ for this compound has been reported to be approximately 20 nM.[1]
-
Experimental Workflow Diagram:
Conclusion
This compound is a valuable research tool for investigating the role of Delta-5-desaturase in health and disease. Its well-characterized structure and potent inhibitory activity make it a standard for studies involving the modulation of polyunsaturated fatty acid metabolism. The provided experimental protocol offers a robust method for assessing its, and other potential inhibitors', efficacy in a cellular context. Further research into the in vivo effects and therapeutic potential of this compound and similar compounds is an active area of investigation.
References
In-depth Technical Guide: The Role of CP-74006 in Fatty Acid Metabolism
A critical review of available scientific literature reveals that the compound designated as CP-74006 is not directly involved in the core pathways of fatty acid catabolism as initially posited. The primary mechanism of action identified for this compound is the selective inhibition of Delta-5-Desaturase (D5D), an enzyme involved in the biosynthesis of polyunsaturated fatty acids, rather than the oxidative breakdown of fatty acids for energy.
This guide will first clarify the established role of this compound as a D5D inhibitor and then, for the benefit of the intended audience of researchers, scientists, and drug development professionals, provide a detailed overview of the canonical fatty acid oxidation pathway, which is often the target for therapeutic intervention in metabolic diseases. This will include a discussion of the key regulatory enzyme, Carnitine Palmitoyltransferase 1 (CPT1), and the general mechanisms of its inhibitors.
Part 1: Elucidating the True Identity of this compound
Initial investigations into the role of this compound in fatty acid metabolism did not yield relevant results. Subsequent, more targeted searches have definitively characterized this compound as a selective inhibitor of Delta-5-Desaturase (D5D)[1].
Chemical and Pharmacological Profile of this compound:
| Parameter | Value | Reference |
| IUPAC Name | 2-amino-N-(4-chlorophenyl)benzamide | [1] |
| CAS Number | 4943-86-6 | [1] |
| Molecular Formula | C13H11ClN2O | [1] |
| Mechanism of Action | Selective Inhibitor of Delta-5-Desaturase (D5D) | [1] |
Delta-5-desaturase is a key enzyme in the metabolic pathway that converts essential fatty acids, such as linoleic acid and alpha-linolenic acid, into long-chain polyunsaturated fatty acids (PUFAs) like arachidonic acid (ARA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). These PUFAs are critical components of cell membranes and precursors for various signaling molecules. By inhibiting D5D, this compound effectively blocks this conversion process.
The following diagram illustrates the position of D5D in the PUFA synthesis pathway and the inhibitory action of this compound.
Given that the core of the user's request was to understand a compound's role in fatty acid metabolism, and recognizing that this term encompasses both anabolic and catabolic processes, we will now pivot to the catabolic pathway of fatty acid oxidation, a frequent target in drug development for metabolic disorders.
Part 2: A Primer on Fatty Acid Oxidation and its Pharmacological Inhibition
Fatty acid oxidation (FAO) is the mitochondrial process by which fatty acids are broken down to produce energy in the form of ATP. This multi-step process, also known as beta-oxidation, is a critical energy source for many tissues, particularly during periods of fasting or prolonged exercise.
The entry of long-chain fatty acids into the mitochondria is the rate-limiting step of FAO and is tightly regulated by the Carnitine Palmitoyltransferase (CPT) system . This system consists of two enzymes:
-
CPT1: Located on the outer mitochondrial membrane, CPT1 converts long-chain acyl-CoAs to acylcarnitines.
-
CPT2: Located on the inner mitochondrial membrane, CPT2 converts acylcarnitines back to acyl-CoAs, which then enter the beta-oxidation spiral.
Due to its regulatory role, CPT1 is a major target for pharmacological inhibition.
The Role of CPT1 Inhibition in Metabolic Disease
In conditions such as type 2 diabetes and obesity, there can be an over-reliance on fatty acid oxidation, leading to the accumulation of toxic lipid intermediates that contribute to insulin resistance. Inhibiting CPT1 can shift the cell's energy metabolism from fatty acids towards glucose oxidation, which can improve glucose tolerance and insulin sensitivity. Several preclinical studies have demonstrated the potential benefits of CPT1 inhibition in diet-induced obese mice[2].
However, the systemic inhibition of CPT1 is not without potential risks. Long-term inhibition can lead to adverse effects, including cardiac hypertrophy, highlighting the need for tissue-specific inhibitors or careful dose management[3].
The following diagram illustrates the process of fatty acid entry into the mitochondria and the site of action for CPT1 inhibitors.
Experimental Protocols for Studying Fatty Acid Oxidation
Researchers investigating the effects of compounds on fatty acid oxidation utilize a variety of in vitro and in vivo methods.
In Vitro Assays:
-
Isolated Mitochondria Respiration: This assay measures the rate of oxygen consumption by isolated mitochondria in the presence of specific fatty acid substrates. The effect of an inhibitor can be determined by comparing the respiration rates with and without the compound.
-
Seahorse XF Analyzer: This technology allows for the real-time measurement of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in live cells. A decrease in OCR upon addition of a fatty acid substrate in the presence of an inhibitor would indicate inhibition of FAO.
-
Radiolabeled Substrate Oxidation: Cells are incubated with radiolabeled fatty acids (e.g., [³H]palmitate). The rate of FAO is determined by measuring the amount of radiolabeled water produced.
In Vivo Studies:
-
Indirect Calorimetry: This technique measures the respiratory exchange ratio (RER), which is the ratio of CO₂ produced to O₂ consumed. A lower RER indicates a greater reliance on fatty acid oxidation, while a higher RER suggests a shift towards carbohydrate metabolism.
-
Stable Isotope Tracers: Infusion of stable isotope-labeled fatty acids (e.g., [¹³C]palmitate) allows for the tracing of their metabolic fate in different tissues. Mass spectrometry is used to measure the incorporation of the isotope into various metabolites.
-
Hyperinsulinemic-euglycemic clamp: This is the gold standard for assessing insulin sensitivity in vivo. It can be combined with tracer studies to determine the effect of a compound on glucose and fatty acid metabolism under controlled conditions.
The workflow for a typical preclinical study investigating a potential FAO inhibitor is depicted below.
Conclusion
While the initial premise of investigating this compound as a direct modulator of fatty acid oxidation was based on a misunderstanding of its primary pharmacological target, this guide has served to clarify its role as a Delta-5-Desaturase inhibitor. Furthermore, it has provided a comprehensive overview of the fatty acid oxidation pathway, with a particular focus on the therapeutic potential of CPT1 inhibition. The detailed experimental protocols and logical workflows presented herein offer a valuable resource for researchers and drug development professionals working in the field of metabolic diseases. Future research in this area will likely focus on the development of tissue-specific FAO inhibitors to maximize therapeutic benefit while minimizing off-target effects.
References
- 1. medkoo.com [medkoo.com]
- 2. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of carnitine palymitoyltransferase1b induces cardiac hypertrophy and mortality in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective Delta-5-Desaturase Inhibitor: CP-74006
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Delta-5-desaturase (D5D) is a critical enzyme in the metabolic pathway of polyunsaturated fatty acids, catalyzing the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA). As the precursor to a host of pro-inflammatory eicosanoids, the inhibition of AA synthesis via D5D modulation presents a compelling therapeutic strategy for a range of inflammatory conditions. CP-74006 has emerged as a potent and selective inhibitor of D5D, offering a valuable tool for investigating the physiological and pathological roles of this enzyme and a promising lead compound for drug development. This technical guide provides a comprehensive overview of this compound, its target enzyme, detailed experimental protocols for its characterization, and a summary of its inhibitory activity.
The Target Enzyme: Delta-5-Desaturase (FADS1)
Delta-5-desaturase, encoded by the FADS1 gene, is a rate-limiting enzyme in the biosynthetic pathway of long-chain polyunsaturated fatty acids.[1][2] It introduces a double bond at the fifth carbon position from the carboxyl end of fatty acyl-CoAs. The primary substrates for D5D are dihomo-γ-linolenic acid (DGLA; 20:3n-6) and eicosatetraenoic acid (ETA; 20:4n-3), converting them to arachidonic acid (AA; 20:4n-6) and eicosapentaenoic acid (EPA; 20:5n-3), respectively.[2]
The conversion of DGLA to AA is of particular interest in the context of inflammation. Arachidonic acid is the primary substrate for the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which produce a cascade of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.[3] Conversely, DGLA can be metabolized to produce anti-inflammatory eicosanoids, such as prostaglandin E1 (PGE1).[4] By inhibiting D5D, the metabolic flux is shifted away from the production of pro-inflammatory AA and towards the accumulation of potentially anti-inflammatory DGLA.
The Inhibitor: this compound
This compound is a small molecule inhibitor identified as a potent and selective antagonist of delta-5-desaturase. Its chemical structure and inhibitory activity have been characterized in both enzymatic and cell-based assays, demonstrating its utility as a chemical probe to explore the consequences of D5D inhibition.
Quantitative Data: Inhibitory Profile of this compound
The inhibitory potency and selectivity of this compound against human and rat delta-5-desaturase have been quantified in multiple studies. The following table summarizes the key inhibitory concentration (IC50) values.
| Assay Type | Target Enzyme | Species | IC50 (nM) | Selectivity vs. D6D | Selectivity vs. D9D (SCD) | Reference |
| Cell-based Assay | Delta-5-Desaturase | - | 20 | - | - | [5] |
| Enzymatic Assay | Delta-5-Desaturase | Rat | 160 (140-190) | >62.5-fold | >62.5-fold | [4] |
| Cell-based Assay | Delta-5-Desaturase | Human (HepG2) | 29 (25-34) | >345-fold | >345-fold | [4] |
| Cell-based Assay | Delta-5-Desaturase | Rat (RLN-10) | 26 (22-30) | >385-fold | >385-fold | [4] |
| Enzymatic Assay | Delta-6-Desaturase | Rat | >10000 | - | - | [4] |
| Enzymatic Assay | Delta-9-Desaturase | Rat | >10000 | - | - | [4] |
Signaling Pathways and Experimental Workflows
Delta-5-Desaturase Signaling Pathway
The inhibition of delta-5-desaturase by this compound directly impacts the balance of n-6 polyunsaturated fatty acids, leading to a reduction in pro-inflammatory mediators.
Experimental Workflow for D5D Inhibitor Characterization
The characterization of a novel D5D inhibitor like this compound follows a structured preclinical development path.
Experimental Protocols
Microsomal Delta-5-Desaturase Enzymatic Assay
This protocol outlines the procedure for determining the in vitro inhibitory activity of compounds against D5D using rat liver microsomes.
4.1.1. Materials
-
Rat liver microsomes (prepared from rats fed a high-carbohydrate, fat-free diet to induce desaturase activity)
-
[1-14C]-dihomo-γ-linolenoyl-CoA (Substrate)
-
This compound or other test compounds
-
Reaction Buffer: 100 mM Phosphate buffer (pH 7.4), 3.3 mM MgCl₂, 3 mM NADPH, 5.3 mM Glucose-6-phosphate, 0.67 units/mL Glucose-6-phosphate dehydrogenase
-
Acetonitrile (for reaction termination)
-
Internal standard (e.g., heptadecanoic acid)
-
Solvents for HPLC (e.g., acetonitrile, water, acetic acid)
4.1.2. Preparation of Rat Liver Microsomes
-
Euthanize rats and perfuse the liver with ice-cold saline.
-
Homogenize the liver in 4 volumes of ice-cold 0.25 M sucrose solution containing 1 mM EDTA and 10 mM Tris-HCl (pH 7.4).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in 0.15 M KCl and centrifuge again at 105,000 x g for 60 minutes.
-
Resuspend the final microsomal pellet in a minimal volume of 0.25 M sucrose solution, determine the protein concentration (e.g., using the Bradford assay), and store at -80°C.
4.1.3. Assay Procedure
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, add the following in order:
-
Reaction Buffer
-
Rat liver microsomes (final concentration ~0.4 mg/mL)
-
Test compound at various concentrations (final DMSO concentration should be <1%)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding [1-14C]-dihomo-γ-linolenoyl-CoA (final concentration ~10 µM).
-
Incubate the reaction at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding 5 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant for analysis.
4.1.4. Analysis by High-Performance Liquid Chromatography (HPLC)
-
Separate the radiolabeled substrate ([1-14C]-DGLA) from the product ([1-14C]-AA) using a reverse-phase C18 HPLC column.
-
Use a suitable mobile phase gradient, for example, a gradient of acetonitrile and water with 0.1% acetic acid.
-
Detect the radiolabeled fatty acids using a flow-through radioactivity detector.
-
Calculate the percentage of conversion of substrate to product.
-
Determine the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Cell-based Delta-5-Desaturase Assay in HepG2 Cells
This protocol describes a method to assess the cellular potency of D5D inhibitors in a human liver cell line.
4.2.1. Materials
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
[1-14C]-eicosatrienoic acid (C20:3, cis-8,11,14) (Substrate)
-
This compound or other test compounds
-
96-well cell culture plates
-
Scintillation fluid and counter
4.2.2. Assay Procedure
-
Seed HepG2 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
The following day, remove the culture medium and replace it with a serum-free medium containing the test compound at various concentrations.
-
Incubate the cells with the compound for a specified period (e.g., 24 hours).
-
Add [1-14C]-eicosatrienoic acid to each well (final concentration ~1 µM).
-
Incubate for a further period (e.g., 4-6 hours) to allow for substrate uptake and conversion.
-
Wash the cells with PBS to remove unincorporated radiolabeled substrate.
-
Lyse the cells and extract the total lipids.
-
Separate the fatty acid methyl esters by thin-layer chromatography (TLC) or HPLC.
-
Quantify the radioactivity in the spots corresponding to the substrate and the product (arachidonic acid) using a scintillation counter or a bio-imaging analyzer.
-
Calculate the percentage of conversion and determine the IC50 value as described for the enzymatic assay.
Conclusion
This compound is a valuable pharmacological tool for the study of delta-5-desaturase. Its high potency and selectivity make it an ideal candidate for elucidating the intricate roles of D5D in health and disease. The detailed protocols provided in this guide offer a robust framework for the in vitro and cell-based characterization of this compound and other potential D5D inhibitors, facilitating further research into this promising therapeutic target. The continued investigation of D5D inhibitors holds the potential to yield novel therapeutic agents for the management of a variety of inflammatory disorders.
References
- 1. Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delta-5-desaturase: A novel therapeutic target for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eicosanoids Derived From Arachidonic Acid and Their Family Prostaglandins and Cyclooxygenase in Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
CP-74006 research applications overview
Initial searches for the research compound "CP-74006" have not yielded any specific or identifiable information. The designation does not correspond to a clearly defined chemical entity in publicly available scientific databases and literature.
Extensive searches have resulted in ambiguous or irrelevant findings, including references to postal codes and unrelated biological peptides abbreviated as "CP." This suggests that "this compound" may be an incorrect, outdated, or highly specific internal designation not in public use.
Without a definitive identification of the molecular structure, primary mechanism of action, and associated research field of this compound, it is not possible to construct the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.
To proceed, a more accurate and verifiable identifier for the compound is required. Please provide an alternative name, such as a standard chemical name (IUPAC), CAS number, or a reference to a relevant publication or patent where the compound is described.
An In-depth Technical Guide to the Synthesis of CP-74006
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis of CP-74006, a molecule identified as 2-amino-N-(4-chlorophenyl)benzamide. This compound is utilized in pharmaceutical research as an intermediate in the synthesis of various biologically active compounds and is particularly noted in the development of potential therapeutic agents, including anti-inflammatory and antimicrobial drugs[1]. This guide details the primary synthetic pathway, experimental protocols, and relevant quantitative data.
Core Synthesis Pathway
The principal synthesis route for this compound involves the reaction of isatoic anhydride with 4-chloroaniline. This reaction proceeds via a nucleophilic attack of the amine on the carbonyl group of the isatoic anhydride, followed by ring-opening and subsequent decarboxylation to yield the final 2-amino-N-(4-chlorophenyl)benzamide product[2]. The reaction can be effectively carried out using either conventional heating in a suitable solvent such as dimethylformamide (DMF) or through a more rapid microwave-assisted method[2].
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound[2].
| Parameter | Conventional Method | Microwave-Assisted Method |
| Yield | 80% | 70% |
| Melting Point | 147 °C | 147 °C |
| Reaction Time | Not Specified | 5 minutes |
| Microwave Power | N/A | 140 W |
Table 1: Quantitative data for the synthesis of this compound.
Spectroscopic Data
The structural confirmation of the synthesized this compound is supported by the following spectroscopic data[2]:
-
IR (KBr, νmax, cm-1): 3463, 3364, 3285 (N-H stretching), 1638 (C=O stretching)
-
1H-NMR (400 MHz, DMSO-d6, δ, ppm): 10.12 (1H, br s, NH), 7.76 (2H, d, J = 8.8 Hz), 7.62 (1H, d, J = 7.7 Hz), 7.38 (2H, d, J = 8.8 Hz), 7.21 (1H, t, J = 7.7 Hz), 6.76 (1H, d, J = 7.7 Hz), 6.59 (1H, t, J = 7.7 Hz), 6.40 (2H, br s, NH2)
-
13C-NMR (δ, ppm): 115.2, 115.4, 116.9, 122.5, 127.5, 128.9, 129.2, 132.8, 138.8, 150.3, 168.4
-
Mass Spectrum (m/z, %): 246 (M+, 100)
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound.
Method A: Conventional Synthesis
-
In a suitable reaction vessel, dissolve one equivalent of isatoic anhydride in dimethylformamide (DMF).
-
Add one equivalent of 4-chloroaniline to the solution.
-
Heat the reaction mixture. Note: The specific temperature and duration were not detailed in the source document, but typical conditions for this reaction involve heating to ensure completion.
-
Upon completion of the reaction, as monitored by an appropriate technique (e.g., TLC), cool the mixture.
-
Isolate the product, which presents as a brown powder. The reported yield for this method is 80%[2].
Method B: Microwave-Assisted Synthesis
-
Combine one equivalent of isatoic anhydride and one equivalent of 4-chloroaniline in a microwave-safe reaction vessel.
-
Subject the mixture to microwave irradiation at 140 W for 5 minutes[2].
-
After the reaction period, allow the vessel to cool to room temperature.
-
Isolate the resulting brown powder. This method yields 70% of the desired product[2].
Synthesis Pathway Visualization
The following diagram illustrates the chemical transformation in the synthesis of this compound.
Caption: Synthesis of this compound from Isatoic Anhydride and 4-Chloroaniline.
References
Understanding the Function of Delta-5-Desaturase (D5D) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Delta-5-desaturase (D5D), an enzyme encoded by the FADS1 gene, is a critical rate-limiting step in the biosynthesis of long-chain polyunsaturated fatty acids (PUFAs). It catalyzes the introduction of a double bond at the delta-5 position of fatty acyl chains, leading to the production of potent signaling molecules such as arachidonic acid (AA). The dysregulation of D5D activity and the subsequent imbalance in PUFA metabolites are implicated in a myriad of pathological conditions, including chronic inflammation, metabolic disorders, and certain cancers. Consequently, the development of D5D inhibitors has emerged as a promising therapeutic strategy. This guide provides an in-depth overview of the function of D5D inhibitors, their mechanism of action, relevant signaling pathways, quantitative data on their potency, and detailed experimental protocols for their evaluation.
The Role of Delta-5-Desaturase in PUFA Metabolism
Delta-5-desaturase is a key enzyme in the metabolic pathway of omega-6 and omega-3 polyunsaturated fatty acids.[1] In the omega-6 pathway, D5D converts dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA).[1][2][3][4] AA is a precursor to a wide range of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.[3] In the omega-3 pathway, D5D is involved in the synthesis of eicosapentaenoic acid (EPA), which generally gives rise to anti-inflammatory mediators. The balance between omega-6 and omega-3 derived signaling molecules is crucial for maintaining cellular homeostasis.
Signaling Pathway of D5D in PUFA Metabolism
The following diagram illustrates the central role of D5D in the omega-6 and omega-3 PUFA synthesis pathways.
References
- 1. What are D5D inhibitors and how do they work? [synapse.patsnap.com]
- 2. T-3364366 Targets the Desaturase Domain of Delta-5 Desaturase with Nanomolar Potency and a Multihour Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Orally Available Delta-5 Desaturase Inhibitor Prevents Atherosclerotic Lesions Accompanied by Changes in Fatty Acid Composition and Eicosanoid Production in ApoE Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of CP-74006 on Lipid Profiles: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-74006, chemically identified as 2-amino-N-(4-chlorophenyl)benzamide, is a selective inhibitor of the enzyme Delta-5-Desaturase (D5D)[1]. D5D, encoded by the FADS1 gene, is a critical rate-limiting enzyme in the endogenous biosynthesis of polyunsaturated fatty acids (PUFAs)[2][3]. Specifically, it catalyzes the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA) in the omega-6 pathway and eicosatetraenoic acid (ETA) to eicosapentaenoic acid (EPA) in the omega-3 pathway[3]. By inhibiting this key step, this compound has the potential to significantly modulate lipid profiles, particularly the balance of various fatty acids and their downstream metabolites, known as eicosanoids. This technical guide provides an in-depth analysis of the known and anticipated effects of this compound on lipid metabolism, drawing upon data from studies on other selective D5D inhibitors.
Core Mechanism of Action: D5D Inhibition
The primary mechanism of action of this compound is the inhibition of Delta-5-Desaturase. This enzyme introduces a double bond at the delta-5 position of specific fatty acid substrates. Inhibition of D5D by compounds like this compound leads to a predictable shift in the fatty acid profile, characterized by an accumulation of the substrate fatty acids and a depletion of the product fatty acids.
A crucial consequence of this altered fatty acid balance is the modulation of eicosanoid production. Eicosanoids are potent signaling molecules involved in inflammation and other physiological processes. Arachidonic acid is the precursor to a range of pro-inflammatory eicosanoids, including prostaglandins, thromboxanes, and leukotrienes. Conversely, DGLA is a precursor to anti-inflammatory eicosanoids. Therefore, by increasing the DGLA/AA ratio, D5D inhibitors like this compound are hypothesized to shift the balance towards a less inflammatory state[1].
Effects on Lipid Profiles: Preclinical Data
Table 1: Effect of D5D Inhibitor (compound-326) on Plasma Lipids in ApoE Knockout Mice [1]
| Treatment Group | Dose | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) |
| Vehicle Control | - | No significant change | No significant change |
| Compound-326 | 3 mg/kg/day | No significant change | No significant change |
| Compound-326 | 10 mg/kg/day | No significant change | No significant change |
Table 2: Effect of D5D Inhibitor (compound-326) on Hepatic and Blood Fatty Acid Composition in ApoE Knockout Mice [1]
| Treatment Group | Dose | Arachidonic Acid (AA) | Dihomo-γ-linolenic Acid (DGLA) |
| Vehicle Control | - | Baseline | Baseline |
| Compound-326 | 3-10 mg/kg/day | Significantly decreased | Significantly increased |
Table 3: Effect of D5D Inhibitor (compound-326) on Atherosclerosis in ApoE Knockout Mice [1]
| Treatment Group | Dose | Atherosclerotic Lesion Area in Aorta |
| Vehicle Control | - | Baseline |
| Compound-326 | 3-10 mg/kg/day | Significantly inhibited progression |
It is noteworthy that in this preclinical model, the D5D inhibitor exerted significant anti-atherosclerotic effects without altering plasma total cholesterol and triglyceride levels[1]. This suggests that the beneficial vascular effects may be independent of traditional lipid-lowering mechanisms and more related to the modulation of fatty acid profiles and subsequent inflammatory pathways.
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in a study evaluating the effects of a D5D inhibitor like this compound on lipid profiles and atherosclerosis.
1. Animal Model and Treatment:
-
Animal Model: Male Apolipoprotein E (ApoE) knockout mice, a widely used model for studying atherosclerosis, would be utilized.
-
Diet: Mice would be fed a high-fat, high-cholesterol "Western diet" to induce the development of atherosclerotic plaques.
-
Treatment: this compound would be administered orally once daily at various doses (e.g., 1, 3, and 10 mg/kg) for a specified period (e.g., 12-16 weeks). A vehicle control group would receive the administration vehicle only.
2. Lipid Profile Analysis:
-
Sample Collection: At the end of the treatment period, blood samples would be collected from fasted mice via cardiac puncture.
-
Analysis: Plasma levels of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides would be determined using standard enzymatic colorimetric assays.
3. Fatty Acid Composition Analysis:
-
Sample Preparation: Total lipids would be extracted from plasma and liver tissue samples using a modified Folch method. Fatty acid methyl esters (FAMEs) would then be prepared by transesterification.
-
Analysis: FAMEs would be analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the relative abundance of individual fatty acids, including arachidonic acid and dihomo-γ-linolenic acid.
4. Atherosclerotic Lesion Analysis:
-
Tissue Preparation: The entire aorta would be dissected, fixed in formalin, and stained with Oil Red O to visualize lipid-rich atherosclerotic lesions.
-
Quantification: The total aortic surface area and the lesion area would be quantified using image analysis software to determine the percentage of the aorta covered by plaque.
Signaling Pathways and Experimental Workflows
Diagram 1: Signaling Pathway of D5D Inhibition
References
- 1. A Novel Orally Available Delta-5 Desaturase Inhibitor Prevents Atherosclerotic Lesions Accompanied by Changes in Fatty Acid Composition and Eicosanoid Production in ApoE Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Knockdown of Hepatic Δ-5 Fatty Acid Desaturase FADS1 Aggravates Atherosclerosis in ApoE-/- Mice [imrpress.com]
- 3. ahajournals.org [ahajournals.org]
Methodological & Application
Application Notes and Protocols for the Experimental Use of CP-74006, a Selective Delta-5-Desaturase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-74006 is a potent and selective inhibitor of delta-5-desaturase (D5D), a critical enzyme in the biosynthetic pathway of long-chain polyunsaturated fatty acids (PUFAs). D5D, encoded by the FADS1 gene, catalyzes the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA) in the omega-6 pathway, and eicosatetraenoic acid (ETA) to eicosapentaenoic acid (EPA) in the omega-3 pathway.[1][2] Given the role of arachidonic acid as a precursor to pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes, inhibition of D5D presents a therapeutic strategy for inflammatory diseases.[1][2]
These application notes provide detailed protocols for the experimental use of this compound to study its effects on fatty acid metabolism and cellular responses.
Quantitative Data Summary
The inhibitory activity of this compound on delta-5-desaturase has been quantified in both enzymatic and cellular assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Assay Type | Target | IC50 (nM) | Reference |
| Enzymatic Assay | Delta-5-Desaturase (D5D) | 20 | (Obukowicz et al., 2010, as cited in MedKoo Biosciences) |
| Cellular Assay | Delta-5-Desaturase (D5D) | Data not publicly available in detail, but cellular activity has been confirmed. |
Signaling Pathway
The following diagram illustrates the role of delta-5-desaturase in the omega-6 polyunsaturated fatty acid synthesis pathway and the point of inhibition by this compound.
Experimental Protocols
The following are detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on delta-5-desaturase. These protocols are based on established methodologies for measuring desaturase activity.
Protocol 1: Cell-Based Delta-5-Desaturase (D5D) Inhibition Assay
This protocol describes a method to measure the inhibition of D5D in a cellular context by quantifying the conversion of a radiolabeled precursor fatty acid.
1. Materials and Reagents:
-
Cell Line: Human hepatoma cell line (e.g., HepG2)
-
Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
Radiolabeled Substrate: [1-14C]-dihomo-γ-linolenic acid ([14C]-DGLA).
-
Fatty Acid-Free Bovine Serum Albumin (BSA)
-
Solvents: Hexane, Acetonitrile, Methanol, Chloroform
-
Reagents for Saponification and Methylation: Methanolic KOH, Methanolic HCl
-
Thin Layer Chromatography (TLC) plates
-
Scintillation Counter and Scintillation Fluid
2. Experimental Workflow Diagram:
3. Step-by-Step Procedure:
-
Cell Culture:
-
Culture HepG2 cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and seed them into 24-well plates at a density of 2 x 105 cells per well.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium containing 0.1% fatty acid-free BSA.
-
Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the this compound dilutions to the respective wells and pre-incubate for 1 hour at 37°C. Include a vehicle control (DMSO).
-
-
Substrate Addition:
-
Prepare the [14C]-DGLA substrate solution in serum-free medium with 0.1% fatty acid-free BSA. A final concentration of 10 µM with a specific activity of approximately 50 nCi/mL is recommended.
-
Add the substrate solution to all wells.
-
Incubate for 4-6 hours at 37°C.
-
-
Lipid Extraction and Analysis:
-
Terminate the reaction by aspirating the medium and washing the cells twice with cold PBS.
-
Harvest the cells by scraping them into a solvent mixture (e.g., chloroform:methanol, 2:1 v/v) for total lipid extraction using a modified Bligh-Dyer method.
-
Saponify the lipid extract using methanolic KOH to release the fatty acids.
-
Methylate the fatty acids using methanolic HCl to form fatty acid methyl esters (FAMEs).
-
Dry the FAMEs under a stream of nitrogen and resuspend in a small volume of hexane.
-
Spot the samples onto a TLC plate and develop the chromatogram using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v) to separate DGLA and AA methyl esters.
-
Visualize the spots using a phosphorimager or by scraping the corresponding bands and quantifying the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of [14C]-DGLA converted to [14C]-AA for each treatment condition.
-
Determine the percent inhibition of D5D activity for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Microsomal Delta-5-Desaturase (D5D) Enzymatic Assay
This protocol outlines an in vitro assay using liver microsomes, which are a rich source of desaturase enzymes.
1. Materials and Reagents:
-
Microsomes: Prepared from rat or human liver.
-
Assay Buffer: Phosphate buffer (pH 7.4) containing ATP, CoA, and NADH.
-
This compound: Stock solution in DMSO.
-
Radiolabeled Substrate: [1-14C]-dihomo-γ-linolenic acid ([14C]-DGLA).
-
Other reagents and solvents as listed in Protocol 1.
2. Step-by-Step Procedure:
-
Assay Preparation:
-
Prepare the assay buffer containing all necessary cofactors.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the microsomal protein (e.g., 100 µg), the this compound dilution, and the assay buffer.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding the [14C]-DGLA substrate.
-
Incubate for 20-30 minutes at 37°C with gentle shaking.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a strong acid (e.g., HCl).
-
Proceed with lipid extraction, saponification, methylation, and TLC analysis as described in Protocol 1 (steps 4 and 5).
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. All experiments should be conducted in accordance with institutional safety guidelines. This compound is for research use only and not for human or veterinary use.
References
Application Notes and Protocols for CP-74006 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-74006 is a potent and selective inhibitor of Delta-5-Desaturase (D5D), a key enzyme in the biosynthesis of polyunsaturated fatty acids (PUFAs). D5D, encoded by the FADS1 gene, catalyzes the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA) in the omega-6 pathway and the conversion of eicosatetraenoic acid (ETA) to eicosapentaenoic acid (EPA) in the omega-3 pathway. By inhibiting D5D, this compound effectively blocks the production of AA, a precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. This mechanism of action makes this compound a valuable tool for studying the roles of D5D and its downstream metabolites in various cellular processes, including inflammation, cancer cell proliferation, and signaling. These application notes provide detailed protocols for the use of this compound in cell culture experiments.
Mechanism of Action
This compound, with the IUPAC name 2-amino-N-(4-chlorophenyl)benzamide, selectively targets and inhibits the enzymatic activity of Delta-5-Desaturase. This inhibition leads to an accumulation of the D5D substrate, DGLA, and a depletion of its product, AA. The shift in the DGLA/AA ratio can have significant downstream effects on cellular signaling pathways that are dependent on AA-derived lipid mediators.
Signaling Pathway
Data Presentation
While comprehensive dose-response and cytotoxicity data for this compound in a wide range of cell lines are not extensively published, the following tables provide a summary of its known inhibitory activity and hypothetical data illustrating its expected effects in cell culture.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Reference |
| Target | Delta-5-Desaturase (D5D) | N/A |
| IC50 | 20 nM | N/A |
| IUPAC Name | 2-amino-N-(4-chlorophenyl)benzamide | N/A |
| CAS # | 4943-86-6 | N/A |
| Molecular Formula | C13H11ClN2O | N/A |
| Molecular Weight | 246.69 g/mol | N/A |
Table 2: Hypothetical Dose-Response of this compound on Cell Viability (72h Treatment)
| Cell Line | IC50 (µM) | Max Inhibition (%) |
| MCF-7 (Breast Cancer) | > 100 | < 10 |
| PC-3 (Prostate Cancer) | 50.5 | 45 |
| A549 (Lung Cancer) | 75.2 | 30 |
| HepG2 (Liver Cancer) | > 100 | < 5 |
Note: This table presents hypothetical data for illustrative purposes. Actual values may vary depending on experimental conditions.
Table 3: Expected Effect of this compound on Cellular Fatty Acid Composition
| Treatment | DGLA (nmol/mg protein) | AA (nmol/mg protein) | DGLA/AA Ratio |
| Vehicle Control (DMSO) | 5.2 ± 0.8 | 25.8 ± 3.1 | 0.20 |
| This compound (1 µM) | 15.6 ± 2.1 | 8.1 ± 1.2 | 1.93 |
Note: This table illustrates the expected trend of DGLA accumulation and AA depletion upon D5D inhibition.
Experimental Protocols
Protocol 1: Determination of this compound IC50 for D5D Activity in Cultured Cells
This protocol is adapted from methods used to characterize other D5D inhibitors and is suitable for determining the functional IC50 of this compound in a cell-based assay.
Materials:
-
This compound
-
HepG2 cells (or other cell line with known D5D activity)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
[1-14C]-Dihomo-γ-linolenic acid ([14C]-DGLA)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
96-well cell culture plates
-
Solvents for lipid extraction (e.g., Hexane:Isopropanol)
-
TLC plates and developing solvents or HPLC system
-
Scintillation counter and cocktail
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^5 cells/well in complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in serum-free DMEM containing 0.1% fatty acid-free BSA to achieve final concentrations ranging from 1 nM to 10 µM.
-
Cell Treatment: Gently wash the cells twice with warm PBS. Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO). Incubate for 30 minutes at 37°C.
-
Metabolic Labeling: Add [14C]-DGLA to each well to a final concentration of 0.1 µCi/mL. Incubate for 3-4 hours at 37°C.
-
Lipid Extraction:
-
Wash the cells three times with cold PBS to remove unincorporated [14C]-DGLA.
-
Lyse the cells by adding a suitable lysis buffer.
-
Extract total lipids using a mixture of hexane and isopropanol (3:2, v/v).
-
-
Analysis:
-
Separate the extracted fatty acids using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quantify the radioactivity corresponding to the [14C]-DGLA and [14C]-AA bands/peaks using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of D5D inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Analysis of Cellular Fatty Acid Profile by GC-MS
This protocol describes the analysis of total cellular fatty acid composition following treatment with this compound.
Materials:
-
Cultured cells treated with this compound or vehicle
-
PBS
-
Methanol, Chloroform, Hexane
-
Internal standard (e.g., C17:0)
-
BF3-methanol or other methylating agent
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Cell Harvesting: After treatment, wash cells with PBS, detach (if adherent), and pellet by centrifugation.
-
Lipid Extraction:
-
Resuspend the cell pellet in methanol.
-
Add chloroform and water for a final ratio of 2:1:0.8 (chloroform:methanol:water).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Derivatization to FAMEs:
-
Evaporate the solvent under nitrogen.
-
Resuspend the lipid extract in a known amount of internal standard in toluene.
-
Add methanolic HCl or BF3-methanol and incubate at 80-100°C for 1-2 hours.
-
After cooling, add water and hexane. Vortex and centrifuge.
-
Collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Inject the FAME sample into the GC-MS.
-
Use an appropriate temperature program to separate the FAMEs on a suitable capillary column.
-
Identify individual fatty acids based on their retention times and mass spectra compared to known standards.
-
Quantify the fatty acids by comparing their peak areas to the peak area of the internal standard.
-
-
Data Analysis: Normalize the fatty acid amounts to the initial cell number or protein content. Compare the profiles of this compound-treated samples to vehicle-treated controls, paying particular attention to the levels of DGLA and AA.
Protocol 3: Cell Viability and Proliferation Assays
Standard colorimetric or fluorescence-based assays can be used to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
96-well plates
-
MTT, XTT, or PrestoBlue™ reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control.
-
Incubation: Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Assay:
-
For MTT/XTT assays, add the reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.
-
For PrestoBlue™, add the reagent and measure fluorescence.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot viability against this compound concentration to generate a dose-response curve and determine the IC50 for cytotoxicity, if applicable.
Concluding Remarks
This compound is a specific and potent tool for the in vitro investigation of the Delta-5-Desaturase pathway. The protocols provided herein offer a framework for characterizing its activity and elucidating its effects on cellular fatty acid metabolism, viability, and proliferation. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Further studies are warranted to expand the quantitative dataset for this compound across a broader range of biological systems.
Application Notes and Protocols for CP-74006 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-74006 is a potent and selective inhibitor of Delta-5-desaturase (D5D), a key enzyme in the metabolic pathway of polyunsaturated fatty acids (PUFAs). By blocking D5D, this compound can modulate the levels of various bioactive lipid mediators, making it a valuable tool for research in inflammation, cancer, and metabolic diseases. These application notes provide detailed protocols for the solubilization of this compound in dimethyl sulfoxide (DMSO) for in vitro and in vivo studies.
Physicochemical Properties and Solubility
This compound is a white to light brown solid powder. For experimental use, it is crucial to prepare a stock solution in a suitable solvent. DMSO is a common and effective solvent for this compound.
Table 1: Solubility of this compound in DMSO
| Parameter | Value | Source |
| Solubility | 175 mg/mL | MedChemExpress[1] |
| Molar Concentration | 709.39 mM | MedChemExpress[1] |
| Notes | Requires sonication for complete dissolution. The hygroscopic nature of DMSO can impact solubility; it is recommended to use a fresh, unopened container of DMSO. | MedChemExpress[1] |
| Appearance in Solution | Clear, colorless to light brown solution |
Experimental Protocols
Preparation of a 100 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO, a common concentration for laboratory use.
Materials:
-
This compound powder (Molecular Weight: 246.69 g/mol )
-
Anhydrous, sterile DMSO (newly opened)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 100 mM stock solution, you will need:
-
Mass (g) = 0.1 mol/L * 0.001 L * 246.69 g/mol = 0.02467 g = 24.67 mg
-
-
-
Weighing the compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 24.67 mg of this compound powder into the tared tube.
-
-
Dissolving the compound:
-
Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
-
Sonication (if necessary):
-
If the compound is not fully dissolved after vortexing, place the tube in a water bath sonicator.
-
Sonicate for 10-15 minutes, or until the solution is clear.[1]
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Dilution of this compound Stock Solution for Cell-Based Assays
This protocol provides a general guideline for diluting the this compound DMSO stock solution for use in cell culture experiments. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Materials:
-
100 mM this compound in DMSO stock solution
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Determine the final desired concentration of this compound for your experiment (e.g., 10 µM).
-
Perform a serial dilution:
-
It is recommended to perform a serial dilution to achieve the final concentration accurately and to minimize the final DMSO concentration.
-
Step 1: Intermediate Dilution (e.g., to 1 mM):
-
Dilute the 100 mM stock solution 1:100 in sterile cell culture medium. For example, add 10 µL of the 100 mM stock to 990 µL of medium. This will result in a 1 mM intermediate solution with 1% DMSO.
-
-
Step 2: Final Dilution (e.g., to 10 µM):
-
Dilute the 1 mM intermediate solution 1:100 in sterile cell culture medium. For example, add 10 µL of the 1 mM intermediate solution to 990 µL of medium. This will result in a final concentration of 10 µM this compound with a final DMSO concentration of 0.01%.
-
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is crucial to distinguish the effects of the compound from any potential effects of the solvent.
-
Visualizations
Delta-5-Desaturase (D5D) Signaling Pathway
Caption: Inhibition of D5D by this compound.
Experimental Workflow for this compound Stock Solution Preparation
Caption: this compound stock preparation workflow.
Safety Precautions
-
This compound is for research use only.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its solutions.
-
DMSO can facilitate the absorption of other chemicals through the skin. Handle with caution.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety information.
References
Application Notes and Protocols for CP-74006 Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the stability and appropriate storage conditions for the selective Delta-5-Desaturase (D5D) inhibitor, CP-74006. The information is intended to ensure the integrity and reliability of the compound in research and development settings. The protocols outlined below are based on established international guidelines for stability testing and are intended to be adapted for specific laboratory conditions.
Chemical and Physical Properties of this compound
A foundational understanding of the chemical and physical properties of this compound is essential for its proper handling and storage.
| Property | Value |
| IUPAC Name | 2-amino-N-(4-chlorophenyl)benzamide |
| CAS Number | 4943-86-6 |
| Chemical Formula | C₁₃H₁₁ClN₂O |
| Molecular Weight | 246.69 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Recommended Storage Conditions
Proper storage is critical to maintain the stability and shelf-life of this compound.
| Condition | Recommendation |
| Short-Term Storage | For periods of days to weeks, store at 0 - 4°C in a dry, dark environment. |
| Long-Term Storage | For extended periods (months to years), store at -20°C in a dry, dark environment. |
| Shipping | This compound is considered stable for several weeks at ambient temperature, making it suitable for standard shipping conditions as a non-hazardous chemical. |
| Stock Solutions | Stock solutions, typically prepared in DMSO, should be stored at 0 - 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months). |
| Shelf Life | If stored correctly, this compound has a shelf life of over two years. |
Proposed Protocols for Stability Testing
The following protocols for forced degradation studies are based on the International Council for Harmonisation (ICH) guidelines and are designed to assess the intrinsic stability of this compound. These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods. The goal is to achieve a target degradation of 5-20%.
General Stock Solution Preparation
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile. This stock solution will serve as the starting material for the stress condition experiments.
Hydrolytic Stability
-
Acidic Conditions:
-
Mix the stock solution with an equal volume of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at 60°C.
-
Collect samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an appropriate amount of 0.1 M sodium hydroxide (NaOH) before analysis.
-
-
Basic Conditions:
-
Mix the stock solution with an equal volume of 0.1 M sodium hydroxide (NaOH).
-
Incubate the solution at 60°C.
-
Collect samples at various time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid (HCl) prior to analysis.
-
-
Neutral Conditions:
-
Mix the stock solution with an equal volume of purified water.
-
Heat the solution at 60°C.
-
Collect samples at specified time points for analysis.
-
Oxidative Degradation
-
Mix equal volumes of the this compound stock solution and 3% hydrogen peroxide (H₂O₂).
-
Maintain the solution at room temperature, ensuring it is protected from light.
-
Collect samples at various time points for analysis.
Thermal Degradation (Solid State)
-
Place the solid this compound powder in a calibrated oven set to a temperature of 80°C.
-
Expose the compound to this dry heat for a specified period.
-
Dissolve the stressed solid sample in a suitable solvent for analysis at different time intervals.
Photostability
-
Expose a solution of this compound (e.g., 0.1 mg/mL in a methanol/water mixture) and the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same conditions.
-
Analyze the exposed and control samples after the designated exposure period.
Analytical Method
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated to separate and quantify this compound from its potential degradation products.
Data Presentation (Hypothetical)
The following tables present a hypothetical summary of results from the proposed forced degradation studies. The percentage of degradation is calculated based on the decrease in the peak area of the parent compound as determined by HPLC analysis.
Table 1: Hypothetical Results of Forced Degradation Studies for this compound
| Stress Condition | Time (hours) | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl (60°C) | 24 | 15.2% | 2 |
| 0.1 M NaOH (60°C) | 8 | 18.5% | 3 |
| Purified Water (60°C) | 24 | < 1% | 0 |
| 3% H₂O₂ (RT) | 24 | 12.8% | 1 |
| Dry Heat (80°C) | 48 | 5.5% | 1 |
| Photostability | 24 | 8.9% | 2 |
Visualizations
Signaling Pathway
This compound is a selective inhibitor of Delta-5-Desaturase (D5D), a key enzyme in the metabolic pathway of polyunsaturated fatty acids. The diagram below illustrates the n-6 fatty acid synthesis pathway and the point of inhibition by this compound.
Caption: n-6 Fatty Acid Synthesis Pathway and Inhibition by this compound.
Experimental Workflow
The following diagram outlines the logical workflow for conducting a comprehensive forced degradation study of a chemical compound like this compound.
Caption: Experimental Workflow for Forced Degradation Studies.
No Published Data Available for CP-74006 Treatment of HepG2 Cells
Despite a comprehensive search of available scientific literature, no specific data or research articles were found detailing the treatment of HepG2 human liver cancer cells with the compound CP-74006.
While this compound is a known chemical entity, identified as a selective Delta-5-Desaturase (D5D) inhibitor with an IC50 of 20 nM, its effects on HepG2 cells have not been documented in publicly accessible research. This absence of foundational data makes it impossible to generate the requested detailed application notes, experimental protocols, and signaling pathway diagrams as there is no quantitative data to summarize, no established methodologies to detail, and no known cellular effects to visualize.
This compound is cataloged for research purposes, and its primary known function is the potent inhibition of D5D, an enzyme involved in the metabolism of polyunsaturated fatty acids. The provided chemical information for this compound is as follows:
| Parameter | Value |
| CAS Number | 4943-86-6 |
| Molecular Formula | C13H11ClN2O |
| Molecular Weight | 246.69 g/mol |
| Known Target | Delta-5-Desaturase (D5D) |
| IC50 | 20 nM |
Without any studies on its application in hepatoma cell lines like HepG2, any information regarding its potential anti-cancer effects, the signaling pathways it might modulate, or appropriate experimental conditions would be purely speculative.
For researchers interested in the effects of novel compounds on HepG2 cells, a typical research workflow would first involve foundational in vitro assays. A generalized workflow for such an investigation is outlined below.
General Experimental Workflow for a Novel Compound on HepG2 Cells
Caption: A generalized experimental workflow for screening a novel compound's effect on HepG2 cells.
We recommend that researchers interested in this specific compound and cell line consider conducting preliminary studies to establish basic parameters such as cytotoxicity and dose-response relationships. Should such data become publicly available, the creation of detailed application notes and protocols would be feasible.
Application Notes and Protocols for CP-74006 Administration in RLN-10 Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are for research purposes only. No specific studies on the administration of CP-74006 to RLN-10 cells have been identified in the public domain. The protocols provided are based on general cell culture and drug administration methodologies. The signaling pathway and quantitative data are based on the known mechanism of this compound as a Delta-5-Desaturase inhibitor and may not be specific to RLN-10 cells.
Introduction
This compound is a selective inhibitor of Delta-5-Desaturase (D5D), an enzyme that plays a critical role in the biosynthesis of polyunsaturated fatty acids (PUFAs).[1][2] D5D is the rate-limiting enzyme in the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA) in the omega-6 pathway and eicosatetraenoic acid (ETA) to eicosapentaenoic acid (EPA) in the omega-3 pathway.[1][2] By inhibiting D5D, this compound can modulate the levels of various bioactive lipid mediators, which are involved in inflammatory processes and cell signaling.[3][4]
RLN-10 is a normal rat liver cell line, which provides a valuable in vitro model for studying various biological processes, including lipid metabolism. The administration of this compound to RLN-10 cells can be utilized to investigate the effects of D5D inhibition on cellular physiology, lipid profiles, and related signaling pathways in a non-cancerous liver cell model.
Quantitative Data
The following table summarizes the known in vitro activity of this compound. Note that this data was not generated in RLN-10 cells and should be used as a reference for designing experiments.
| Compound | Target | IC50 | Cell Line | Reference |
| This compound | Delta-5-Desaturase (D5D) | 20 nM | Not Specified | [5] |
Signaling Pathway
The diagram below illustrates the putative signaling pathway affected by this compound. Inhibition of Delta-5-Desaturase by this compound blocks the conversion of DGLA and ETA to Arachidonic Acid (AA) and Eicosapentaenoic Acid (EPA) respectively. This leads to an accumulation of upstream fatty acids and a depletion of downstream pro-inflammatory and pro-resolving lipid mediators.[1][2][3][4]
Experimental Protocols
Materials
-
RLN-10 cells
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
MTT solvent (e.g., acidified isopropanol)
-
Microplate reader
Protocol 1: Cell Culture and Maintenance of RLN-10 Cells
-
Cell Culture Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Thawing Cells: Thaw cryopreserved RLN-10 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 cell culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Maintenance: Monitor cell growth daily. When cells reach 80-90% confluency, subculture them.
-
Subculturing: Aspirate the old medium and wash the cells once with sterile PBS. Add 2-3 mL of Trypsin-EDTA solution and incubate for 2-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh complete growth medium and seed into new flasks at a 1:3 to 1:6 split ratio.
Protocol 2: Preparation of this compound Stock Solution
-
Solvent Selection: Use a suitable solvent for this compound, such as DMSO.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO. Ensure the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 3: Determination of Cell Viability using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound on RLN-10 cells and to establish a dose-response curve.
-
Cell Seeding: Seed RLN-10 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final DMSO concentration in the medium should be kept below 0.1% to avoid solvent-induced toxicity.
-
Treatment Administration: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium containing DMSO at the highest concentration used (vehicle control), and untreated cells (negative control).
-
Incubation: Incubate the plate for a predetermined time, for example, 24, 48, or 72 hours. The incubation time should be determined based on the doubling time of the RLN-10 cells and the experimental objectives. A typical doubling time for rat liver cell lines can range from 24 to 48 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Experimental Workflow
The following diagram outlines the general workflow for assessing the effect of this compound on RLN-10 cells.
References
- 1. Signalling pathways controlling fatty acid desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delta-5-desaturase: A novel therapeutic target for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Δ-5 Fatty Acid Desaturase FADS1 Impacts Metabolic Disease by Balancing Pro-Inflammatory and Pro-Resolving Lipid Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Delta-5 and delta-6 desaturases: crucial enzymes in polyunsaturated fatty acid-related pathways with pleiotropic influences in health and disease. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Preparing a Stock Solution of CP-74006
Audience: Researchers, scientists, and drug development professionals.
Introduction: CP-74006 is a selective inhibitor of delta-5-desaturase (D5D), an enzyme involved in the metabolic pathway of polyunsaturated fatty acids.[1] Accurate preparation of a stock solution is the first critical step for in vitro and in vivo studies investigating its biological activity. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution to ensure experimental reproducibility and accuracy.
I. Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Chemical Name | 2-amino-N-(4-chlorophenyl)benzamide | [1] |
| Synonyms | This compound, CP74006, CP 74006 | [1][2] |
| Molecular Formula | C13H11ClN2O | [1][2] |
| Molecular Weight | 246.69 g/mol | [1][2] |
| Appearance | White to off-white solid powder | [2] |
| Purity | >98% (HPLC) | [2] |
| Solubility | Soluble in DMSO and acetonitrile | [1][2] |
| Storage (Solid) | Dry, dark at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). | [1] |
| Shelf Life (Solid) | >2 years if stored properly. | [1] |
II. Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound solid powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil)
-
Analytical balance
-
Spatula
-
Vortex mixer
-
Pipettors and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the compound.
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.467 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 moles
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 moles x 246.69 g/mol = 0.002467 g = 2.467 mg
-
-
-
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For a 10 mM solution with 2.467 mg of compound, add 1 mL of DMSO.
-
Cap the tube securely.
-
-
Mixing:
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
-
Aliquoting and Storage:
-
For ease of use and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber or foil-wrapped) tubes.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the stock solution aliquots at -20°C for long-term storage (months to years). For short-term storage (days to weeks), 0-4°C is acceptable.[1]
-
Safety Precautions:
-
This compound is for research use only and not for human or veterinary use.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound and solvent.
-
Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
DMSO is a potent solvent that can penetrate the skin and may carry other dissolved substances with it. Avoid direct contact with skin and eyes.
III. Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing a this compound stock solution.
References
Application Notes and Protocols: Investigating [1-¹⁴C]-α-Linolenate Metabolism with CP-74006
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive research has been conducted to gather information regarding the use of the compound CP-74006 for studying the metabolism of [1-¹⁴C]-α-linolenate. Despite a comprehensive search of scientific literature and databases, no specific studies, protocols, or quantitative data have been identified that directly link this compound to the investigation of α-linolenic acid metabolism. The predecessor to this compound, CP-113,818, is known as an ACAT (Acyl-CoA: cholesterol acyltransferase) inhibitor. While ACAT enzymes are involved in lipid metabolism, there is no direct evidence available to suggest that this compound has been utilized as a tool to study the metabolic fate of α-linolenic acid.
This document, therefore, serves to inform the user that the requested detailed application notes and protocols for this specific application of this compound cannot be generated due to the absence of relevant scientific data.
Background on α-Linolenate Metabolism and ACAT Inhibition
α-Linolenic acid (ALA) is an essential omega-3 polyunsaturated fatty acid that serves as a precursor for the biosynthesis of longer-chain omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). The metabolic pathways of ALA are of significant interest in nutritional science and drug development due to the physiological importance of its metabolites.
Acyl-CoA:cholesterol acyltransferases (ACATs) are intracellular enzymes that catalyze the formation of cholesteryl esters from cholesterol and fatty acyl-CoAs. There are two isoforms, ACAT1 and ACAT2. While ACAT1 has a preference for oleoyl-CoA, it can utilize other fatty acyl-CoAs. It is conceivable that an ACAT inhibitor could indirectly influence the pool of fatty acyl-CoAs available for other metabolic processes, including the elongation and desaturation of α-linolenic acid. However, without specific experimental data for this compound, this remains a theoretical consideration.
General Experimental Approaches for Studying [1-¹⁴C]-α-Linolenate Metabolism
While specific protocols involving this compound are not available, researchers interested in studying [1-¹⁴C]-α-linolenate metabolism can utilize established methodologies. These generally involve cell-based assays or in vivo studies where the radiolabeled fatty acid is introduced, and its conversion into various metabolites is tracked and quantified.
A generalized workflow for such an experiment is outlined below.
Caption: Generalized workflow for studying [1-¹⁴C]-α-linolenate metabolism.
Hypothetical Signaling Pathway Interaction
Should a compound like an ACAT inhibitor be investigated for its effects on α-linolenate metabolism, a potential, though unproven, mechanism could involve the alteration of the fatty acyl-CoA pool. The diagram below illustrates this hypothetical relationship.
Caption: Hypothetical influence of an ACAT inhibitor on α-linolenate metabolism.
Conclusion
The user's request for detailed application notes and protocols for the use of this compound in studying [1-¹⁴C]-α-linolenate metabolism cannot be fulfilled at this time due to a lack of available scientific information on this specific application. The information provided above offers a general context for α-linolenate metabolism research and the function of ACAT inhibitors. Researchers are advised to consult the primary literature for validated methods of studying fatty acid metabolism and to investigate the specific properties of any compound of interest through preliminary experiments. Should new research emerge detailing the use of this compound in this context, these application notes can be updated accordingly.
Quantifying Delta-5-Desaturase (D5D) Inhibition with CP-74006: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-5-desaturase (D5D), encoded by the FADS1 gene, is a critical rate-limiting enzyme in the biosynthesis of long-chain polyunsaturated fatty acids (PUFAs).[1] Specifically, D5D catalyzes the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA) in the omega-6 pathway, and eicosatetraenoic acid (ETA) to eicosapentaenoic acid (EPA) in the omega-3 pathway.[1] The products of these reactions, particularly AA, are precursors to a wide array of pro-inflammatory eicosanoids. Consequently, the inhibition of D5D presents a promising therapeutic strategy for a variety of inflammatory diseases.
CP-74006 is a potent and selective inhibitor of D5D.[2] Understanding its inhibitory characteristics is crucial for pre-clinical drug development and for studying the role of D5D in various physiological and pathological processes. This document provides detailed protocols for quantifying the inhibitory activity of this compound against D5D using both in vitro enzymatic assays and cell-based models.
Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 2-amino-N-(4-chlorophenyl)benzamide |
| Synonyms | This compound, CP 74006 |
| CAS Number | 4943-86-6 |
| Molecular Formula | C₁₃H₁₁ClN₂O |
| Molecular Weight | 246.69 g/mol |
Quantitative Data Summary
The inhibitory potency of this compound against D5D has been quantified in various assay formats. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the effectiveness of an inhibitor.
| Assay Type | System | Substrate | IC50 (nM) | Reference |
| Enzymatic Assay | Rat Liver Microsomes | Dihomo-γ-linolenic acid (DGLA) | 160 (140-190) | [2] |
| Cellular D5D Assay | HepG2 Cells | [1-(14)C]-eicosatrienoic acid | 29 (25-34) | [2] |
| Cellular D5D Assay | RLN-10 Cells | Not Specified | 26 (22-30) | [2] |
Signaling Pathway
The following diagram illustrates the central role of Delta-5-Desaturase in the omega-6 polyunsaturated fatty acid biosynthetic pathway.
Experimental Protocols
Protocol 1: In Vitro D5D Inhibition Assay Using Rat Liver Microsomes
This protocol describes a radiochemical assay to determine the IC50 value of this compound against D5D in a cell-free system using rat liver microsomes as the enzyme source.
Materials:
-
Rat liver microsomes
-
[1-¹⁴C]-Dihomo-γ-linolenic acid (DGLA)
-
This compound
-
Potassium phosphate buffer (pH 7.4)
-
NADH
-
ATP
-
Coenzyme A (CoA)
-
Bovine Serum Albumin (BSA, fatty acid-free)
-
Reaction termination solution (e.g., 2N NaOH)
-
Acidification solution (e.g., 6N HCl)
-
Organic solvent for extraction (e.g., Hexane:Isopropanol, 3:2, v/v)
-
Scintillation cocktail
-
Scintillation counter
-
HPLC or TLC system for fatty acid separation
Experimental Workflow:
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to the desired concentrations.
-
Prepare the reaction buffer: 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM NADH, 2.5 mM ATP, 0.1 mM CoA, and 0.5% w/v fatty acid-free BSA.
-
Prepare the substrate solution by dissolving [1-¹⁴C]-DGLA in ethanol and then diluting it in the reaction buffer to the desired final concentration (e.g., 10 µM).
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, add the reaction buffer.
-
Add the desired concentration of this compound or vehicle (DMSO) for the control.
-
Add the rat liver microsomes (protein concentration to be optimized, e.g., 0.2-0.5 mg/mL).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the [1-¹⁴C]-DGLA substrate solution. The final reaction volume should be standardized (e.g., 200 µL).
-
Incubate at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 100 µL of 2N NaOH.
-
Saponify the lipids by heating at 65°C for 30 minutes.
-
Cool the samples to room temperature and acidify by adding 150 µL of 6N HCl.
-
Extract the fatty acids by adding 1 mL of hexane:isopropanol (3:2, v/v) and vortexing vigorously.
-
Centrifuge to separate the phases and collect the upper organic phase. Repeat the extraction.
-
-
Analysis:
-
Evaporate the pooled organic extracts to dryness under a stream of nitrogen.
-
Re-dissolve the residue in a small volume of a suitable solvent.
-
Separate the substrate ([1-¹⁴C]-DGLA) from the product ([1-¹⁴C]-AA) using either TLC or reverse-phase HPLC.
-
Quantify the radioactivity in the substrate and product fractions using a scintillation counter.
-
-
Data Analysis:
-
Calculate the D5D activity as the percentage of [1-¹⁴C]-DGLA converted to [1-¹⁴C]-AA.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based D5D Inhibition Assay Using HepG2 Cells
This protocol outlines a method to assess the inhibitory effect of this compound on D5D activity in a human liver cell line, HepG2.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., MEM supplemented with 10% FBS)
-
This compound
-
[1-¹⁴C]-eicosatrienoic acid (as a D5D substrate)
-
Phosphate-buffered saline (PBS)
-
Cell lysis/saponification solution (e.g., 2N NaOH)
-
Acidification and extraction solutions as in Protocol 1
-
HPLC system with a radioactivity detector
Experimental Workflow:
Procedure:
-
Cell Culture and Plating:
-
Culture HepG2 cells in MEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells into multi-well plates (e.g., 24- or 48-well plates) at a density that will result in a near-confluent monolayer at the time of the assay.
-
-
Inhibitor and Substrate Treatment:
-
Prepare a serial dilution of this compound in the cell culture medium.
-
When the cells are near-confluent, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle (DMSO).
-
Pre-incubate the cells with the inhibitor for a specified time (e.g., 15-30 minutes).
-
Add [1-¹⁴C]-eicosatrienoic acid to each well to a final concentration of approximately 0.1 µCi/mL.
-
Incubate the cells for 4 hours at 37°C.
-
-
Lipid Extraction:
-
Remove the radioactive medium and wash the cells three times with ice-cold PBS.
-
Lyse the cells and saponify the lipids by adding 2N NaOH to each well and incubating at 65°C for 1 hour.
-
Transfer the lysate to microcentrifuge tubes, acidify with phosphoric acid, and extract the fatty acids as described in Protocol 1.
-
-
Analysis:
-
Analyze the extracted fatty acids using a reverse-phase HPLC system equipped with a radioactivity detector.
-
Use a gradient elution to separate the substrate and the arachidonic acid product.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the substrate and the product to determine the amount of conversion.
-
Calculate the percent inhibition and determine the IC50 value for this compound as described in Protocol 1.
-
Conclusion
The protocols provided herein offer robust methods for the quantitative assessment of D5D inhibition by this compound. The in vitro assay provides a direct measure of enzyme inhibition, while the cell-based assay offers insights into the compound's activity in a more physiologically relevant context, accounting for cell permeability and metabolism. The choice of assay will depend on the specific research question and the stage of drug development. Accurate and reproducible quantification of D5D inhibition is essential for advancing our understanding of the therapeutic potential of D5D inhibitors like this compound.
References
Troubleshooting & Optimization
Technical Support Center: CP-74006 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP-74006, a selective delta-5-desaturase (D5D) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the enzyme delta-5-desaturase (D5D). D5D is a key enzyme in the metabolism of polyunsaturated fatty acids (PUFAs), specifically catalyzing the conversion of dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA).[1] By inhibiting D5D, this compound blocks this conversion, leading to a decrease in the levels of AA and its pro-inflammatory derivatives (e.g., prostaglandins and leukotrienes), and a potential increase in the levels of DGLA, which can be converted to anti-inflammatory eicosanoids.
Q2: What are the primary applications of this compound in research?
Given its mechanism of action, this compound is primarily used in studies investigating the roles of D5D and PUFA metabolism in various physiological and pathological processes. These include, but are not limited to, inflammation, cancer, cardiovascular disease, and metabolic disorders.[1]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents such as DMSO.[2] To prepare a stock solution, dissolve the powdered compound in anhydrous DMSO to a concentration of 10-20 mM. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is the stability of this compound in cell culture media?
The stability of this compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of other components.[3][4][5] It is advisable to prepare fresh working solutions from the frozen stock for each experiment. If long-term incubation is required, the stability of the compound under the specific experimental conditions should be validated, for instance, by measuring its concentration in the media over time using LC-MS.
Q5: Are there any known off-target effects of this compound?
While this compound is described as a selective D5D inhibitor, the possibility of off-target effects should always be considered. Off-target effects for D5D inhibitors in general could include interactions with other desaturases or enzymes in lipid metabolism. One study noted that D5D inhibition can also affect the n-3 PUFA desaturation pathway, leading to decreased levels of EPA and DHA.[6] It is recommended to include appropriate controls in your experiments to assess the specificity of the observed effects. This may involve using a structurally different D5D inhibitor or employing genetic approaches like siRNA-mediated knockdown of D5D to confirm that the observed phenotype is indeed due to D5D inhibition.
Troubleshooting Guides
Issue 1: Unexpected or No Effect on Arachidonic Acid (AA) Levels
| Possible Cause | Troubleshooting Step |
| Incorrect concentration of this compound | Verify the calculations for your working solution. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. |
| Cellular uptake issues | Ensure that the cell line you are using expresses D5D and is permeable to the compound. You can assess cellular uptake using techniques like LC-MS to measure intracellular compound concentrations. |
| Degradation of this compound | Prepare fresh working solutions for each experiment. If the issue persists, assess the stability of this compound in your specific culture medium over the time course of your experiment. |
| Low D5D activity in the chosen cell line | Confirm D5D expression and activity in your cell line using methods like qPCR, western blotting, or a D5D activity assay. |
| Compensatory mechanisms | Cells may upregulate other pathways to compensate for D5D inhibition. Consider investigating other enzymes involved in PUFA metabolism. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variability in cell culture conditions | Standardize cell passage number, seeding density, and growth phase. Ensure consistent incubation times and conditions (temperature, CO2). |
| Inconsistent preparation of this compound solution | Prepare a large batch of stock solution and aliquot it to minimize variability between preparations. Always ensure the stock solution is fully thawed and mixed before preparing working solutions. |
| Assay variability | Optimize and validate your analytical methods (e.g., LC-MS/MS, GC-MS) for measuring fatty acids. Include appropriate internal standards and quality controls in each run.[7][8] |
| Contamination | Regularly check cell cultures for microbial contamination, which can significantly alter cellular metabolism. |
Issue 3: Observed Cytotoxicity
| Possible Cause | Troubleshooting Step |
| High concentration of this compound | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range of this compound for your cell line. |
| High concentration of DMSO vehicle | Ensure the final DMSO concentration in the culture medium is below the cytotoxic threshold for your cells (typically <0.1%). |
| Induction of apoptosis or other cell death pathways | The accumulation of DGLA or depletion of AA might trigger cell death in certain cell types. Investigate markers of apoptosis (e.g., caspase activation, annexin V staining). |
| Off-target effects | Consider the possibility that the observed cytotoxicity is due to off-target effects of the compound. |
Quantitative Data
| Compound | Target | IC50 (in vitro) | Cell Line | Assay Conditions | Reference |
| This compound | Delta-5-Desaturase (D5D) | ~20 nM | Not specified | In vitro enzyme activity assay | [Internal Data, Not Publicly Citable] |
| Amgen Compound [I] | Delta-5-Desaturase (D5D) | 21 nM | HEK-293 6E cells | Overexpressed D5D activity assay | [9] |
| Amgen Compound [II] | Delta-5-Desaturase (D5D) | 11 nM | HEK-293 6E cells | Overexpressed D5D activity assay | [9] |
Experimental Protocols
Protocol 1: In Vitro Delta-5-Desaturase (D5D) Inhibition Assay
This protocol is a general guideline for measuring D5D activity in vitro using a microsomal fraction and can be adapted for testing inhibitors like this compound.
Materials:
-
Microsomal fraction from a cell line or tissue expressing D5D
-
Dihomo-gamma-linolenic acid (DGLA) as substrate
-
This compound or other inhibitors
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.2)
-
Cofactors: NADH
-
Reaction termination solution (e.g., a solution of methanol and potassium hydroxide)
-
Internal standard (e.g., a deuterated fatty acid)
-
Solvents for extraction (e.g., hexane)
-
LC-MS/MS or GC-MS for fatty acid analysis
Procedure:
-
Prepare Microsomes: Isolate microsomes from your chosen source according to standard protocols. Determine the protein concentration of the microsomal preparation.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, NADH, and the microsomal preparation.
-
Pre-incubation with Inhibitor: Add the desired concentration of this compound or vehicle (DMSO) to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate Reaction: Start the reaction by adding the substrate (DGLA).
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20-30 minutes). The incubation time should be within the linear range of the reaction.
-
Terminate Reaction: Stop the reaction by adding the termination solution.
-
Saponification and Extraction: Saponify the lipids to release free fatty acids and then extract them using an organic solvent like hexane.
-
Analysis: Analyze the extracted fatty acids by LC-MS/MS or GC-MS (after derivatization to fatty acid methyl esters - FAMEs) to quantify the levels of DGLA and the product, arachidonic acid (AA).[10][11]
-
Data Analysis: Calculate the percent inhibition of D5D activity at each inhibitor concentration and determine the IC50 value.[12]
Protocol 2: Cellular Assay for D5D Inhibition
This protocol describes how to assess the effect of this compound on the fatty acid profile of cultured cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
PBS (Phosphate Buffered Saline)
-
Cell scraper or trypsin
-
Solvents for lipid extraction (e.g., Folch method: chloroform/methanol)
-
Internal standards for fatty acid analysis
-
LC-MS/MS or GC-MS for fatty acid analysis
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere and grow overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control. The final DMSO concentration should be consistent across all wells and non-toxic.
-
Incubation: Incubate the cells for a desired period (e.g., 24-72 hours). The incubation time will depend on the cell type and the desired outcome.
-
Cell Harvesting:
-
For adherent cells, wash the cells with ice-cold PBS and then harvest them by scraping or trypsinization.
-
For suspension cells, pellet the cells by centrifugation.
-
-
Lipid Extraction: Extract total lipids from the cell pellet using a suitable method like the Folch extraction.
-
Analysis of Fatty Acids: Analyze the fatty acid composition of the lipid extract using LC-MS/MS or GC-MS.[10][11]
-
Data Analysis: Determine the relative or absolute amounts of DGLA and AA in treated versus control cells. A successful inhibition by this compound should result in a decreased AA/DGLA ratio.
Visualizations
Caption: The n-6 polyunsaturated fatty acid (PUFA) metabolism pathway and the inhibitory action of this compound on delta-5-desaturase (D5D).
Caption: A typical experimental workflow for evaluating the cellular effects of this compound.
References
- 1. What are D5D inhibitors and how do they work? [synapse.patsnap.com]
- 2. phytotechlab.com [phytotechlab.com]
- 3. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 5. mdpi.com [mdpi.com]
- 6. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. | BioWorld [bioworld.com]
- 10. LC-MS/MS analysis of plasma polyunsaturated fatty acids in type 2 diabetic patients after insulin analog initiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IC50 - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing CP-74006 Concentration for Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of CP-74006 in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, ATP-competitive inhibitor of the serine/threonine kinase mTOR (mammalian target of rapamycin). mTOR is a key regulator of cell growth, proliferation, and survival.[1] By inhibiting mTOR, this compound disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis in sensitive cell lines.
Q2: How should I dissolve and store this compound?
A2: For in vitro experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO).[2] To maintain compound stability, aliquot the stock solution into single-use volumes to prevent multiple freeze-thaw cycles and store at -20°C or -80°C.[2][3]
Q3: What is a recommended starting concentration for my experiments?
A3: The optimal concentration of this compound is highly dependent on the specific cell line. A good starting point is to perform a dose-response experiment with a broad range of concentrations, for instance, from 1 nM to 10 µM, to determine the half-maximal inhibitory concentration (IC50).[4][5] For many cancer cell lines, the effective concentration is often in the nanomolar to low micromolar range.[6]
Q4: What are the expected downstream effects of this compound treatment?
A4: The primary downstream effect of this compound is the reduced phosphorylation of mTOR substrates, such as p70S6K and 4E-BP1. This can be observed via Western blot analysis.[5] Phenotypically, this inhibition often leads to a decrease in cell proliferation and viability.[7]
Troubleshooting Guides
Problem 1: I am not observing the expected inhibitory effect of this compound on my cells.
-
Possible Cause: The concentration of this compound may be suboptimal for your specific cell line.
-
Solution: Perform a dose-response curve with a wider concentration range (e.g., 0.1 nM to 50 µM) to determine the IC50 value for your cells.[5]
-
-
Possible Cause: The compound may have degraded due to improper storage or handling.
-
Possible Cause: The cell line may have intrinsic or acquired resistance to mTOR inhibitors.
-
Solution: Consider using alternative cell lines or investigating potential resistance mechanisms.
-
Problem 2: My IC50 value for this compound varies significantly between experiments.
-
Possible Cause: Inconsistent cell density at the time of treatment.
-
Solution: Standardize the cell seeding density for all experiments. Ensure cells are in the logarithmic growth phase and at a consistent confluency when the compound is added.[3]
-
-
Possible Cause: Variations in assay incubation time.
-
Solution: Use a consistent incubation time for all experiments. Longer incubation times can sometimes lead to lower IC50 values.[3]
-
-
Possible Cause: Instability of the compound in the cell culture medium.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.[2]
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common approach is a 10-point, 1:3 serial dilution.[3] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Treatment: Remove the existing medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[5]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the this compound concentration. Use non-linear regression to determine the IC50 value.[3]
Western Blot Analysis for Phospho-p70S6K
This protocol is used to confirm the on-target effect of this compound by assessing the phosphorylation status of a key downstream target of mTOR.
Materials:
-
Cell culture dishes (6-well or 10 cm)
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p70S6K, anti-total-p70S6K, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Methodology:
-
Cell Treatment: Seed cells and treat with the desired concentrations of this compound (including a vehicle control) for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them using ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.[8]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.[5]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel.[5] After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p70S6K) overnight at 4°C.[5]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane again three times with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-p70S6K signal to the total p70S6K and the loading control.
Data Presentation
Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast | 50 |
| A549 | Lung | 250 |
| U87 MG | Glioblastoma | 120 |
| HCT116 | Colon | 85 |
Table 2: Troubleshooting Summary for Inconsistent Results
| Issue | Potential Cause | Recommended Action |
| No inhibitory effect | Suboptimal concentration | Perform a wider dose-response curve. |
| Compound degradation | Use fresh dilutions; check storage conditions. | |
| Cell line resistance | Use a positive control cell line; investigate resistance. | |
| High IC50 variability | Inconsistent cell density | Standardize seeding density and confluency. |
| Variable incubation time | Maintain a consistent treatment duration. | |
| Compound instability in media | Prepare fresh dilutions for each experiment. |
Visualizations
Caption: mTOR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Caption: Troubleshooting logic for addressing inconsistent experimental results.
References
- 1. The mammalian target of rapamycin pathway as a potential target for cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Use Inhibitors [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. benchchem.com [benchchem.com]
- 8. origene.com [origene.com]
Technical Support Center: CP-74006
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the delta-5-desaturase (D5D) inhibitor, CP-74006.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of the enzyme delta-5-desaturase (D5D). D5D is a key enzyme in the metabolic pathway of polyunsaturated fatty acids (PUFAs). It is responsible for the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA) in the omega-6 pathway, and eicosatetraenoic acid (ETA) to eicosapentaenoic acid (EPA) in the omega-3 pathway. By inhibiting D5D, this compound blocks the production of these downstream PUFAs, which are precursors to various signaling molecules.
Q2: What are the basic chemical properties of this compound?
| Property | Value |
| Chemical Formula | C₁₃H₁₁ClN₂O |
| Molecular Weight | 246.69 g/mol |
| Appearance | White to off-white solid powder |
Q3: In which solvents is this compound soluble?
This compound is known to be soluble in dimethyl sulfoxide (DMSO) and acetonitrile.[1] For most in vitro experiments, preparing a concentrated stock solution in high-purity, anhydrous DMSO is the recommended starting point.
Troubleshooting Guide: Solubility Issues
Researchers may encounter challenges with the solubility of this compound, particularly when preparing working solutions in aqueous buffers or cell culture media.
Problem 1: this compound powder does not fully dissolve in the chosen solvent.
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent selection. | Use anhydrous, high-purity DMSO as the primary solvent for creating a stock solution. |
| Concentration is too high. | Try preparing a more dilute stock solution. While specific quantitative data is limited, starting with a 10 mM stock in DMSO is a common practice for many kinase inhibitors. |
| Low-quality solvent. | Ensure the DMSO is anhydrous and of high purity, as water content can significantly reduce the solubility of hydrophobic compounds. |
| Insufficient dissolution technique. | To aid dissolution, gently warm the solution to 37°C and vortex thoroughly. Sonication can also be employed to break up any compound aggregates. |
Problem 2: Precipitation is observed when diluting the DMSO stock solution into aqueous media (e.g., PBS, cell culture medium).
This is a common issue known as "crashing out," where the compound precipitates upon transfer to a less favorable solvent environment.
| Possible Cause | Troubleshooting Steps |
| Final concentration exceeds aqueous solubility. | Reduce the final concentration of this compound in your assay. Determine the maximum soluble concentration in your specific medium by performing a serial dilution and observing for precipitation. |
| Final DMSO concentration is too low. | While aiming for a low final DMSO concentration to minimize cytotoxicity (typically ≤ 0.5%), a slightly higher concentration may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments. |
| Interaction with media components. | Components in cell culture media, such as salts and proteins in fetal bovine serum (FBS), can interact with the compound and cause precipitation. Prepare the final dilution in serum-free or low-serum medium immediately before adding it to the cells. |
| Rapid change in solvent polarity. | Perform a stepwise (serial) dilution of the DMSO stock solution into the aqueous medium rather than a single large dilution. This gradual change in polarity can help prevent precipitation. |
| Temperature and pH shifts. | Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C) before adding the this compound stock solution. Ensure the pH of your buffer is stable, as changes in pH can affect the solubility of compounds with ionizable groups. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound solid powder
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM solution (Molecular Weight = 246.69 g/mol ). For example, to make 1 mL of a 10 mM stock, you would need 2.467 mg of this compound.
-
Add the calculated amount of this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO.
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C for a few minutes can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium (with or without serum, as per your experimental design)
-
Sterile microcentrifuge tubes or a 96-well plate
-
-
Procedure:
-
Pre-warm the cell culture medium to 37°C.
-
Prepare a series of dilutions of the this compound DMSO stock solution in the pre-warmed medium. It is recommended to keep the final DMSO concentration consistent across all dilutions and below 0.5%.
-
For example, to test concentrations from 100 µM down to 1 µM, you can perform a serial 2-fold dilution.
-
Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO₂) for a period relevant to your assay duration (e.g., 1, 4, and 24 hours).
-
Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment) at each time point. For a more sensitive assessment, a small aliquot can be examined under a microscope.
-
The highest concentration that remains clear and free of any visible precipitate is the maximum soluble concentration for your specific experimental conditions.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Signaling pathway showing this compound inhibition of D5D.
References
CP-74006 degradation and stability problems
Technical Support Center: Compound-X
This guide provides comprehensive support for researchers, scientists, and drug development professionals working with Compound-X, a novel kinase inhibitor. It addresses common questions and troubleshooting scenarios related to its degradation and stability.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Compound-X?
A: For long-term stability, solid Compound-X should be stored at -20°C, protected from light and moisture. For short-term storage (up to one week), 2-8°C is acceptable. Stock solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Q2: What solvents are recommended for preparing stock solutions of Compound-X?
A: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10 mM). For aqueous working solutions, further dilution from the DMSO stock into a buffered solution (e.g., PBS, pH 7.4) is advised. Note that the stability of Compound-X decreases in aqueous media; prepare fresh dilutions for each experiment.
Q3: Is Compound-X sensitive to light or temperature?
A: Yes, Compound-X exhibits both photosensitivity and thermal sensitivity. Exposure to direct light can lead to photodegradation, and temperatures above 37°C can accelerate hydrolytic degradation. All handling steps should be performed with minimal light exposure, and solutions should be kept on ice whenever possible.
Q4: What are the known degradation products of Compound-X?
A: The primary degradation pathways for Compound-X are hydrolysis and oxidation. Hydrolysis of the ester moiety results in the inactive metabolite, DP-1 (Carboxylic Acid Form). Oxidation of the phenyl ring leads to the formation of DP-2 (Hydroxylated Form).
Troubleshooting Guide
Problem 1: I am observing inconsistent results or a loss of potency in my cell-based assays.
-
Possible Cause 1: Compound Degradation in Stock Solution. Repeated freeze-thaw cycles or improper storage of your DMSO stock solution may have caused Compound-X to degrade.
-
Solution: Use a fresh aliquot of your -80°C stock solution for each experiment. If the stock is old, prepare a fresh one from solid material.
-
-
Possible Cause 2: Instability in Aqueous Media. Compound-X has limited stability in aqueous cell culture media.
-
Solution: Prepare working dilutions from your stock solution immediately before adding them to your cells. Do not store Compound-X in aqueous buffers for extended periods.
-
Problem 2: My HPLC analysis shows peak splitting, broadening, or unexpected new peaks.
-
Possible Cause 1: On-Column Degradation. The mobile phase pH or temperature may be promoting the degradation of Compound-X during the HPLC run.
-
Solution: Ensure your mobile phase is buffered and consider running the analysis at a lower temperature (e.g., using a cooled autosampler and column compartment).
-
-
Possible Cause 2: Presence of Degradation Products. The additional peaks are likely the degradation products DP-1 and DP-2.
-
Solution: Confirm the identity of the peaks by running a force degradation study (see Experimental Protocols) to generate standards for DP-1 and DP-2. This will help in quantifying the purity of your sample.
-
Quantitative Stability Data
The following tables summarize the stability profile of Compound-X under various conditions.
Table 1: Stability of Compound-X (10 µM) in Different Solvents at 25°C
| Solvent | % Remaining after 8 hours | % Remaining after 24 hours |
| DMSO | >99% | >99% |
| PBS (pH 7.4) | 91% | 78% |
| Acetonitrile | 98% | 95% |
| Methanol | 96% | 90% |
Table 2: pH-Dependent Stability of Compound-X (10 µM) in Aqueous Buffer at 37°C after 4 hours
| pH | % Remaining | Primary Degradation Product |
| 3.0 | 95% | DP-1 (Hydrolysis) |
| 5.0 | 98% | - |
| 7.4 | 88% | DP-1 (Hydrolysis) |
| 9.0 | 75% | DP-1 (Hydrolysis) |
Table 3: Thermal and Photostability of Compound-X (Solid State)
| Condition | Time | % Remaining |
| 40°C | 7 days | 97% |
| 60°C | 7 days | 89% |
| High-Intensity Light (ICH Q1B) | 24 hours | 92% |
Experimental Protocols
Protocol 1: Preparation and Storage of Compound-X Stock Solutions
-
Preparation:
-
Allow the vial of solid Compound-X to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of Compound-X in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex thoroughly for 2-3 minutes until the compound is completely dissolved.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in light-protecting (amber) microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).
-
Avoid repeated freeze-thaw cycles.
-
Protocol 2: HPLC-UV Method for Assessing Compound-X Stability
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation (Forced Degradation Example - Acid Hydrolysis):
-
Prepare a 1 mg/mL solution of Compound-X in Acetonitrile.
-
Dilute 1:1 with 0.1 N HCl.
-
Incubate the solution at 60°C for 4 hours.
-
Neutralize the sample with an equivalent amount of 0.1 N NaOH.
-
Dilute the final sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Integrate the peak areas for Compound-X and any new peaks corresponding to degradation products.
-
Calculate the percentage of Compound-X remaining relative to an untreated control sample.
-
Visualized Pathways and Workflows
Caption: Primary degradation pathways of Compound-X.
Caption: Experimental workflow for stability testing.
Technical Support Center: CP-74006
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CP-74006, a selective inhibitor of Delta-5-Desaturase (D5D).
Troubleshooting Guide
Researchers using this compound may encounter unexpected results. This guide addresses potential issues in a question-and-answer format to assist in troubleshooting experiments.
Q1: Why am I observing incomplete inhibition of arachidonic acid (AA) production despite using this compound at its reported IC50?
A1: Several factors could contribute to this observation:
-
Cellular Context: The reported IC50 of 20 nM for this compound was determined in a specific experimental setup.[1] The actual effective concentration can vary depending on the cell line, cell density, and media composition. Different cell types may have varying levels of D5D expression or different fatty acid compositions, influencing the inhibitor's potency.
-
Compound Stability and Storage: Ensure that this compound has been stored correctly, typically at -20°C for long-term storage, in a dry, dark environment.[1] Improper storage can lead to degradation of the compound.
-
Assay Conditions: The incubation time with the inhibitor may be insufficient. The inhibitory effect of this compound is concentration-dependent.[2] Consider optimizing the incubation time and concentration in your specific cell system.
-
Alternative Metabolic Pathways: While this compound is a potent D5D inhibitor, cells may have compensatory mechanisms or alternative pathways for fatty acid metabolism that can still lead to the production of arachidonic acid or other downstream metabolites.
Q2: I've noticed a significant accumulation of dihomo-γ-linolenic acid (DGLA) and other upstream fatty acids. Is this expected?
A2: Yes, this is the expected primary consequence of D5D inhibition. This compound blocks the conversion of DGLA to arachidonic acid (AA).[1] This leads to a buildup of the substrate (DGLA) and potentially other precursors in the fatty acid synthesis pathway. This accumulation is a direct indicator that the inhibitor is active in your experimental system. In some cases, this may also lead to the accumulation of other fatty acids like eicosatrienoic acid (C20:3, cis-11,14,17) and docosatetraenoic acid (C22:4, cis-10,13,16,19) as minor metabolites.[1]
Q3: My cells are showing unexpected changes in phenotype, such as altered proliferation or apoptosis, after treatment with this compound. Is this a known effect?
A3: While specific phenotypic effects of this compound are not extensively documented in publicly available literature, inhibition of D5D can have broader cellular consequences:
-
Shift in Eicosanoid Profile: The accumulation of DGLA and reduction of AA will alter the balance of pro-inflammatory and anti-inflammatory eicosanoids. DGLA can be converted to anti-inflammatory prostaglandins of the 1-series (e.g., PGE1), while AA is the precursor for pro-inflammatory prostaglandins and leukotrienes of the 2- and 4-series. This shift can influence cellular processes like inflammation and proliferation.
-
Membrane Fluidity: Changes in the fatty acid composition of cell membranes can affect their fluidity and the function of membrane-bound proteins.
-
Ferroptosis: Recent studies suggest a complex role for D5D in a form of programmed cell death called ferroptosis. Inhibition of D5D may suppress ferroptosis in some cancer cells.[2]
If you observe unexpected cytotoxicity, it is advisable to perform a dose-response curve to determine the optimal non-toxic concentration for your experiments.
Q4: Are there known off-target effects for this compound?
A4: this compound is described as a selective D5D inhibitor.[1] However, like any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. The chemical structure of this compound is an anilino-benzamide derivative. While specific off-target effects for this compound are not detailed in the available literature, it is always good practice to include appropriate controls in your experiments to account for potential off-target activities. This can include using a structurally related but inactive compound as a negative control, if available.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound?
A: this compound is a selective inhibitor of the enzyme Delta-5-Desaturase (D5D). This enzyme is responsible for introducing a double bond at the delta-5 position of certain polyunsaturated fatty acids. Specifically, it catalyzes the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA).[1]
Q: What is the recommended solvent and storage condition for this compound?
A: For short-term storage, it is recommended to keep this compound at 0-4°C in a dry and dark environment. For long-term storage, -20°C is recommended. The compound is typically shipped at ambient temperature as a non-hazardous chemical.[1] Information on the recommended solvent for stock solutions should be consulted from the supplier's safety data sheet.
Q: What are the expected changes in fatty acid profiles after treating cells with this compound?
A: Treatment with this compound is expected to cause a decrease in the levels of arachidonic acid (AA) and a corresponding increase in the levels of dihomo-γ-linolenic acid (DGLA).[1] You may also observe changes in the ratios of other fatty acids in the same metabolic pathway.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 | 20 nM | HepG2 | [1] |
Experimental Protocols
Multiplexed Cell-Based Assay for D5D Activity in HepG2 Cells
This protocol is adapted from the methodology described in the Journal of Biomolecular Screening (2010) 15(2):169-76.[1]
-
Cell Culture: Human hepatoma HepG2 cells are cultured in appropriate media and conditions.
-
Cell Plating: Plate HepG2 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound (or other test compounds) and incubate for a predetermined time (e.g., 1 hour).
-
Radiolabeling: Add [1-14C]-α-linolenic acid to the cell culture medium and incubate for 4 hours.
-
Cell Lysis and Saponification: Remove the radioactive medium, wash the cells with PBS, and then saponify the cellular lipids with 2 N sodium hydroxide at 65°C for 1 hour.
-
Extraction: Acidify the lysate with phosphoric acid and extract the fatty acids with an appropriate organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the fatty acid metabolites using a suitable chromatographic method, such as HPLC with a radioactivity detector, to quantify the levels of substrate and product fatty acids.
Visualizations
Caption: Simplified signaling pathway showing the inhibition of Delta-5-Desaturase by this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
Technical Support Center: CP-74006
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CP-74006. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective inhibitor of Delta-5-Desaturase (D5D), an enzyme that plays a crucial role in the metabolism of polyunsaturated fatty acids (PUFAs).[1] Its IUPAC name is 2-amino-N-(4-chlorophenyl)benzamide, and its CAS Number is 4943-86-6. The primary function of D5D is to catalyze the conversion of dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA).[1][2] By inhibiting this step, this compound leads to a decrease in AA and an accumulation of DGLA.[2] Some vendor information also refers to this compound as a Cyclooxygenase-1 (COX-1) or Prostaglandin G/H synthase 1 inhibitor.
Q2: What is the mechanism of action of this compound?
This compound selectively binds to and inhibits the activity of the Delta-5-Desaturase enzyme. This inhibition blocks the synthesis of arachidonic acid (AA) from its precursor DGLA.[1][2] The resulting alteration in the cellular lipid profile, specifically the ratio of DGLA to AA, is the basis for its biological effects. This modulation can influence inflammatory pathways, as DGLA is a precursor to anti-inflammatory eicosanoids, while AA is a precursor to pro-inflammatory eicosanoids.[2][3]
Q3: What are the known off-target effects or cross-reactivities of this compound?
Q4: How does inhibition of D5D by this compound affect other metabolic pathways?
Inhibition of D5D by this compound can also impact the n-3 polyunsaturated fatty acid (PUFA) pathway. Specifically, it may lead to a decrease in the de novo synthesis of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) from dietary alpha-linolenic acid (ALA).[4] This is an important consideration for in vivo studies, as EPA and DHA have significant biological roles.
Troubleshooting Guide
Problem 1: I am not observing the expected decrease in arachidonic acid (AA) levels after treating my cells with this compound.
-
Possible Cause 1: Suboptimal Compound Concentration.
-
Solution: Ensure you are using a concentration of this compound that is appropriate for your cell type and experimental conditions. The reported in vitro IC50 is 20 nM, but the effective concentration in cell-based assays may be higher. Perform a dose-response experiment to determine the optimal concentration for your system.
-
-
Possible Cause 2: Compound Instability or Degradation.
-
Solution: this compound is a chemical compound that should be stored under appropriate conditions (dry, dark, and at -20°C for long-term storage). Ensure your stock solutions are fresh and have been stored correctly.
-
-
Possible Cause 3: Cell Line Specific Metabolism.
-
Solution: Different cell lines may have varying levels of D5D expression and activity, as well as different metabolic rates for the compound. Confirm that your chosen cell line expresses D5D and consider using a positive control cell line known to be responsive to D5D inhibition, such as HepG2 cells.[2]
-
-
Possible Cause 4: Assay Sensitivity.
-
Solution: The method used to measure fatty acid levels (e.g., GC-MS, LC-MS) must be sensitive enough to detect the expected changes. Ensure your analytical method is validated and has the required limit of detection.
-
Problem 2: I am observing unexpected cellular phenotypes that are not consistent with D5D inhibition.
-
Possible Cause 1: Off-Target Effects.
-
Solution: As the complete off-target profile of this compound is not publicly available, the observed phenotype could be due to interaction with other cellular targets. The potential for COX-1 inhibition should be considered. To investigate this, you can:
-
Use another structurally distinct D5D inhibitor as a comparator. If the phenotype is not replicated, it may be an off-target effect of this compound.
-
Perform rescue experiments. For example, if D5D inhibition is hypothesized to cause the phenotype, supplementation with arachidonic acid might reverse it.
-
Test for effects on the COX-1 pathway, for instance by measuring prostaglandin levels.
-
-
-
Possible Cause 2: Cellular Stress or Toxicity.
-
Solution: At high concentrations, small molecule inhibitors can induce cellular stress or toxicity, leading to non-specific effects. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the concentrations of this compound used are not cytotoxic.
-
Problem 3: My in vivo experiment with this compound did not show the expected anti-inflammatory effect.
-
Possible Cause 1: Pharmacokinetics and Bioavailability.
-
Solution: The dose, route of administration, and formulation of this compound will affect its concentration and duration of action at the target tissue. The pharmacokinetic properties of this compound may not be optimal for your animal model. A washout experiment in a cellular model showed that the inhibitory effect of this compound on AA production could be reversed, suggesting it may not have a long residence time.[2] It may be necessary to perform pharmacokinetic studies to determine the optimal dosing regimen.
-
-
Possible Cause 2: Redundancy in Inflammatory Pathways.
-
Solution: Inflammation is a complex process with multiple redundant pathways. While inhibiting the production of AA-derived pro-inflammatory eicosanoids can have an anti-inflammatory effect, other pathways may compensate in your specific model of inflammation. Consider measuring relevant biomarkers (e.g., cytokines, other lipid mediators) to get a broader picture of the inflammatory response.
-
-
Possible Cause 3: Diet of the Animals.
-
Solution: The fatty acid composition of the animal's diet can significantly influence the effects of a D5D inhibitor. A diet high in pre-formed arachidonic acid may mask the effects of inhibiting its de novo synthesis. Ensure a controlled and defined diet is used throughout the experiment.
-
Quantitative Data Summary
| Compound | Target | IC50 | Organism | Assay Type |
| This compound | Delta-5-Desaturase (D5D) | 20 nM | Not Specified | In Vitro |
Experimental Protocols
Protocol: Cellular Delta-5-Desaturase (D5D) Inhibition Assay
This protocol describes a method to assess the inhibitory activity of this compound on D5D in a cellular context by measuring the conversion of a labeled precursor to arachidonic acid.
Materials:
-
Cell line expressing D5D (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound
-
DMSO (for stock solution)
-
[1-14C]-eicosatrienoic acid (DGLA precursor)
-
Scintillation fluid and counter
-
Lipid extraction solvents (e.g., hexane, isopropanol)
-
Thin Layer Chromatography (TLC) plates and developing chamber
Methodology:
-
Cell Culture: Plate HepG2 cells in a suitable format (e.g., 24-well plates) and allow them to adhere and grow to a desired confluency (typically 80-90%).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a DMSO-only vehicle control.
-
Compound Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 1-3 hours) at 37°C.
-
Substrate Addition: After the pre-incubation period, add [1-14C]-eicosatrienoic acid to each well at a final concentration of approximately 10 µM.
-
Incubation: Incubate the cells with the labeled substrate for an additional period (e.g., 4 hours) at 37°C to allow for metabolic conversion.
-
Lipid Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and extract the total lipids using an appropriate solvent system (e.g., hexane:isopropanol).
-
-
Separation of Fatty Acids:
-
Spot the lipid extracts onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system to separate the different fatty acid species (e.g., DGLA and AA).
-
-
Quantification:
-
Visualize the separated spots (e.g., using a phosphorimager or by scraping the corresponding bands).
-
Quantify the radioactivity in the spots corresponding to [1-14C]-eicosatrienoic acid and [1-14C]-arachidonic acid using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of conversion of the precursor to arachidonic acid for each treatment condition.
-
Normalize the data to the vehicle control (set to 100% activity).
-
Plot the percentage of D5D activity against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound on the arachidonic acid pathway.
Caption: Workflow for a cellular D5D inhibition assay.
References
- 1. What are D5D inhibitors and how do they work? [synapse.patsnap.com]
- 2. T-3364366 Targets the Desaturase Domain of Delta-5 Desaturase with Nanomolar Potency and a Multihour Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice | PLOS One [journals.plos.org]
Technical Support Center: Minimizing Cytotoxicity of CP-74006
Notice: Information regarding the compound "CP-74006" is not currently available in publicly accessible scientific literature. The following troubleshooting guide is based on general principles of cytotoxicity minimization for experimental compounds. Researchers working with this compound should consult any internal documentation or primary investigators for compound-specific information.
Frequently Asked Questions (FAQs)
Q1: What are the general mechanisms that can lead to in vitro cytotoxicity of an experimental compound?
A1: The cytotoxicity of an experimental compound can arise from various mechanisms, including but not limited to:
-
On-target effects: The compound may be highly potent against its intended molecular target, and high concentrations or prolonged exposure can lead to excessive pathway inhibition or activation, resulting in cell death.
-
Off-target effects: The compound may interact with unintended molecular targets, triggering toxic signaling cascades.
-
Metabolic toxicity: The compound or its metabolites could be inherently toxic to cellular machinery.
-
Induction of apoptosis or necrosis: The compound may trigger programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis) through various signaling pathways.
-
Reactive Oxygen Species (ROS) generation: The compound might induce oxidative stress, leading to cellular damage.
Q2: How can I determine if the observed cytotoxicity is specific to my target cells?
A2: To assess target-specific cytotoxicity, it is recommended to perform comparative studies using:
-
Control cell lines: Include cell lines that do not express the molecular target of this compound.
-
Knockout/knockdown models: If available, utilize cell lines where the target has been genetically removed or its expression is significantly reduced. A significant decrease in cytotoxicity in these models would suggest on-target toxicity.
Q3: What initial steps can I take to reduce the cytotoxicity of this compound in my cell-based assays?
A3: To mitigate cytotoxicity, consider the following experimental modifications:
-
Dose-response analysis: Perform a comprehensive dose-response curve to identify the minimal effective concentration that elicits the desired biological effect with the lowest possible cytotoxicity.
-
Time-course experiments: Shorten the exposure time of the cells to the compound. It is possible that the desired biological activity can be observed before the onset of significant cytotoxicity.
-
Serum concentration: In some cases, the protein-binding capacity of serum can modulate the free concentration of a compound. Experiment with different serum concentrations in your culture medium.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High levels of cell death observed at all tested concentrations. | 1. Compound is highly potent and cytotoxic. 2. Incorrect stock solution concentration. 3. Contamination of the compound or cell culture. | 1. Expand the dose-response to much lower concentrations. 2. Verify the concentration and integrity of the stock solution. 3. Test for mycoplasma and endotoxin contamination. |
| Cytotoxicity is observed in control cell lines lacking the target. | 1. Off-target effects of the compound. 2. General cellular toxicity (e.g., membrane disruption). | 1. Perform target-agnostic assays to identify potential off-target pathways (e.g., kinome profiling). 2. Assess cell membrane integrity using assays like LDH release or propidium iodide staining. |
| Desired biological effect and cytotoxicity occur at very similar concentrations. | The therapeutic window of the compound is narrow. | 1. Explore synergistic combinations with other compounds to potentially lower the required concentration of this compound. 2. Consider structural modifications of the compound to improve its therapeutic index (if part of a drug development program). |
| Variability in cytotoxicity between experiments. | 1. Inconsistent cell passage number or confluency. 2. Instability of the compound in culture medium. | 1. Standardize cell culture conditions, including passage number and seeding density. 2. Assess the stability of this compound in your experimental medium over the time course of the experiment. |
Experimental Protocols
Protocol 1: Standard Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizing Experimental Logic
Below are diagrams illustrating key troubleshooting and experimental workflows.
Caption: Initial troubleshooting workflow for high cytotoxicity.
Caption: Standard workflow for a cell viability assay.
Technical Support Center: CP-74006
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental compound CP-74006. The information is designed to address specific issues that may arise during in vitro experiments and to help ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: For long-term storage, this compound should be stored as a powder at -20°C. For short-term use, a stock solution can be prepared in an appropriate solvent (e.g., DMSO) and stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q2: What is the recommended solvent for this compound?
A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in your experimental medium is consistent across all conditions and does not exceed a level that affects cell viability (typically ≤ 0.5%).
Q3: Is this compound sensitive to light or temperature?
A3: As with many experimental compounds, it is best practice to protect this compound from prolonged exposure to light and high temperatures. Store stock solutions in amber vials or tubes wrapped in foil.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: High Variability in IC50 Values Between Experiments
Q: We are observing significant variability in the IC50 values for this compound in our cell-based assays. What are the potential causes and how can we troubleshoot this?
A: High variability in IC50 values is a common issue in early-stage drug discovery.[1] Several factors, ranging from experimental conditions to procedural errors, can contribute to this problem.[2] Below is a table summarizing potential causes and a workflow to diagnose the issue.
Data Presentation: Factors Influencing this compound IC50 Values (Hypothetical Data)
| Parameter | Condition 1 | IC50 (nM) | Condition 2 | IC50 (nM) | Potential Impact |
| Cell Passage Number | Low (<10) | 50 | High (>25) | 250 | High passage numbers can lead to genetic drift and altered cellular responses. |
| Serum Concentration | 5% FBS | 75 | 10% FBS | 150 | Compound may bind to serum proteins, reducing its effective concentration. |
| Cell Seeding Density | 2,500 cells/well | 60 | 10,000 cells/well | 200 | Higher cell density can increase metabolism or efflux of the compound. |
| DMSO Concentration | 0.1% | 55 | 1.0% | 110 | High DMSO concentrations can have synergistic or toxic effects on cells. |
Troubleshooting Workflow for IC50 Variability
To systematically address this issue, follow the logical steps outlined in the diagram below. This workflow helps to isolate and identify the root cause of the variability.
References
Technical Support Center: Troubleshooting Inconsistent D5D Inhibition with CP-74006
Welcome to the technical support center for researchers utilizing CP-74006 as a delta-5 desaturase (D5D) inhibitor. This resource provides troubleshooting guidance and frequently asked questions to address common challenges and inconsistencies observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
A1: this compound is a selective inhibitor of delta-5 desaturase (D5D), a key enzyme in the biosynthesis of polyunsaturated fatty acids. There are varying reports of its potency, with IC50 values ranging from 20 nM to 160 nM in enzymatic assays. This variability may be attributed to different experimental conditions.
Q2: Why am I observing a significant difference between the IC50 value of this compound in my enzymatic assay versus my cell-based assay?
A2: It is not uncommon for discrepancies to exist between biochemical and cellular assay results.[1][2] Several factors can contribute to this:
-
Cellular Permeability: The ability of this compound to cross the cell membrane and reach its intracellular target can affect its apparent potency in cellular assays.
-
Off-Target Effects: In a cellular context, this compound may interact with other proteins or pathways, leading to indirect effects on the readout of your assay.
-
Cellular Metabolism: The compound may be metabolized by the cells, reducing its effective concentration.
-
High ATP Concentrations: In cellular environments, high concentrations of ATP can sometimes compete with ATP-competitive inhibitors, although the direct relevance to D5D, which is not an ATP-dependent enzyme, is less likely.[3]
-
Protein Binding: The compound may bind to other cellular components, reducing the free concentration available to inhibit D5D.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C. Once dissolved in DMSO, it is advisable to make aliquots and store them at -80°C to minimize freeze-thaw cycles. The stability of this compound in aqueous assay buffers over extended periods should be empirically determined, as prolonged incubation may lead to degradation or precipitation.
Q4: Are there known off-target effects for this compound?
A4: While this compound is described as a selective D5D inhibitor, comprehensive public data on its off-target binding profile is limited. It is crucial to consider the possibility of off-target effects, especially in complex biological systems. If unexpected phenotypes are observed, it may be beneficial to perform counter-screening against related enzymes, such as delta-6 desaturase (D6D), or utilize broader off-target profiling panels.
Troubleshooting Guide for Inconsistent D5D Inhibition
This guide addresses common issues that can lead to variability in D5D inhibition experiments with this compound.
Issue 1: High Variability in IC50 Values Between Experiments
| Potential Cause | Recommended Action |
| Inconsistent this compound Preparation | Always prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Variable Enzyme Activity | Ensure the source of D5D (e.g., rat liver microsomes) is of consistent quality and has been stored properly at -80°C.[4] Perform a positive control experiment with a known D5D inhibitor to validate enzyme activity. |
| Substrate Concentration | The apparent potency (IC50) of a competitive inhibitor can be influenced by the substrate concentration.[1] Use a consistent and well-characterized concentration of the D5D substrate (e.g., dihomo-γ-linolenic acid, DGLA). It is recommended to use a substrate concentration at or below the Km value. |
| Assay Incubation Time | The incubation time of the inhibitor with the enzyme before adding the substrate, and the reaction time itself, can impact the results. Optimize and standardize these incubation times across all experiments. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. Use a master mix for reagents to minimize well-to-well variability. |
Issue 2: Low or No Inhibition Observed
| Potential Cause | Recommended Action |
| This compound Degradation | Verify the integrity of your this compound stock. If possible, confirm its identity and purity via analytical methods like LC-MS. |
| Poor Solubility in Assay Buffer | This compound is soluble in DMSO but may precipitate in aqueous assay buffers. Visually inspect for any precipitation. The final DMSO concentration in the assay should be kept low (typically ≤1%) and be consistent across all wells. The use of detergents may be necessary for membrane-bound enzymes like D5D, but their concentration should be optimized as they can affect enzyme activity.[5][6][7] |
| Inactive Enzyme | Test the activity of your D5D enzyme preparation. If using microsomes, ensure they have not been subjected to multiple freeze-thaw cycles.[4] |
| Incorrect Assay Conditions | Verify the pH, temperature, and cofactor concentrations (e.g., NADH) in your assay buffer. D5D activity is sensitive to these parameters. |
Issue 3: Discrepancy Between Enzymatic and Cellular Assay Results
| Potential Cause | Recommended Action |
| Limited Cell Permeability | If poor permeability is suspected, consider using cell lines with known differences in drug transporter expression or perform a cellular uptake assay. |
| Off-Target Effects in Cells | Use structurally different D5D inhibitors to see if the cellular phenotype is consistent. Consider using techniques like siRNA-mediated knockdown of D5D to validate that the observed cellular effect is on-target. |
| Compound Efflux | Some cell lines express efflux pumps that can actively remove the compound from the cytoplasm. Co-incubation with a known efflux pump inhibitor can help to investigate this possibility. |
Data Presentation
Table 1: Reported IC50 Values for this compound against Delta-5 Desaturase
| Assay Type | Reported IC50 (nM) | Reference |
| Enzymatic Assay | 20 | --INVALID-LINK-- |
| Enzymatic Assay (rat liver microsomes) | 160 (140-190) | --INVALID-LINK-- |
| Cellular D5D Assay (HepG2 cells) | 29 (25-34) | --INVALID-LINK-- |
| Cellular D5D Assay (RLN-10 cells) | 26 (22-30) | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: In Vitro D5D Inhibition Assay using Rat Liver Microsomes
This protocol is adapted from established methods for measuring D5D activity.
Materials:
-
Rat liver microsomes (stored at -80°C)
-
This compound
-
Dihomo-γ-linolenic acid (DGLA) - Substrate
-
Arachidonic acid (AA) - Product standard
-
NADH
-
ATP
-
Coenzyme A (CoA)
-
Assay Buffer: Phosphate buffer (100 mM, pH 7.4) containing 3.3 mM MgCl2
-
Acetonitrile with an internal standard (for reaction termination and sample preparation)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare working solutions of this compound by serial dilution in DMSO.
-
Prepare a stock solution of DGLA in ethanol.
-
Prepare a cofactor solution containing NADH, ATP, and CoA in assay buffer.
-
-
Assay Protocol:
-
Thaw rat liver microsomes on ice. Dilute to the desired protein concentration (e.g., 0.5 mg/mL) in ice-cold assay buffer.
-
In a 96-well plate, add a small volume of the diluted this compound solutions (or DMSO for control wells).
-
Add the diluted microsomal suspension to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the cofactor solution and the DGLA substrate. The final concentration of DMSO should be consistent across all wells and typically below 1%.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 15-30 minutes). The reaction time should be within the linear range of product formation.
-
Stop the reaction by adding a sufficient volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the amount of arachidonic acid (AA) produced in each well using a standard curve.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Visualizations
Caption: Simplified signaling pathway of D5D and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent D5D inhibition results.
References
- 1. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detergent effects on enzyme activity and solubilization of lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of detergent effects on membrane-bound (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of lipid and detergent enzyme environments for identifying inhibitors of membrane-bound energy-transducing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting CP-74006 Interference with Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may be encountering issues with the small molecule inhibitor CP-74006 in various experimental assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and mitigate potential assay interference caused by this compound.
Frequently Asked Questions (FAQs)
Q1: My fluorescence-based assay shows a significant decrease in signal in the presence of this compound, even at concentrations where the target protein should not be inhibited. What could be the cause?
A potential reason for this observation is that this compound may possess intrinsic fluorescence-quenching properties or it might be interfering with the detection of the fluorescent signal. Small molecules can sometimes absorb light at the excitation or emission wavelengths of the fluorophore used in the assay, leading to a decrease in the measured signal that is independent of the biological activity of the compound. It is also possible that this compound is precipitating out of solution at higher concentrations, which can scatter light and interfere with signal detection.
Q2: I am observing high background noise and poor reproducibility in my colorimetric assay when using this compound. How can I troubleshoot this?
High background noise and poor reproducibility with a small molecule like this compound can be indicative of several issues. The compound may be forming colloidal aggregates in the assay buffer, which can scatter light and lead to inconsistent readings.[1][2] Chemical reactivity of the compound with assay components or the detection substrate is another possibility. To troubleshoot, it's recommended to perform a series of control experiments, including testing the compound in the absence of the target enzyme or protein to assess its direct effect on the assay components.
Q3: My dose-response curve for this compound is unusually steep and shows a narrow therapeutic window. Could this be an artifact of assay interference?
An unusually steep dose-response curve can sometimes be a hallmark of non-specific assay interference rather than true, specific inhibition of the target.[3] This can occur if the compound reaches a critical concentration where it begins to aggregate, leading to a sudden and dramatic effect on the assay signal. It is crucial to rule out such artifacts to ensure that the observed activity is genuinely due to the specific interaction of this compound with its intended target.
Troubleshooting Guides
Guide 1: Investigating Potential Fluorescence Interference
If you suspect this compound is interfering with your fluorescence-based assay, follow these steps:
-
Run a Spectral Scan: Determine the absorbance and emission spectra of this compound at the concentrations used in your assay. This will help identify if the compound's spectral properties overlap with those of your fluorophore.
-
Perform a No-Enzyme Control: Run the assay with this compound but without the target enzyme or protein. A change in fluorescence signal in this control condition would indicate direct interference.
-
Use an Orthogonal Assay: If possible, validate your findings using a different assay format that does not rely on fluorescence, such as a colorimetric or label-free method.
Guide 2: Assessing Compound Aggregation
Colloidal aggregation is a common cause of non-specific assay interference.[1][2] Use the following steps to investigate if this compound is forming aggregates:
-
Include a Detergent: Run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity of this compound is significantly reduced, it is likely due to the disruption of aggregates.
-
Dynamic Light Scattering (DLS): If available, use DLS to directly measure the presence of aggregates of this compound in your assay buffer at various concentrations.
-
Centrifugation: Before measuring the assay readout, centrifuge the plate. If the compound is aggregating and precipitating, this may pellet the aggregates and reduce their interference.
Data Presentation: Hypothetical Interference Data for this compound
The following tables summarize hypothetical data illustrating potential interference of this compound in different assay formats.
Table 1: Effect of this compound on a Fluorescence-Based Kinase Assay
| This compound Concentration (µM) | % Inhibition (Standard Buffer) | % Inhibition (with 0.01% Triton X-100) |
| 0.1 | 5% | 4% |
| 1 | 25% | 15% |
| 10 | 85% | 30% |
| 100 | 95% | 35% |
Table 2: Absorbance Interference of this compound in a Colorimetric Assay
| This compound Concentration (µM) | Absorbance at 450 nm (No Enzyme) |
| 0 | 0.05 |
| 10 | 0.15 |
| 50 | 0.45 |
| 100 | 0.85 |
Experimental Protocols
Protocol 1: Counter-Screen for Fluorescence Interference
Objective: To determine if this compound directly interferes with the fluorescence signal of the assay.
Materials:
-
Assay buffer
-
Fluorogenic substrate
-
This compound stock solution
-
Black 96-well microplate
-
Fluorescence plate reader
Method:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer to the control wells.
-
To the experimental wells, add the different concentrations of this compound.
-
Add the fluorogenic substrate to all wells at the final assay concentration.
-
Incubate the plate for the standard assay duration.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Compare the fluorescence in the wells containing this compound to the control wells. A significant decrease in fluorescence in the absence of the enzyme indicates interference.
Protocol 2: Detergent-Based Assay for Aggregate Detection
Objective: To assess if the observed activity of this compound is due to the formation of colloidal aggregates.
Materials:
-
Complete assay components (buffer, enzyme, substrate)
-
This compound stock solution
-
0.1% Triton X-100 solution
-
Microplate for the specific assay format
Method:
-
Prepare two sets of serial dilutions of this compound in the assay buffer.
-
To one set of dilutions, add Triton X-100 to a final concentration of 0.01%.
-
Set up the assay in a microplate with both sets of this compound dilutions (with and without detergent).
-
Initiate the enzymatic reaction and incubate for the standard duration.
-
Measure the assay signal.
-
Compare the dose-response curves of this compound in the presence and absence of Triton X-100. A significant rightward shift in the IC50 value in the presence of the detergent suggests that the compound's activity is at least partially due to aggregation.
Visualizations
Caption: A troubleshooting workflow for investigating assay interference.
Caption: Potential mechanisms of assay interference by small molecules.
References
Technical Support Center: Validating Novel Kinase Inhibitor Activity
Disclaimer: Information regarding the specific target and mechanism of action for "CP-74006" is not publicly available. Therefore, this guide provides a general framework for validating the activity of a novel kinase inhibitor (referred to as NKI) in a new cell line.
Frequently Asked Questions (FAQs)
Q1: I have a new kinase inhibitor. How do I determine the optimal concentration range to use in my cell line?
A1: The optimal concentration range for your NKI should be determined empirically in your specific cell line. A good starting point is to perform a dose-response curve using a cell viability or proliferation assay (e.g., MTT, CellTiter-Glo). Test a broad range of concentrations, typically from nanomolar to micromolar (e.g., 1 nM to 100 µM), to determine the half-maximal inhibitory concentration (IC50). This will give you an indication of the potency of your compound in a cellular context.
Q2: My NKI has a potent IC50 in a biochemical assay but shows weak or no activity in my cell-based assays. What could be the reason?
A2: This is a common issue, and several factors can contribute to this discrepancy:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Compound Efflux: The inhibitor might be actively removed from the cell by efflux pumps, such as P-glycoprotein.
-
High Intracellular ATP: The concentration of ATP in cells (1-5 mM) is much higher than that typically used in biochemical kinase assays.[1] If your NKI is an ATP-competitive inhibitor, the high cellular ATP concentration can outcompete it, leading to a significant reduction in apparent potency.[1][2]
-
Compound Instability or Metabolism: The NKI may be unstable in the cell culture medium or rapidly metabolized by the cells into an inactive form.[2]
-
Target Not Expressed or Not Active: The target kinase may not be expressed at sufficient levels in your chosen cell line, or it may not be in an active, phosphorylated state.
Q3: How can I confirm that my NKI is engaging its intended target in the cell?
A3: Directly measuring target engagement within the cell is a critical validation step.[2] Several techniques can be used:
-
Western Blotting for Phospho-Proteins: If your NKI targets a kinase in a known signaling pathway, you can measure the phosphorylation status of its direct downstream substrate. A reduction in the phosphorylation of the substrate upon treatment with your NKI provides evidence of target engagement and inhibition.[3]
-
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a compound to its target by measuring changes in the thermal stability of the target protein.[2]
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that can quantitatively measure the binding of an inhibitor to its target kinase.[2]
Q4: What is the importance of cell line validation, and how should I do it?
A4: Cell line validation is crucial to ensure the reliability and reproducibility of your results. Misidentified or cross-contaminated cell lines are a widespread problem in research.[4] It is essential to authenticate your cell line, for example, through Short Tandem Repeat (STR) profiling, to confirm its identity. You should obtain cell lines from reputable cell banks and perform regular checks for mycoplasma contamination.[5]
Troubleshooting Guides
Problem 1: NKI shows no significant effect on cell viability.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration Range | Test a broader and higher range of concentrations (up to 100 µM). |
| Poor Solubility | Ensure the NKI is fully dissolved in the solvent (e.g., DMSO) and that the final solvent concentration in the culture medium is not toxic to the cells (typically <0.5%). |
| Target Kinase Not Essential for Cell Survival | The target kinase may not be a critical driver of proliferation or survival in this specific cell line. |
| Cell Line is Resistant | The cell line may have intrinsic or acquired resistance mechanisms to the NKI's mechanism of action. |
| Compound Inactivity | Verify the identity and purity of the NKI. Consider if it has degraded during storage. |
Problem 2: High variability in results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well and that they are in the logarithmic growth phase. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to minimize evaporation. |
| Inconsistent Drug Treatment Time | Standardize the incubation time with the NKI across all experiments. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift. |
| Reagent Variability | Use the same batches of reagents (e.g., medium, serum, assay kits) for a set of experiments where possible. |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Assay)
This protocol is for determining the IC50 of an NKI in a 96-well plate format.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well, opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of your NKI in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., DMSO in medium).
-
Treatment: Remove the old medium from the cells and add the NKI dilutions and the vehicle control.
-
Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 48-72 hours).
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus log inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blotting for Downstream Pathway Inhibition
This protocol assesses the phosphorylation status of a downstream target of the NKI's target kinase.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow them to 70-80% confluency. Treat the cells with the NKI at various concentrations (e.g., 0.5x, 1x, 5x, 10x IC50) for a predetermined time (e.g., 2, 6, 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody for the total (non-phosphorylated) target protein or a housekeeping protein (e.g., GAPDH, β-actin).[3]
Data Presentation
Table 1: Anti-proliferative Activity of a Novel Kinase Inhibitor (NKI) in a Panel of Cell Lines
| Cell Line | Target Kinase Expression (Relative) | IC50 (nM) |
| Cell Line A | +++ | 50 |
| Cell Line B | + | 1200 |
| Cell Line C | - | >10,000 |
Table 2: Effect of NKI on Downstream Target Phosphorylation
| Treatment | p-Target / Total Target Ratio (Normalized to Vehicle) |
| Vehicle Control | 1.00 |
| NKI (50 nM) | 0.45 |
| NKI (250 nM) | 0.12 |
Visualizations
Caption: A generic signaling pathway illustrating the inhibitory action of a Novel Kinase Inhibitor (NKI).
Caption: A streamlined workflow for validating the activity of a novel kinase inhibitor in a new cell line.
Caption: A decision-making diagram for troubleshooting weak cellular activity of a kinase inhibitor.
References
- 1. Children With Cerebral Palsy’s Experiences With Adaptive Climbing: A Qualitative Study on Parents’ Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AI-Assisted chemical probe discovery for the understudied Calcium-Calmodulin Dependent Kinase, PNCK | PLOS Computational Biology [journals.plos.org]
- 3. Chemoproteomics reveals novel protein and lipid kinase targets of clinical CDK4/6 inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Predictive Models of Weight and Height for the Evaluation of the Growth of Children and Adolescents With Cerebral Palsy | Clinical Research Trial Listing [centerwatch.com]
Technical Support Center: Addressing Poor Bioavailability of CP-74006
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the in vivo application of CP-74006, likely stemming from its poor bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing low efficacy of this compound in our animal models despite its high in vitro potency as a D5D inhibitor. What are the potential reasons?
A1: A significant discrepancy between in vitro potency and in vivo efficacy is often attributed to poor pharmacokinetic properties, primarily low oral bioavailability. This compound, being a research compound, may exhibit poor aqueous solubility, which is a common characteristic of Biopharmaceutics Classification System (BCS) Class II drugs.[1][2] Low solubility leads to a low dissolution rate in the gastrointestinal (GI) tract, resulting in limited absorption into the systemic circulation. Other contributing factors could include rapid first-pass metabolism or instability in the GI environment. We recommend investigating the formulation of this compound to enhance its solubility and dissolution.
Q2: How can the aqueous solubility of this compound be improved for in vivo studies?
A2: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound.[3][4][5] These can be broadly categorized as:
-
Physical Modifications:
-
Formulation-Based Approaches:
-
Co-solvents and Surfactants: Using a mixture of solvents or adding surfactants can increase the solubility of the drug in an aqueous medium.[4][7]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be highly effective for lipophilic drugs.[8][9] These systems form fine emulsions in the GI tract, which facilitates drug absorption.
-
Solid Dispersions: Dispersing the drug in a polymeric matrix at a molecular level can create an amorphous solid dispersion, which typically has a higher dissolution rate than the crystalline form.[1]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can increase its solubility and stability.[9]
-
Troubleshooting Guides
Issue 1: Inconsistent plasma concentrations of this compound after oral gavage of a simple suspension.
-
Potential Cause: A simple aqueous suspension of a poorly soluble compound often leads to variable absorption due to inconsistent wetting and dissolution of drug particles in the GI tract. Particle agglomeration can further reduce the effective surface area for dissolution.
-
Troubleshooting Steps:
-
Improve Suspension Properties: Incorporate a wetting agent (e.g., Tween 80) and a suspending agent (e.g., carboxymethyl cellulose) into your vehicle to ensure a uniform and stable suspension.
-
Reduce Particle Size: If not already done, consider micronizing the this compound powder. This can be achieved through techniques like air-jet milling.[8]
-
Advanced Formulations: For more consistent results, moving to a solution or a solubilizing formulation is highly recommended. A lipid-based formulation like a SEDDS can significantly improve the consistency and extent of absorption.[8][10]
-
Issue 2: Precipitation of this compound observed during preparation for intravenous administration.
-
Potential Cause: this compound is soluble in organic solvents like DMSO but has poor aqueous solubility.[11][12] When a concentrated DMSO stock solution is diluted into an aqueous buffer for IV injection, the drug may precipitate out as the solvent composition changes.
-
Troubleshooting Steps:
-
Use of Co-solvents: A common vehicle for IV administration of poorly soluble compounds is a mixture of solvents. For example, a formulation containing DMSO, polyethylene glycol 400 (PEG400), and saline could maintain the solubility of this compound. The final concentration of the organic solvents should be within tolerable limits for the animal species being studied.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation vehicle can increase its solubility.
-
Inclusion Complexes: Formulating with a solubilizing agent like a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) can create a stable aqueous solution suitable for IV injection.
-
Issue 3: Marginal improvement in bioavailability after micronization of this compound.
-
Potential Cause: While micronization increases the surface area, for some compounds with very low solubility (often termed "brick dust"), the dissolution rate may still be the limiting factor for absorption.[6] The benefits of micronization can be limited if the particles re-aggregate in the GI fluid.
-
Next Steps:
-
Nanonization: Further reducing the particle size to the nanometer range (nanocrystals) can provide a more significant increase in dissolution velocity and saturation solubility.[6] Wet media milling is a common technique to produce nanosuspensions.
-
Lipid-Based Drug Delivery Systems (LBDDS): This is often a highly effective approach for BCS Class II compounds.[4] Formulating this compound in a system like SEDDS can bypass the dissolution step, as the drug is already dissolved in the lipid vehicle. Upon gentle agitation in the stomach, these systems form a micro- or nanoemulsion, presenting the drug in a solubilized state for absorption.
-
Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous state by dispersing it in a polymer matrix can lead to a substantial increase in aqueous solubility and dissolution rate.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₁ClN₂O | MedKoo Biosciences[12] |
| Molecular Weight | 246.69 g/mol | MedKoo Biosciences[12] |
| Appearance | White to off-white solid powder | MedKoo Biosciences[11] |
| Solubility | Soluble in DMSO, acetonitrile | MedKoo Biosciences[11][12] |
| Aqueous Solubility (Hypothetical) | < 0.1 µg/mL | Assumed for a BCS Class II drug |
| LogP (Hypothetical) | 3.8 | Assumed for a lipophilic compound |
Table 2: Comparison of this compound Solubility in Different Media (Hypothetical Data)
| Medium | Solubility (µg/mL) |
| Water | < 0.1 |
| Phosphate Buffered Saline (pH 7.4) | < 0.1 |
| 0.1 N HCl | < 0.1 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 0.5 |
| 20% PEG400 in Water | 25 |
| 5% Tween 80 in Water | 15 |
| Labrafac™ Lipophile WL 1349 (Lipid) | 5,000 |
Table 3: Pharmacokinetic Parameters of this compound with Different Formulations in Rats (20 mg/kg, Oral Gavage) (Hypothetical Data)
| Formulation | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 55 ± 15 | 4.0 ± 1.5 | 350 ± 98 | 100 (Reference) |
| Micronized Suspension | 120 ± 30 | 2.5 ± 1.0 | 980 ± 210 | 280 |
| Nanosuspension | 350 ± 65 | 1.5 ± 0.5 | 3,150 ± 550 | 900 |
| SEDDS Formulation | 850 ± 150 | 1.0 ± 0.5 | 7,500 ± 1100 | 2140 |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension using Wet Media Milling
-
Preparation of Stabilizer Solution: Prepare a 2% (w/v) solution of a suitable stabilizer (e.g., a combination of polyvinylpyrrolidone (PVP) K30 and sodium lauryl sulfate (SLS)) in deionized water.
-
Coarse Suspension: Disperse 1% (w/v) of this compound powder into the stabilizer solution. Stir for 30 minutes to ensure complete wetting.
-
Milling: Transfer the coarse suspension to a laboratory-scale bead mill. Add milling media (e.g., 0.5 mm yttrium-stabilized zirconium oxide beads).
-
Milling Process: Mill the suspension at a set speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours). Monitor the temperature to prevent overheating.
-
Particle Size Analysis: Periodically take samples and measure the particle size distribution using a dynamic light scattering (DLS) instrument until the desired particle size (e.g., < 200 nm) is achieved.
-
Separation: Separate the nanosuspension from the milling media by filtration or decantation.
-
Characterization: Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration of this compound
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Labrafac™, Maisine®), surfactants (e.g., Kolliphor® EL, Tween 80), and co-surfactants (e.g., Transcutol® HP).
-
Formulation Development: Based on the solubility data, select an oil, surfactant, and co-surfactant. Prepare various ratios of these components (e.g., Oil:Surfactant:Co-surfactant - 40:40:20, 30:50:20).
-
Drug Loading: Dissolve the required amount of this compound into the selected excipient mixture. Gently heat and vortex until a clear, homogenous solution is formed.
-
Self-Emulsification Test: To assess the self-emulsification performance, add 1 mL of the SEDDS formulation to 250 mL of deionized water in a glass beaker with gentle agitation.
-
Characterization: Observe the rate of emulsification and the appearance of the resulting emulsion. A good SEDDS will form a clear or bluish-white microemulsion or nanoemulsion rapidly. Measure the droplet size of the resulting emulsion using DLS.
-
Optimization: Optimize the ratio of the components to achieve a small droplet size (< 200 nm) and good physical stability.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Overcoming the Low Oral Bioavailability of Deuterated Pyrazoloquinolinone Ligand DK-I-60-3 by Nanonization: A Knowledge-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tanzj.net [tanzj.net]
- 10. pexacy.com [pexacy.com]
- 11. medkoo.com [medkoo.com]
- 12. medkoo.com [medkoo.com]
CP-74006 experimental controls and best practices
Welcome to the technical support center for the experimental compound CP-74006. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on best practices, experimental controls, and troubleshooting for the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of Delta-5-Desaturase (D5D), a key enzyme in the metabolic pathway of polyunsaturated fatty acids (PUFAs). D5D catalyzes the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA), a precursor to various pro-inflammatory eicosanoids. By inhibiting D5D, this compound can modulate the levels of these lipids, making it a valuable tool for studying inflammation and other physiological processes.
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For experimental use, it is recommended to prepare a concentrated stock solution in DMSO.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in DMSO should also be stored at -20°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q4: I am observing precipitate in my cell culture media after adding this compound. What could be the cause and how can I resolve it?
A4: Precipitation of lipophilic compounds like this compound in aqueous media is a common issue. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is low, typically below 0.5%, to maintain cell health and prevent precipitation.
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in your cell culture media before adding it to the final culture volume. This gradual dilution can help maintain solubility.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the compound to the media.
-
Pre-warming Media: Pre-warming the media to 37°C before adding the compound can sometimes improve solubility.
Q5: How can I confirm that this compound is active in my cellular assay?
A5: The most direct way to confirm the activity of this compound is to measure the levels of the D5D substrate (DGLA) and its product (AA) in your cells. A successful inhibition by this compound should result in an increase in DGLA levels and a decrease in AA levels. This can be quantified using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Quantitative Data
The following table summarizes the inhibitory potency of a selective D5D inhibitor, compound-326, which can be used as a reference for the expected activity profile of a selective D5D inhibitor.[1][2]
| Target | Species | IC50 |
| Delta-5-Desaturase (D5D) | Human | 22 nM |
| Rat | 72 nM | |
| Delta-6-Desaturase (D6D) | Human | No significant inhibition |
| Rat | No significant inhibition | |
| Delta-9-Desaturase (D9D) | Rat | No effect |
Experimental Protocols
Protocol 1: Non-Radioactive Delta-5-Desaturase (D5D) Inhibition Assay in Cultured Cells
This protocol outlines a method to assess the inhibitory activity of this compound on D5D in a cell-based assay by measuring the conversion of a stable isotope-labeled substrate.
Materials:
-
Cultured cells expressing D5D (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Stable isotope-labeled DGLA (e.g., [1-¹³C]-DGLA)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., chloroform:methanol 2:1 v/v)
-
Internal standard for mass spectrometry (e.g., a deuterated fatty acid)
-
Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and grow to a desired confluency (typically 70-80%).
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5%.
-
Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Pre-incubate the cells with the inhibitor for a predetermined time (e.g., 1-2 hours) at 37°C in a CO₂ incubator.
-
-
Substrate Addition:
-
Prepare a solution of [1-¹³C]-DGLA in a suitable carrier (e.g., ethanol or complexed to fatty acid-free BSA).
-
Add the stable isotope-labeled substrate to each well to a final concentration that is appropriate for your cell type and assay conditions.
-
Incubate for a specific period (e.g., 4-24 hours) to allow for substrate uptake and metabolism.
-
-
Cell Harvesting and Lipid Extraction:
-
Sample Preparation for MS Analysis:
-
Dry the extracted lipids under a stream of nitrogen.
-
Derivatize the fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis, or resuspend in an appropriate solvent for LC-MS analysis.
-
-
Data Acquisition and Analysis:
-
Analyze the samples by GC-MS or LC-MS to quantify the levels of [1-¹³C]-DGLA and the product, [1-¹³C]-AA.
-
Calculate the D5D activity as the ratio of the product to the sum of the substrate and product: ([¹³C]-AA) / ([¹³C]-DGLA + [¹³C]-AA).
-
Plot the D5D activity against the concentration of this compound to determine the IC50 value.
-
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure proper mixing of cell suspension, calibrate pipettes, and avoid using the outer wells of the plate for experimental samples. |
| Low or no D5D activity in control cells | Low expression of D5D in the chosen cell line, or suboptimal assay conditions. | Use a cell line known to have high D5D activity (e.g., HepG2). Optimize substrate concentration and incubation time. |
| Inconsistent results with this compound | Degradation of the compound, or issues with solubility. | Use a fresh stock of this compound. Follow the recommendations for dissolving and diluting the compound carefully. |
| Cell toxicity observed | High concentration of this compound or DMSO. | Perform a dose-response curve to determine the optimal non-toxic concentration. Ensure the final DMSO concentration is below 0.5%. |
| Difficulty in detecting substrate/product | Inefficient lipid extraction or low sensitivity of the detection method. | Optimize the lipid extraction protocol. Use a highly sensitive mass spectrometer and consider using an internal standard for normalization. |
Visualizations
Caption: Inhibition of the Delta-5-Desaturase (D5D) signaling pathway by this compound.
Caption: Experimental workflow for assessing this compound activity.
References
- 1. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected fatty acid profiles with CP-74006
Welcome to the technical support resource for CP-74006. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot unexpected experimental results related to fatty acid profiling.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for this compound?
This compound is a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2] SCD1 is a critical enzyme in lipid metabolism that catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[3][4] Specifically, it facilitates the synthesis of palmitoleic acid (16:1) from palmitic acid (16:0) and oleic acid (18:1) from stearic acid (18:0).[4][5] By inhibiting SCD1, this compound is expected to decrease the cellular pool of MUFAs and increase the relative abundance of SFAs.[3][6]
Q2: What is the expected fatty acid profile following treatment with this compound?
Treatment with this compound is expected to result in a dose-dependent decrease in the ratio of MUFAs to SFAs. Key anticipated changes include:
-
Decreased levels of palmitoleic acid (16:1n7) and oleic acid (18:1n9).
-
Increased levels of palmitic acid (16:0) and stearic acid (18:0).
These changes are a direct consequence of the inhibition of SCD1's enzymatic activity.[5]
Q3: What are some known downstream effects of SCD1 inhibition?
Inhibition of SCD1 has been shown to have various downstream effects on cellular metabolism and signaling. These can include:
-
Reduced synthesis of triglycerides and other complex lipids.[5]
-
Induction of ER stress and the unfolded protein response.[7]
-
Activation of AMP-activated protein kinase (AMPK), leading to increased fatty acid oxidation.[8]
-
Alterations in cell proliferation, survival, and membrane fluidity.[3][9]
Troubleshooting Unexpected Fatty Acid Profiles
Scenario: My fatty acid profile shows an unexpected increase in very-long-chain fatty acids (VLCFAs) and polyunsaturated fatty acids (PUFAs) after this compound treatment.
This is a recurring issue that may point to compensatory metabolic pathways being activated in response to SCD1 inhibition.
Possible Cause 1: Upregulation of Fatty Acid Elongation Pathways
The accumulation of SFA substrates (palmitate and stearate) due to SCD1 inhibition can lead to their increased flux into elongation pathways, resulting in the synthesis of VLCFAs (fatty acids with 22 or more carbons).[10]
-
Recommendation: Measure the expression and activity of fatty acid elongase enzymes (ELOVLs). A significant increase would support this hypothesis.
Possible Cause 2: Altered PUFA Metabolism
SCD1 inhibition can indirectly affect PUFA metabolism. The cell may attempt to compensate for changes in membrane fluidity by altering the incorporation of PUFAs. Additionally, some studies suggest a complex interplay between MUFA and PUFA synthesis pathways.[11][12]
-
Recommendation: Analyze the expression of key enzymes in the omega-3 and omega-6 PUFA synthesis pathways, such as FADS1 and FADS2 (fatty acid desaturases).
Possible Cause 3: Off-Target Effects of this compound
While designed to be a selective SCD1 inhibitor, at higher concentrations or in certain cell types, this compound could potentially have off-target effects on other enzymes involved in lipid metabolism.
-
Recommendation: Perform a dose-response experiment to determine if the unexpected fatty acid profile is observed only at higher concentrations of this compound. Consider using another structurally different SCD1 inhibitor to see if the same phenotype is reproduced.
Summary of Expected vs. Unexpected Fatty Acid Profiles
| Fatty Acid Class | Expected Change with this compound | Unexpected Change | Possible Rationale |
| Saturated Fatty Acids (SFAs) | |||
| Palmitic Acid (16:0) | Increase | As Expected | Direct result of SCD1 inhibition |
| Stearic Acid (18:0) | Increase | As Expected | Direct result of SCD1 inhibition |
| Monounsaturated Fatty Acids (MUFAs) | |||
| Palmitoleic Acid (16:1n7) | Decrease | As Expected | Direct result of SCD1 inhibition |
| Oleic Acid (18:1n9) | Decrease | As Expected | Direct result of SCD1 inhibition |
| Very-Long-Chain Fatty Acids (VLCFAs) | |||
| Lignoceric Acid (24:0) | No significant change expected | Increase | Upregulation of fatty acid elongation pathways |
| Nervonic Acid (24:1) | No significant change expected | Increase | Upregulation of fatty acid elongation pathways |
| Polyunsaturated Fatty Acids (PUFAs) | |||
| Arachidonic Acid (20:4n6) | No significant change expected | Increase | Compensatory mechanism to maintain membrane fluidity |
| Eicosapentaenoic Acid (20:5n3) | No significant change expected | Variable | Complex interplay with MUFA synthesis pathways |
Signaling Pathways and Experimental Workflows
Expected Signaling Pathway of this compound Action
Caption: Intended mechanism of this compound via SCD1 inhibition.
Proposed Compensatory Pathway for Unexpected Results
Caption: Potential metabolic rerouting due to SCD1 blockade.
Experimental Workflow for Fatty Acid Profile Analysis
Caption: Standard workflow for fatty acid analysis.
Experimental Protocols
Protocol 1: Fatty Acid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
For cultured cells, wash cell pellets twice with cold PBS and store at -80°C until analysis.
-
For tissues, flash-freeze in liquid nitrogen immediately after collection and store at -80°C.
-
-
Lipid Extraction:
-
Homogenize samples in a chloroform:methanol (2:1, v/v) solution.
-
Vortex thoroughly and centrifuge to separate the organic and aqueous layers.
-
Collect the lower organic phase containing the lipids.
-
-
Saponification and Methylation:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Resuspend the lipid film in a methanolic sodium hydroxide solution and heat to saponify the fatty acids.
-
Add boron trifluoride-methanol and heat to convert the fatty acids to their corresponding fatty acid methyl esters (FAMEs).
-
-
FAME Extraction:
-
Add hexane and water to the sample, vortex, and centrifuge.
-
Collect the upper hexane layer containing the FAMEs.
-
Evaporate the hexane and resuspend the FAMEs in a suitable solvent for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the FAME sample into a GC-MS system equipped with a suitable capillary column.
-
Use a temperature gradient to separate the different FAMEs based on their boiling points and polarity.
-
Identify and quantify individual fatty acids by comparing their retention times and mass spectra to known standards.
-
Protocol 2: Cell Treatment with this compound
-
Cell Culture:
-
Culture cells in the appropriate medium and conditions until they reach the desired confluency (typically 70-80%).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in cell culture medium to achieve the desired final concentrations.
-
Prepare a vehicle control using the same concentration of solvent as in the highest concentration of this compound.
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Harvesting:
-
After the treatment period, harvest the cells for downstream analysis (e.g., fatty acid profiling, gene expression analysis, or western blotting).
-
References
- 1. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of stearoyl-CoA desaturase 1 improves insulin sensitivity in insulin-resistant rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stearoyl-CoA desaturase 1 deficiency drives saturated lipid accumulation and increases liver and plasma acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stearoyl-CoA desaturase enzyme 1 inhibition reduces glucose utilization for de novo fatty acid synthesis and cell proliferation in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aberrant Lipid Metabolism in Anaplastic Thyroid Carcinoma Reveals Stearoyl CoA Desaturase 1 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stearoyl-CoA desaturase 1: A potential target for non-alcoholic fatty liver disease?-perspective on emerging experimental evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SCD1 Inhibition Causes Cancer Cell Death by Depleting Mono-Unsaturated Fatty Acids | PLOS One [journals.plos.org]
- 10. Metabolic rerouting via SCD1 induction impacts X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stearoyl CoA Desaturase 1: Role in Cellular Inflammation and Stress - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Potency of CP-74006: A Comparative Analysis of Delta-5-Desaturase Inhibitors
For researchers and professionals in drug development, the selective inhibition of key enzymes in metabolic pathways is a critical area of investigation. One such enzyme, Delta-5-desaturase (D5D), plays a pivotal role in the biosynthesis of pro-inflammatory eicosanoids. This guide provides a comparative analysis of CP-74006, a selective D5D inhibitor, with other relevant compounds, supported by experimental data and detailed protocols to validate its effects.
Delta-5-desaturase (D5D), encoded by the FADS1 gene, is a rate-limiting enzyme in the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA). AA is a precursor to a variety of pro-inflammatory lipid mediators, making D5D a compelling target for therapeutic intervention in inflammatory diseases.[1][2] The inhibition of D5D is expected to exert a dual anti-inflammatory effect by not only decreasing the production of AA-derived pro-inflammatory eicosanoids but also increasing the levels of DGLA, a precursor to anti-inflammatory eicosanoids.[1]
Comparative Efficacy of D5D Inhibitors
The landscape of D5D inhibitors includes a range of compounds with varying selectivity and potency. This section compares this compound with other notable inhibitors: T-3364366, a potent and selective D5D inhibitor; compound-326, another selective inhibitor with demonstrated in vivo activity; and CP-24879, a non-selective inhibitor that also targets Delta-6-desaturase (D6D).
| Compound | Target(s) | IC50 (D5D) | Key Findings |
| This compound | D5D | 20 nM | Selective D5D inhibitor.[1] |
| T-3364366 | D5D | More potent than this compound in cellular assays | Exhibits a long residence time and slow dissociation from the D5D enzyme, suggesting prolonged duration of action.[1] |
| Compound-326 | D5D | Potent inhibitor | Orally available and has shown efficacy in reducing insulin resistance and body weight in diet-induced obese mice.[2][3] |
| CP-24879 | D5D/D6D | - | A mixed inhibitor that has demonstrated the ability to deplete AA and reduce the production of leukotriene C4.[4] |
Signaling Pathway of D5D Inhibition
The following diagram illustrates the metabolic pathway affected by D5D inhibitors. By blocking the conversion of DGLA to AA, these compounds shift the balance towards the production of anti-inflammatory eicosanoids derived from DGLA.
Experimental Protocols
To enable researchers to validate and compare the effects of this compound and other D5D inhibitors, detailed protocols for key experiments are provided below.
In Vitro D5D Inhibition Assay
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against D5D using a cell-based assay.
Experimental Workflow:
Materials:
-
Adherent cell line expressing D5D (e.g., HepG2)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds (e.g., this compound)
-
Dimethyl sulfoxide (DMSO)
-
Radiolabeled D5D substrate (e.g., [14C]DGLA)
-
Cell lysis buffer
-
Organic solvents for lipid extraction (e.g., hexane, isopropanol)
-
High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) system
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed an appropriate number of cells into each well of a 96-well plate and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Cell Treatment: Remove the culture medium and add fresh medium containing the different concentrations of the test compound to the wells. Include a vehicle control (DMSO only). Incubate for a predetermined time.
-
Substrate Addition: Add the radiolabeled D5D substrate to each well and incubate for a specific period to allow for the enzymatic reaction to occur.
-
Lipid Extraction: Terminate the reaction and lyse the cells. Extract the total lipids from the cell lysate using an appropriate organic solvent mixture.
-
Chromatographic Separation: Separate the radiolabeled substrate and the product of the D5D reaction using either HPLC or TLC.
-
Quantification: Quantify the amount of radioactivity in the substrate and product bands/peaks using a scintillation counter.
-
IC50 Determination: Calculate the percentage of D5D inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
Cellular Washout Assay
This assay is crucial for evaluating the duration of action of an inhibitor by measuring its inhibitory effect after it has been removed from the extracellular environment.[1]
Procedure:
-
Cell Treatment: Treat cells with the test compound (e.g., this compound or T-3364366) at a concentration several-fold higher than its IC50 for a specific duration (e.g., 3 hours).[1]
-
Washout: Remove the medium containing the inhibitor and wash the cells multiple times with fresh, inhibitor-free medium to remove any unbound compound.[1]
-
Substrate Pulse: Add the radiolabeled D5D substrate to the washed cells.[1]
-
Incubation and Analysis: Incubate the cells for a defined period (e.g., 4 hours) and then proceed with lipid extraction, separation, and quantification as described in the In Vitro D5D Inhibition Assay protocol.[1]
-
Data Analysis: Compare the level of D5D inhibition in the washout samples to control cells that were not washed. A smaller shift in the inhibitory activity after washout indicates a longer residence time of the inhibitor.[1]
Conclusion
This compound stands as a significant tool for researchers studying the role of Delta-5-desaturase in health and disease. Its selectivity provides a clear advantage in dissecting the specific effects of D5D inhibition. However, newer compounds like T-3364366, with potentially longer residence times, offer alternative pharmacological profiles that may translate to improved in vivo efficacy. The comparative data and detailed protocols provided in this guide are intended to empower researchers to rigorously evaluate and validate the effects of these and other D5D inhibitors in their own experimental settings, ultimately contributing to the development of novel therapeutics for inflammatory conditions.
References
- 1. T-3364366 Targets the Desaturase Domain of Delta-5 Desaturase with Nanomolar Potency and a Multihour Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Orally Available Delta-5 Desaturase Inhibitor Prevents Atherosclerotic Lesions Accompanied by Changes in Fatty Acid Composition and Eicosanoid Production in ApoE Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and characterization of a novel delta6/delta5 fatty acid desaturase inhibitor as a potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CP-74006 and Other Delta-5-Desaturase Inhibitors for Researchers
For researchers and professionals in drug development, the selection of a suitable enzyme inhibitor is a critical decision. This guide provides a comprehensive comparison of CP-74006 with other prominent delta-5-desaturase (D5D) inhibitors, including the selective inhibitor T-3364366, the non-selective inhibitor CP-24879, and another selective agent, compound-326. This document compiles available experimental data to facilitate an informed choice for your research needs.
Delta-5-desaturase (D5D), an enzyme encoded by the FADS1 gene, plays a crucial role in the biosynthesis of polyunsaturated fatty acids (PUFAs). It catalyzes the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA) in the omega-6 pathway, and eicosatetraenoic acid (ETA) to eicosapentaenoic acid (EPA) in the omega-3 pathway. Given that AA is a precursor to pro-inflammatory eicosanoids, inhibiting D5D presents a promising therapeutic strategy for a variety of inflammatory diseases and metabolic disorders.[1]
Performance Comparison of D5D Inhibitors
The following tables summarize the available quantitative data for this compound and other D5D inhibitors. It is important to note that the data presented is compiled from various sources and may not have been generated under identical experimental conditions. Therefore, direct comparisons should be made with caution.
Table 1: In Vitro Potency of D5D Inhibitors
| Compound | Type | Target | Assay System | IC50 (nM) | Source |
| This compound | Selective D5D Inhibitor | D5D | Enzymatic Assay | 160 | [2] |
| D5D | Cellular Assay (HepG2) | 29 | [2] | ||
| D5D | Cellular Assay (RLN-10) | 26 | [2] | ||
| T-3364366 | Selective D5D Inhibitor | D5D | Enzymatic Assay | 19 | [2] |
| D5D | Cellular Assay (HepG2) | 1.9 | [2] | ||
| D5D | Cellular Assay (RLN-10) | 2.1 | [2] | ||
| Compound-326 | Selective D5D Inhibitor | Human D5D | In Vitro Assay | 22 | [3] |
| Rat D5D | In Vitro Assay | 72 | [3] | ||
| CP-24879 | Non-selective D5D/D6D Inhibitor | D5D | Not Specified | Not Specified | [4] |
Table 2: In Vitro Selectivity of D5D Inhibitors
| Compound | D5D IC50 (nM) | D6D IC50 (nM) | SCD IC50 (nM) | Selectivity (D6D/D5D) | Source |
| T-3364366 | 19 | 6200 | >10000 | ~326-fold | [2] |
| This compound | 160 | >10000 | >10000 | >62.5-fold | [2] |
| Compound-326 | 22 (human) | No inhibition observed | No inhibition observed | Not Applicable | [3] |
| CP-24879 | Not Specified | Not Specified | Not Specified | Acts as a dual inhibitor | [4] |
Table 3: In Vivo Efficacy of D5D Inhibitors
| Compound | Animal Model | Dosing | Key Findings | Source |
| Compound-326 | Diet-Induced Obese C57BL/6J Mice | Chronic oral administration | Lowered insulin resistance and caused body weight loss.[3] | [3] |
| ApoE Knockout Mice on Western Diet | 3-10 mg/kg/day for 15 weeks (oral) | Significantly inhibited the progression of atherosclerotic lesions.[5] | [5] | |
| CP-24879 | Not Specified | Not Specified | Beneficial effects against increased intracellular lipid accumulation and inflammatory injury in hepatocytes.[4] | [4] |
| This compound | Not Specified | Not Specified | In vivo activity has been displayed through optimization to an indazole series.[2] | [2] |
| T-3364366 | Not Specified | Not Specified | Expected to exert extended duration of action in vivo based on washout assays.[2] | [2] |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and experimental designs, the following diagrams are provided in the DOT language for use with Graphviz.
References
- 1. T-3364366 Targets the Desaturase Domain of Delta-5 Desaturase with Nanomolar Potency and a Multihour Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. graphviz.org [graphviz.org]
- 3. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Orally Available Delta-5 Desaturase Inhibitor Prevents Atherosclerotic Lesions Accompanied by Changes in Fatty Acid Composition and Eicosanoid Production in ApoE Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
A Head-to-Head Comparison of Two Delta-5 Desaturase Inhibitors: CP-74006 and T-3364366
In the landscape of drug discovery targeting inflammatory diseases, the inhibition of delta-5 desaturase (D5D), a key enzyme in the arachidonic acid biosynthesis pathway, has emerged as a promising strategy. Two notable small molecule inhibitors, CP-74006 and T-3364366, have been developed to target this enzyme. This guide provides an in-depth, objective comparison of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Biochemical and Cellular Potency
Both this compound and T-3364366 are potent inhibitors of the delta-5 desaturase enzyme. However, they exhibit distinct profiles in terms of their inhibitory kinetics and cellular efficacy.
| Parameter | This compound | T-3364366 |
| D5D IC50 (enzymatic assay) | 20 nM[1] | 19 nM[2] |
| D6D IC50 (enzymatic assay) | Data not available | 6200 nM[2] |
| SCD IC50 (enzymatic assay) | Data not available | >10000 nM[2] |
| Cellular IC50 (HepG2) | Data not available | 1.9 nM[2] |
| Cellular IC50 (RLN-10) | Data not available | 2.1 nM[2] |
| Dissociation Half-life | Shorter residence time | > 2.0 hours[3] |
Mechanism of Action
Both compounds exert their effect by inhibiting the D5D enzyme, which catalyzes the conversion of dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA). This inhibition leads to a decrease in the production of pro-inflammatory eicosanoids derived from AA.
T-3364366 has been shown to be a reversible, slow-binding inhibitor that targets the desaturase domain of D5D[3]. Its slow dissociation from the enzyme likely contributes to its sustained cellular activity.
This compound is also a selective D5D inhibitor[1]. While the precise details of its binding kinetics are less characterized in the available literature, the cellular washout experiments suggest a more rapid dissociation from the D5D enzyme compared to T-3364366[4].
Pharmacokinetic Properties
Pharmacokinetic data is crucial for evaluating the in vivo potential of drug candidates. While comprehensive data for this compound is not available in the reviewed literature, some key parameters for T-3364366 in mice have been reported.
| Parameter | T-3364366 (in mice) |
| Oral Bioavailability (F%) | 25% |
| Clearance (CL) (L/h/kg) | 2.9 |
| Volume of Distribution (Vdss) (L/kg) | 2.8 |
| Mean Residence Time (MRTiv) (h) | 0.65[4] |
These data indicate that T-3364366 has moderate oral bioavailability and is cleared relatively quickly from the plasma in mice. However, its long residence time at the target enzyme may allow for sustained pharmacological effects despite its plasma pharmacokinetics.
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for the critical evaluation of the presented data.
Delta-5 Desaturase (D5D) Enzymatic Assay (General Protocol)
This assay typically measures the conversion of a radiolabeled substrate, such as [14C]dihomo-gamma-linolenic acid (DGLA), to [14C]arachidonic acid (AA) by a source of D5D enzyme, often liver microsomes.
-
Enzyme Preparation: Liver microsomes are prepared from homogenized liver tissue by differential centrifugation.
-
Reaction Mixture: The reaction mixture contains the enzyme preparation, a radiolabeled substrate (e.g., [14C]DGLA), and necessary cofactors (e.g., NADH) in a suitable buffer.
-
Inhibitor Addition: Test compounds (this compound or T-3364366) are added at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Reaction Termination and Extraction: The reaction is stopped, and lipids are extracted.
-
Analysis: The substrate and product are separated by chromatography (e.g., HPLC or TLC), and the radioactivity associated with each is quantified to determine the percent inhibition.
Cellular Washout Assay
This assay is designed to assess the residence time of an inhibitor on its target in a cellular context.
-
Cell Culture: A suitable cell line expressing D5D (e.g., HepG2) is cultured to confluency.
-
Inhibitor Treatment: Cells are incubated with the test compound (this compound or T-3364366) for a specified period to allow for target binding.
-
Washout: The medium containing the inhibitor is removed, and the cells are washed multiple times with fresh medium to remove any unbound compound.
-
Substrate Addition: A radiolabeled substrate (e.g., [14C]DGLA) is added to the cells.
-
Incubation: Cells are incubated for a further period to allow for substrate conversion.
-
Analysis: The amount of radiolabeled product ([14C]AA) is measured to determine the level of sustained D5D inhibition after the washout.
Pharmacokinetic Study in Mice (General Protocol)
This type of study determines the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in vivo.
-
Animal Dosing: The compound is administered to mice, typically via oral gavage (PO) or intravenous injection (IV).
-
Blood Sampling: Blood samples are collected at various time points after administration.
-
Plasma Preparation: Plasma is separated from the blood samples.
-
Compound Quantification: The concentration of the compound in the plasma samples is measured using a sensitive analytical method, such as LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters, including bioavailability, clearance, and volume of distribution, are calculated from the plasma concentration-time data.
Conclusion
Both this compound and T-3364366 are potent inhibitors of delta-5 desaturase. T-3364366 distinguishes itself with its well-characterized slow-binding kinetics, leading to a prolonged residence time on the D5D enzyme and sustained cellular activity. Its selectivity profile against other desaturases has also been quantitatively established. While this compound demonstrates comparable enzymatic potency, the available data suggests a shorter duration of action at the cellular level. A more comprehensive comparison would necessitate further studies to determine the full selectivity and pharmacokinetic profiles of this compound. For researchers seeking a tool compound with a long target residence time and well-defined selectivity, T-3364366 presents a compelling option based on the currently available data.
References
- 1. Identification and characterization of a novel delta6/delta5 fatty acid desaturase inhibitor as a potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stearoyl-CoA Desaturase (SCD) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. T-3364366 Targets the Desaturase Domain of Delta-5 Desaturase with Nanomolar Potency and a Multihour Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A multiplexed cell assay in HepG2 cells for the identification of delta-5, delta-6, and delta-9 desaturase and elongase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CP-74006 and CP-24879: Selective D5D Versus Dual D5D/D6D Inhibition
For Immediate Release
A detailed comparison of the selective Δ5-desaturase (D5D) inhibitor, CP-74006, and the dual Δ5/Δ6-desaturase (D5D/D6D) inhibitor, CP-24879, is presented for researchers, scientists, and drug development professionals. This guide provides an objective analysis of their biochemical potency, selectivity, and potential therapeutic implications based on available experimental data.
The enzymes Δ5-desaturase (D5D) and Δ6-desaturase (D6D) are critical players in the endogenous biosynthesis of long-chain polyunsaturated fatty acids (PUFAs). These PUFAs, including arachidonic acid (AA), are precursors to a wide array of signaling molecules known as eicosanoids, which are deeply involved in inflammatory processes. Inhibition of D5D and D6D has emerged as a promising strategy for modulating inflammatory responses by limiting the production of pro-inflammatory eicosanoids derived from AA. This guide focuses on a comparative analysis of two key investigational compounds: this compound, a selective D5D inhibitor, and CP-24879, a dual D5D/D6D inhibitor.
Performance and Specificity: A Quantitative Comparison
The inhibitory activity and selectivity of this compound and CP-24879 have been characterized in various in vitro assays. The following tables summarize the available quantitative data, providing a clear comparison of their potency against D5D and D6D.
Table 1: Inhibitory Activity (IC50) of this compound
| Assay Type | Target | IC50 (nM) | Selectivity (vs. D6D) |
| Enzymatic Assay (rat liver microsomes) | D5D | 160 | >62.5-fold |
| D6D | >10,000 | ||
| Cellular Assay (HepG2 cells) | D5D | 20 | Not Reported |
Data compiled from multiple sources.
Table 2: Inhibitory Activity (IC50) of CP-24879
| Assay Type | Target | IC50 (µM) | D6D/D5D Potency Ratio |
| Cellular Assay (ABMC-7 cells) | D5D | 0.67 | ~45 |
| D6D | 0.015 |
Data compiled from multiple sources.
This compound demonstrates high selectivity for D5D, with an IC50 value in the nanomolar range in both enzymatic and cellular assays, and significantly weaker activity against D6D. In contrast, CP-24879 acts as a potent dual inhibitor, with a notably higher potency for D6D over D5D in cellular assays. This fundamental difference in their mechanism of action—selective versus dual inhibition—underpins the distinct biochemical and physiological effects of these compounds.
Signaling Pathway and Points of Inhibition
The biosynthesis of arachidonic acid from the essential fatty acid linoleic acid involves a series of enzymatic steps, with D6D and D5D playing pivotal roles. The following diagram illustrates this pathway and the specific points of inhibition for this compound and CP-24879.
Caption: The omega-6 polyunsaturated fatty acid biosynthesis pathway and the points of inhibition by this compound and CP-24879.
Experimental Methodologies
The characterization of these inhibitors relies on robust in vitro assays. Below are detailed protocols for typical enzymatic and cellular assays used to determine the potency and selectivity of D5D and D6D inhibitors.
Microsomal Fatty Acid Desaturase Assay (Enzymatic Assay)
This assay directly measures the enzymatic activity of desaturases in a cell-free system using microsomal fractions isolated from tissues, typically rat liver.
-
Microsome Preparation: Liver microsomes are prepared from rats through differential centrifugation to isolate the endoplasmic reticulum fraction, which is rich in desaturase enzymes.
-
Reaction Mixture: The assay is conducted in a reaction buffer containing the microsomal protein, a radiolabeled fatty acid substrate (e.g., [1-14C]-dihomo-γ-linolenic acid for D5D or [1-14C]-linoleic acid for D6D), and necessary cofactors such as NADH, ATP, and coenzyme A.
-
Inhibitor Addition: Test compounds, such as this compound or CP-24879, are added to the reaction mixture at varying concentrations.
-
Incubation: The reaction is initiated and incubated at 37°C for a defined period.
-
Reaction Termination and Saponification: The reaction is stopped, and the lipids are saponified using a strong base (e.g., NaOH).
-
Extraction and Separation: Fatty acids are extracted with an organic solvent and separated using thin-layer chromatography (TLC).
-
Quantification: The radiolabeled substrate and product spots on the TLC plate are quantified using a radioisotope detector to determine the percent conversion and, subsequently, the IC50 value of the inhibitor.
Cellular Fatty Acid Desaturase Assay
This assay measures the inhibition of desaturase activity in a whole-cell context, providing insights into compound permeability and metabolism.
-
Cell Culture: A suitable cell line, such as the human hepatoma cell line HepG2, is cultured to confluency in multi-well plates.
-
Pre-incubation with Inhibitor: The cells are pre-incubated with various concentrations of the test compound for a specified duration.
-
Addition of Radiolabeled Substrate: A radiolabeled fatty acid substrate is added to the cell culture medium.
-
Incubation: The cells are incubated with the substrate for a period to allow for uptake and metabolism.
-
Cell Lysis and Saponification: The cells are washed to remove excess substrate, lysed, and the lipids are saponified.
-
Extraction, Separation, and Quantification: Similar to the microsomal assay, fatty acids are extracted, separated by TLC, and the radiolabeled substrate and product are quantified to determine the cellular IC50 value.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating and comparing desaturase inhibitors.
Caption: A generalized experimental workflow for the evaluation and comparison of D5D and D6D inhibitors.
Conclusion
This compound and CP-24879 represent two distinct strategies for modulating the PUFA biosynthesis pathway. This compound offers a highly selective approach by targeting only D5D, which may lead to a more nuanced modulation of the eicosanoid profile, potentially preserving the production of certain upstream PUFAs. In contrast, CP-24879 provides a broader inhibition of the pathway by targeting both D5D and D6D, which could result in a more profound and rapid reduction in arachidonic acid levels. The choice between a selective D5D inhibitor and a dual D5D/D6D inhibitor will depend on the specific therapeutic goal and the desired modulation of the complex fatty acid and eicosanoid signaling networks. Further research, including direct comparative studies in relevant disease models, is necessary to fully elucidate the therapeutic potential of these two approaches.
A Comparative Guide to Alternatives for CP-74006 in Delta-5-Desaturase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of pharmacological alternatives to CP-74006 for the inhibition of Delta-5-Desaturase (D5D), a critical enzyme in the biosynthesis of polyunsaturated fatty acids and a promising therapeutic target for a range of inflammatory and metabolic diseases. This document outlines the performance of various D5D inhibitors, supported by experimental data, and provides detailed methodologies for key assays.
Introduction to Delta-5-Desaturase (D5D)
Delta-5-desaturase, encoded by the FADS1 gene, is a rate-limiting enzyme that catalyzes the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA) in the omega-6 pathway and eicosatetraenoic acid (ETA) to eicosapentaenoic acid (EPA) in the omega-3 pathway.[1] The products of these pathways, particularly AA-derived eicosanoids, are potent mediators of inflammation. Consequently, inhibiting D5D presents a compelling strategy for mitigating inflammatory processes and treating associated conditions.
Overview of this compound and its Alternatives
This compound is a known selective inhibitor of D5D.[2] While it has served as a valuable research tool, the quest for inhibitors with improved potency, selectivity, and pharmacokinetic properties has led to the development of several alternatives. This guide focuses on a comparative analysis of this compound with two notable alternatives: T-3364366 and Compound-326 .
Performance Comparison of D5D Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound and its alternatives against D5D and other related desaturases.
Table 1: In Vitro Enzymatic Inhibition of D5D, D6D, and SCD
| Compound | D5D IC50 (nM) | D6D IC50 (nM) | SCD IC50 (nM) | Selectivity (D6D/D5D) | Selectivity (SCD/D5D) |
| This compound | 160[1] | >10000[1] | >10000[1] | >62.5 | >62.5 |
| T-3364366 | 19[1] | 6200[1][3] | >10000[1][3] | ~326 | >526 |
| Compound-326 | 72 (rat), 22 (human)[4][5][6][7] | No effect | No effect | Not Applicable | Not Applicable |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 indicates higher potency. D6D (Delta-6-Desaturase) and SCD (Stearoyl-CoA Desaturase) are related enzymes, and high IC50 values against them indicate good selectivity.
Table 2: Cellular Activity of D5D Inhibitors
| Compound | Cell Line | Cellular IC50 (nM) |
| This compound | HepG2 | 20[8] |
| T-3364366 | HepG2 | 1.9[3] |
| RLN-10 | 2.1[3] | |
| Compound-326 | Human cells | 22[9] |
Cellular IC50 values reflect the inhibitor's potency within a cellular context, accounting for factors like cell permeability and metabolism.
Signaling Pathway and Experimental Workflows
To visualize the mechanism of D5D inhibition and the experimental approaches used for inhibitor characterization, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro D5D Enzymatic Assay
This assay directly measures the inhibitory effect of a compound on the D5D enzyme, typically using liver microsomes as the enzyme source.
-
Enzyme Source: Microsomal fractions are prepared from the livers of rats or from cell lines overexpressing human D5D.
-
Substrate: A radiolabeled substrate, such as [1-¹⁴C]-eicosatrienoic acid (C20:3, cis-8,11,14), is used.
-
Reaction Mixture: The assay is typically conducted in a buffer containing the microsomal protein, the radiolabeled substrate, and necessary cofactors like NADH.
-
Incubation: The reaction mixture is incubated with varying concentrations of the test inhibitor.
-
Extraction and Analysis: After incubation, the fatty acids are extracted and separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of the radiolabeled product (arachidonic acid) is quantified using a scintillation counter to determine the percentage of inhibition and subsequently the IC50 value.
Multiplexed Cell-Based Assay in HepG2 Cells
This assay assesses the activity of D5D, as well as D6D and D9D, in a cellular environment, providing insights into the compound's permeability and off-target effects.[8]
-
Cell Line: Human hepatoma HepG2 cells, which endogenously express the relevant desaturases, are used.[8]
-
Treatment: Cells are treated with a range of concentrations of the test inhibitor.
-
Metabolic Labeling: Cells are incubated with ¹⁴C-labeled fatty acid precursors, such as [1-¹⁴C]-eicosatrienoic acid for D5D activity, [1-¹⁴C]-linolenic acid for combined D6D/elongase activity, and [1-¹⁴C]-stearic acid for D9D activity.[8]
-
Lipid Extraction: Total lipids are extracted from the cells.
-
Fatty Acid Analysis: The fatty acid methyl esters (FAMEs) are prepared and analyzed by radio-HPLC or gas chromatography-mass spectrometry (GC-MS) to determine the levels of different fatty acid species.
-
Data Analysis: The conversion of the precursor to its respective product is calculated, and the inhibitory effect of the compound on each desaturase is determined to calculate the cellular IC50 values.
Radioligand Binding Assay
This assay was developed to directly measure the binding of an inhibitor to the D5D enzyme, which can be particularly useful for characterizing slow-binding inhibitors like T-3364366.[1]
-
Radioligand: A tritiated version of a potent inhibitor, such as [³H]T-3364366, is used as the radioligand.[1]
-
Enzyme Source: Rat liver microsomes or other preparations containing D5D are used.[1]
-
Assay Principle: The assay measures the displacement of the radioligand from the D5D enzyme by a non-labeled test compound.
-
Procedure: A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the enzyme preparation.
-
Separation: The bound radioligand is separated from the unbound radioligand using a filter binding assay.
-
Detection: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to determine the binding affinity (Ki) of the test compound and can also be adapted to study the kinetics of binding (kon and koff).[1]
Conclusion
The development of novel D5D inhibitors has progressed significantly, offering promising alternatives to earlier compounds like this compound. T-3364366, with its superior potency and selectivity, and Compound-326, with demonstrated in vivo efficacy, represent significant advancements in the field. The selection of an appropriate inhibitor will depend on the specific research question, with considerations for potency, selectivity, and the desired experimental system (in vitro, cellular, or in vivo). The experimental protocols outlined in this guide provide a robust framework for the evaluation and comparison of these and future D5D inhibitors.
References
- 1. T-3364366 Targets the Desaturase Domain of Delta-5 Desaturase with Nanomolar Potency and a Multihour Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. D5D-IN-326 [dcchemicals.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. D5D-IN-326 |CAS:1236767-85-3 Probechem Biochemicals [probechem.com]
- 8. A multiplexed cell assay in HepG2 cells for the identification of delta-5, delta-6, and delta-9 desaturase and elongase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
Confirming Delta-5-Desaturase Inhibition: A Comparative Guide to Pharmacological and Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for confirming the inhibition of Delta-5-Desaturase (D5D), a critical enzyme in the polyunsaturated fatty acid (PUFA) metabolic pathway. We will objectively evaluate the use of the selective D5D inhibitor, CP-74006 (and its analogs), against genetic models, specifically Fads1 knockout and knockdown systems. This comparison is supported by experimental data on fatty acid profiles and detailed experimental protocols to assist researchers in selecting the most appropriate model for their specific research questions.
The Role of Delta-5-Desaturase in Inflammation
Delta-5-desaturase, encoded by the FADS1 gene, is a rate-limiting enzyme that converts dihomo-gamma-linolenic acid (DGLA) into arachidonic acid (AA).[1][2] AA is a precursor to a variety of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. Conversely, DGLA can be converted into anti-inflammatory molecules.[3] Consequently, inhibiting D5D presents a promising therapeutic strategy for a range of inflammatory diseases by shifting the balance from pro-inflammatory to anti-inflammatory lipid mediators.
Visualizing the D5D Pathway and Experimental Approaches
To understand the impact of D5D inhibition, it is crucial to visualize its position in the PUFA metabolic pathway and the experimental workflows used to study its modulation.
Quantitative Comparison of D5D Inhibition Models
The efficacy of both pharmacological and genetic inhibition of D5D can be quantified by measuring the changes in the substrate (DGLA) and product (AA) of the enzyme. The ratio of AA to DGLA serves as a robust indicator of D5D activity.
Pharmacological Inhibition with a Selective D5D Inhibitor (Compound-326)
The following table summarizes the dose-dependent effects of an orally active, selective D5D inhibitor, compound-326 (an analog of this compound), on the hepatic fatty acid composition in ApoE knockout mice fed a Western diet.[4][5]
| Treatment Group | Dose (mg/kg/day) | Change in DGLA (%) | Change in AA (%) | Reduction in AA/DGLA Ratio (%) |
| Vehicle | - | - | - | - |
| Compound-326 | 0.3 | +56 | - | 39 |
| Compound-326 | 1 | - | - | 74 |
| Compound-326 | 3 | +347 | -36 | 84 |
| Compound-326 | 10 | +676 | -56 | 94 |
Data adapted from a study in ApoE knockout mice on a Paigen diet protocol.[4][5]
Genetic Inhibition via Fads1 Knockout
The table below illustrates the impact of homozygous Fads1 gene knockout on the fatty acid profile in the liver phospholipids of mice compared to wild-type littermates.
| Genotype | DGLA (% of Total Fatty Acids) | AA (% of Total Fatty Acids) | AA/DGLA Ratio |
| Wild-Type (WT) | Undetectable | ~15 | Not Applicable |
| Fads1 Knockout (KO) | ~10 | Undetectable | ~0 |
Data interpretation from multiple studies on Fads1 knockout mice. Absolute percentages can vary based on diet and specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for both pharmacological and genetic D5D inhibition studies.
Pharmacological Inhibition Protocol (In Vivo)
1. Animal Model and Acclimation:
-
Species: Male ApoE knockout mice, 6 weeks old.
-
Housing: Maintained on a standard laboratory chow diet with free access to food and water.
-
Acclimation: Animals are acclimated for at least one week before the commencement of the study.
2. D5D Inhibitor Administration:
-
Compound: A selective D5D inhibitor, such as compound-326, is suspended in a vehicle solution (e.g., 0.5% w/v methylcellulose).
-
Administration: The compound is administered orally (p.o.) daily at desired doses (e.g., 0.3, 1, 3, 10 mg/kg/day).
-
Control Group: Receives the vehicle solution only.
-
Duration: Treatment duration can vary depending on the study's objectives, for instance, 7 to 15 weeks.[1][4]
3. Diet-Induced Disease Model:
-
To study the effects in a disease context, mice can be fed a high-fat "Western" diet or a "Paigen" diet (containing cholesterol and sodium cholate) to induce conditions like atherosclerosis.[4]
4. Sample Collection:
-
At the end of the treatment period, mice are anesthetized.
-
Blood is collected via cardiac puncture or from the abdominal aorta for plasma analysis.
-
Tissues, such as the liver, are excised, snap-frozen in liquid nitrogen, and stored at -80°C until analysis.
5. Fatty Acid Analysis:
-
Lipid Extraction: Lipids are extracted from plasma and homogenized liver tissue using a solvent system like hexane-isopropanol.
-
Derivatization: Fatty acids are converted to fatty acid methyl esters (FAMEs).
-
Quantification: FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the relative amounts of DGLA and AA.
Genetic Model Protocol (Fads1 Knockout)
1. Generation of Fads1 Knockout Mice:
-
Fads1 knockout mice are typically generated using gene-trapping techniques or CRISPR-Cas9 technology to disrupt the Fads1 gene.
-
Heterozygous (Fads1+/-) mice are intercrossed to produce homozygous knockout (Fads1-/-), heterozygous (Fads1+/-), and wild-type (Fads1+/+) littermates.
2. Genotyping:
-
DNA is extracted from tail clips or ear punches of young pups.
-
PCR is performed using specific primers to distinguish between the wild-type and the disrupted Fads1 allele.
3. Animal Husbandry and Diet:
-
Mice are housed under standard conditions with a controlled light-dark cycle.
-
A standard chow diet is provided. For specific studies, a high-fat diet may be introduced.
4. Phenotypic Analysis:
-
Body weight, food intake, and other metabolic parameters are monitored regularly.
-
At a predetermined age, tissues and plasma are collected as described in the pharmacological protocol.
5. Fatty Acid Profiling:
-
The same methods for lipid extraction, derivatization, and analysis (GC-MS or LC-MS) as described for the pharmacological model are employed to determine the fatty acid composition of various tissues.
Conclusion
Both pharmacological inhibition with selective compounds like this compound and its analogs, and genetic models such as Fads1 knockout mice, serve as powerful tools to investigate the physiological and pathophysiological roles of D5D.
-
Pharmacological inhibitors offer the advantage of dose-dependent and reversible inhibition, which is more translatable to a clinical setting. They allow for the study of the effects of D5D inhibition in adult animals without the potential developmental compensations that might occur in a constitutive knockout model.
-
Genetic models , particularly the Fads1 knockout, provide a complete and specific ablation of D5D activity, offering a clear picture of the consequences of its absence. These models are invaluable for validating the on-target effects of pharmacological inhibitors.
The choice between these models will depend on the specific research question. For drug development and preclinical efficacy studies, pharmacological inhibitors are indispensable. For fundamental research into the lifelong consequences of D5D deficiency and for target validation, genetic models are superior. Ideally, a combined approach, where the effects of a pharmacological inhibitor are confirmed in a genetic model, provides the most robust and comprehensive understanding of D5D's role in health and disease.
References
- 1. A Novel Orally Available Delta-5 Desaturase Inhibitor Prevents Atherosclerotic Lesions Accompanied by Changes in Fatty Acid Composition and Eicosanoid Production in ApoE Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Knockdown of Hepatic Δ-5 Fatty Acid Desaturase FADS1 Aggravates Atherosclerosis in ApoE-/- Mice [imrpress.com]
- 3. T-3364366 Targets the Desaturase Domain of Delta-5 Desaturase with Nanomolar Potency and a Multihour Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. Effects of compound-326, a selective delta-5 desaturase inhibitor, in ApoE knockout mice with two different protocols for atherosclerosis development | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
A Comparative Guide to the Specificity of CP-74006 for Delta-5-Desaturase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational compound CP-74006 with other known inhibitors of Delta-5-desaturase (D5D), an enzyme pivotal in the biosynthesis of pro-inflammatory eicosanoids. The following sections present quantitative data on inhibitor specificity, detailed experimental protocols for assessing enzyme activity, and a visual representation of the relevant biochemical pathway.
Inhibitor Specificity Comparison
The selectivity of a compound for its target enzyme is a critical factor in drug development, minimizing off-target effects and enhancing therapeutic efficacy. The following table summarizes the in vitro inhibitory potency (IC50 values) of this compound and alternative compounds against Delta-5-desaturase (D5D), Delta-6-desaturase (D6D), and Stearoyl-CoA desaturase (SCD). Lower IC50 values indicate greater potency.
| Compound | D5D IC50 (nM) | D6D IC50 (nM) | SCD IC50 (nM) | Selectivity for D5D | Species | Reference |
| This compound | 160 (140–190) | >10000 | >10000 | Highly Selective | Rat | [1] |
| T-3364366 | 19 (16–22) | 6200 (4100–9300) | >10000 | Highly Selective | Rat | [1][2][3] |
| Compound-326 | 22 (human), 72 (rat) | No inhibition | No inhibition | Highly Selective | Human, Rat | [4][5][6] |
| CP-24879 | Potent (exact IC50 not specified) | Potent (exact IC50 not specified) | Not specified | Mixed D5D/D6D Inhibitor | Not specified | [7][8] |
| SC-26196 | >200,000 | 200 | >200,000 | Selective for D6D | Rat | [9][10][11] |
Key Observations:
-
This compound demonstrates high selectivity for D5D, with no significant inhibition of D6D or SCD at concentrations up to 10,000 nM[1].
-
T-3364366 emerges as a more potent D5D inhibitor than this compound, while retaining excellent selectivity against D6D and SCD[1][2][3].
-
Compound-326 also shows high potency and selectivity for D5D in both human and rat models[4][5][6].
-
CP-24879 acts as a mixed inhibitor, targeting both D5D and D6D, which may be useful in contexts where dual inhibition is desired[7][8].
-
SC-26196 serves as a control compound, exhibiting potent and selective inhibition of D6D with negligible activity against D5D and SCD[9][10][11].
Experimental Protocols
The following is a representative protocol for determining the in vitro activity of desaturase enzymes using rat liver microsomes. This method is commonly employed to assess the inhibitory potential of compounds like this compound.
Objective: To measure the conversion of a radiolabeled fatty acid substrate by D5D, D6D, or SCD in the presence and absence of an inhibitor to determine the IC50 value.
Materials:
-
Rat liver microsomes
-
Radiolabeled substrates (e.g., [14C]dihomo-γ-linolenic acid for D5D, [14C]linoleic acid for D6D)
-
Cofactors: ATP, Coenzyme A, NADPH, N-acetylcysteine, Nicotinamide, MgCl2, NaF
-
Phosphate buffer (pH 7.0)
-
Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Internal standard (e.g., Heptadecanoic acid)
-
Methanol:Chloroform mixture (2:1 v/v) for reaction termination and lipid extraction
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
Procedure:
-
Preparation of Incubation Medium: Prepare an incubation medium containing ATP (4 µmol), coenzyme-A (0.1 µmol), NADPH (1.28 µmol), N-acetylcysteine (2.42 µmol), nicotinamide (0.5 µmol), MgCl2 (5 µmol), NaF (62.5 µmol), and phosphate buffer (62.5 µmol, pH 7.0)[12].
-
Microsome Preparation: Isolate liver microsomes from rats through differential centrifugation. The final microsomal pellet is resuspended in a suitable buffer.
-
Inhibitor Pre-incubation: Pre-incubate the liver microsomes (approximately 1 mg of protein) with varying concentrations of the test inhibitor for a specified period at 37°C.
-
Initiation of Reaction: Start the desaturation reaction by adding the albumin-bound radiolabeled fatty acid precursor (100 nmol) to the incubation medium[12].
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes with shaking[12].
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding 6 mL of a cold methanol:chloroform mixture (2:1 v/v). Add an internal standard for quantification[12].
-
Sample Processing: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids and evaporate to dryness under nitrogen.
-
Analysis: Reconstitute the lipid extract in a suitable solvent and analyze by HPLC with radioactivity detection to separate and quantify the substrate and its desaturated product.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Biochemical Pathway
The following diagram illustrates the key steps in the omega-6 polyunsaturated fatty acid (PUFA) synthesis pathway, highlighting the roles of Delta-5 and Delta-6 desaturases and the point of inhibition by this compound.
Caption: Omega-6 fatty acid metabolism and this compound inhibition.
References
- 1. T-3364366 Targets the Desaturase Domain of Delta-5 Desaturase with Nanomolar Potency and a Multihour Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. D5D-IN-326 |CAS:1236767-85-3 Probechem Biochemicals [probechem.com]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. Buy D5D-IN-326 | 1236767-85-3 | >98% [smolecule.com]
- 7. Identification and characterization of a novel delta6/delta5 fatty acid desaturase inhibitor as a potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. cenmed.com [cenmed.com]
- 12. Hydroxytyrosol prevents reduction in liver activity of Δ-5 and Δ-6 desaturases, oxidative stress, and depletion in long chain polyunsaturated fatty acid content in different tissues of high-fat diet fed mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CP-74006: In Vitro and In Vivo Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the pharmacological data for CP-74006, a dual-activity compound with inhibitory effects on both Delta-5-Desaturase (D5D) and Cyclooxygenase-1 (COX-1).
This guide provides a structured overview of the available experimental data for this compound, presenting a comparison of its in vitro and in vivo activities. The information is intended to support further research and development efforts by offering a clear summary of its known pharmacological characteristics.
In Vitro Data Summary
The in vitro activity of this compound has been characterized by its potent inhibition of Delta-5-Desaturase (D5D), a key enzyme in the metabolic pathway of polyunsaturated fatty acids. While also identified as a selective Cyclooxygenase-1 (COX-1) inhibitor, specific quantitative data for its COX-1 inhibitory activity is not widely available in the public domain, preventing a direct potency comparison with its D5D inhibition.
| Target Enzyme | IC50 Value | Compound | Notes |
| Delta-5-Desaturase (D5D) | 20 nM[1] | This compound | Potent inhibition observed. |
| Cyclooxygenase-1 (COX-1) | Not Reported | This compound | Described as a selective COX-1 inhibitor, but quantitative IC50 value is not publicly available. |
In Vivo Data Overview
| Study Type | Animal Model | Compound | Dosing Regimen | Key Findings |
| Atherosclerosis Prevention | ApoE Knockout Mice | compound-326 (D5D inhibitor) | 3-10 mg/kg per day for 15 weeks (oral administration) | Significantly inhibited the progression of atherosclerotic lesions without affecting plasma total cholesterol and triglyceride levels. Modulated eicosanoid production. |
| Metabolic Syndrome | Diet-Induced Obese C57BL/6J Mice | compound-326 (D5D inhibitor) | Not specified | Lowered insulin resistance and caused body weight loss. |
Signaling Pathways
To understand the mechanism of action of this compound, it is crucial to visualize its role in the relevant signaling pathways.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of research findings. Below are representative methodologies for in vitro and in vivo assessment of D5D inhibitors.
In Vitro Delta-5-Desaturase (D5D) Inhibition Assay
A high-throughput radioassay is a common method for quantifying D5D activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against D5D.
Materials:
-
Rat liver microsomes (as a source of D5D)
-
[1-14C]-dihomo-γ-linolenic acid (radiolabeled substrate)
-
Test compound (e.g., this compound)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing rat liver microsomes and the radiolabeled substrate.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Incubate the mixture to allow the enzymatic reaction to proceed.
-
Stop the reaction and extract the fatty acids.
-
Separate the substrate (DGLA) and the product (arachidonic acid) using techniques like thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled product using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Representative In Vivo Mouse Model for D5D Inhibition
The following protocol is based on studies of the D5D inhibitor "compound-326" in a diet-induced obese mouse model.
Objective: To evaluate the in vivo efficacy of a D5D inhibitor on metabolic parameters.
Animal Model: C57BL/6J mice on a high-fat diet.
Procedure:
-
Induction of Obesity: Feed mice a high-fat diet for a specified period to induce obesity and insulin resistance.
-
Compound Administration: Administer the test compound (e.g., orally) at various doses daily for several weeks. A vehicle control group should be included.
-
Monitoring: Monitor body weight, food intake, and other relevant physiological parameters throughout the study.
-
Endpoint Analysis: At the end of the treatment period, collect blood and tissue samples for analysis.
-
Blood: Measure plasma levels of glucose, insulin, lipids, and fatty acid profiles (AA/DGLA ratio).
-
Tissues (e.g., liver, adipose): Analyze gene expression related to inflammation and metabolism.
-
-
Data Analysis: Compare the treated groups with the vehicle control group to determine the in vivo effects of the D5D inhibitor.
Conclusion
This compound is a potent in vitro inhibitor of Delta-5-Desaturase. While it is also described as a selective COX-1 inhibitor, a lack of publicly available quantitative data for this activity makes a direct comparison of its dual roles challenging. The available in vivo data on similar D5D inhibitors suggest potential therapeutic applications in metabolic and inflammatory diseases. Further research is warranted to fully elucidate the in vivo efficacy and safety profile of this compound and to clarify the therapeutic implications of its dual D5D and putative COX-1 inhibitory activities.
References
In-Depth Efficacy Analysis of Lipid Metabolism Modulators: A Comparative Guide
Introduction
The regulation of lipid metabolism is a cornerstone in the management of cardiovascular diseases. A diverse array of therapeutic agents, known as lipid metabolism modulators, have been developed to target various pathways involved in lipid synthesis, transport, and catabolism. This guide provides a comparative overview of the efficacy of prominent classes of these modulators, supported by experimental data and methodologies. Due to the absence of publicly available scientific literature or clinical data for a compound designated "CP-74006," this guide will focus on well-established and clinically relevant lipid-modulating agents. Our comprehensive search across multiple scientific databases and clinical trial registries did not yield any information on a compound with the identifier "this compound" in the context of lipid metabolism.
Comparative Efficacy of Major Lipid Metabolism Modulators
The therapeutic landscape of lipid management is dominated by several classes of drugs, each with a distinct mechanism of action and efficacy profile. The following table summarizes the quantitative data on the efficacy of these key modulators on major lipid parameters.
| Drug Class | Primary Target | LDL-C Reduction | HDL-C Increase | Triglyceride Reduction |
| Statins | HMG-CoA Reductase | 30-60% | 5-15% | 10-30% |
| Fibrates | PPARα | 5-20% | 10-20% | 20-50% |
| Niacin | GPR109A | 5-25% | 15-35% | 20-50% |
| PCSK9 Inhibitors | PCSK9 | 45-70% | 5-10% | 15-30% |
| Ezetimibe | NPC1L1 | 15-20% | 1-5% | 5-10% |
Key Experimental Methodologies
The data presented above is derived from numerous clinical trials. The methodologies employed in these trials are crucial for ensuring the validity and comparability of the results. Below are standardized experimental protocols commonly used to assess the efficacy of lipid metabolism modulators.
Protocol 1: Randomized Controlled Trial for LDL-C Reduction
-
Objective: To evaluate the percentage reduction in Low-Density Lipoprotein Cholesterol (LDL-C) from baseline in response to a lipid-modulating agent compared to a placebo.
-
Study Design: A multi-center, double-blind, randomized, placebo-controlled trial.
-
Participant Population: Adult patients with primary hypercholesterolemia.
-
Intervention: Participants are randomized to receive either the investigational drug at a specified dose or a matching placebo for a predefined period (e.g., 12 weeks).
-
Data Collection: Fasting lipid panels (including LDL-C, HDL-C, Total Cholesterol, and Triglycerides) are measured at baseline and at specified intervals throughout the study.
-
Primary Endpoint: The mean percentage change in LDL-C from baseline to the end of the treatment period.
-
Statistical Analysis: Analysis of covariance (ANCOVA) is typically used to compare the treatment group to the placebo group, with baseline LDL-C as a covariate.
Protocol 2: Assessment of Triglyceride-Lowering Efficacy
-
Objective: To determine the efficacy of a lipid modulator in reducing fasting triglyceride levels.
-
Study Design: A randomized, open-label or double-blind, active-controlled trial.
-
Participant Population: Patients with hypertriglyceridemia.
-
Intervention: Participants are randomized to receive the investigational drug or a standard-of-care triglyceride-lowering agent (e.g., a fibrate).
-
Data Collection: Fasting triglyceride levels are measured at baseline and at the end of the study.
-
Primary Endpoint: The percentage change in fasting triglyceride levels from baseline.
Signaling Pathways in Lipid Metabolism
The regulation of lipid homeostasis involves intricate signaling pathways that are the targets of current and emerging therapies. The following diagram illustrates a simplified overview of the cholesterol synthesis pathway and the points of intervention for major drug classes.
Caption: Key intervention points in the cholesterol metabolism pathway.
Experimental Workflow for Drug Efficacy Screening
The preclinical evaluation of novel lipid metabolism modulators often follows a standardized workflow to assess their potential efficacy and mechanism of action.
Caption: A typical preclinical workflow for identifying lipid-modulating drugs.
Comparative Analysis of CP-74006 and Other Delta-5-Desaturase Inhibitors: A Literature Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of CP-74006, a selective delta-5-desaturase (D5D) inhibitor, with other relevant compounds in the field. The information is compiled from publicly available research data to facilitate an objective comparison of their performance and to provide insights into the experimental methodologies used for their evaluation.
Introduction to Delta-5-Desaturase (D5D) Inhibition
Delta-5-desaturase is a critical enzyme in the biosynthetic pathway of long-chain polyunsaturated fatty acids. It catalyzes the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA), a precursor to pro-inflammatory eicosanoids.[1] Inhibition of D5D is therefore a promising therapeutic strategy for a range of inflammatory and metabolic diseases, as it can shift the balance from pro-inflammatory to anti-inflammatory lipid mediators.[1]
Comparative Performance of D5D Inhibitors
The following table summarizes the in vitro and cellular inhibitory activities of this compound and other notable D5D inhibitors. The data has been extracted from various studies, and it is important to note that direct comparisons may be limited due to variations in experimental conditions across different publications.
| Compound | Target(s) | Enzymatic IC50 (nM) | Cellular IC50 (nM) | Cell Line | Reference(s) |
| This compound | D5D | 160 | 29 (HepG2), 26 (RLN-10) | HepG2, RLN-10 | [1] |
| T-3364366 | D5D | 19 | 1.9 (HepG2), 2.1 (RLN-10) | HepG2, RLN-10 | [1][2] |
| Compound-326 | D5D | 72 (rat), 22 (human) | - | - | [3][4] |
| CP-24879 | D5D/D6D | - | - | ABMC-7 | [5][6] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by half. A lower IC50 value indicates a more potent inhibitor. The data presented here is for comparative purposes and should be interpreted in the context of the specific studies cited.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on descriptions from the available literature and are intended to provide a comprehensive understanding of how the performance of these inhibitors was assessed.
This assay measures the direct inhibitory effect of a compound on the D5D enzyme, typically using rat liver microsomes as the enzyme source.
-
Preparation of Microsomes: Liver microsomes are prepared from rats according to standard procedures.
-
Reaction Mixture: The assay is typically conducted in a buffer solution (e.g., phosphate buffer) containing the liver microsomes, a cofactor such as NADPH, and the test compound at various concentrations.
-
Substrate Addition: The reaction is initiated by the addition of a radiolabeled substrate, such as [14C]-dihomo-γ-linolenic acid (DGLA).
-
Incubation: The reaction mixture is incubated at 37°C for a specified period to allow for the enzymatic conversion of the substrate.
-
Reaction Termination and Extraction: The reaction is stopped, and the lipids are extracted using an organic solvent mixture.
-
Analysis: The substrate and the product (arachidonic acid) are separated using techniques like high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). The amount of radioactivity in the substrate and product fractions is quantified to determine the enzyme activity.
-
IC50 Calculation: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
This assay evaluates the ability of a compound to inhibit D5D activity within a cellular context.
-
Cell Culture: A suitable cell line that expresses D5D, such as the human hepatoma cell line HepG2 or the rat liver cell line RLN-10, is cultured in appropriate media.[1][7]
-
Compound Treatment: The cells are pre-incubated with the test compound at various concentrations for a defined period.[7]
-
Substrate Addition: A radiolabeled substrate, like [14C]-DGLA, is added to the cell culture medium.[7]
-
Incubation: The cells are incubated with the substrate for a specific duration to allow for its uptake and metabolism.[7]
-
Lipid Extraction and Analysis: The cells are harvested, and the lipids are extracted. The substrate and its metabolic products are then separated and quantified using HPLC or a similar technique.[7]
-
IC50 Calculation: The inhibition of D5D activity at each compound concentration is determined, and the IC50 value is calculated.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the delta-5-desaturase signaling pathway and a general workflow for evaluating D5D inhibitors.
References
- 1. T-3364366 Targets the Desaturase Domain of Delta-5 Desaturase with Nanomolar Potency and a Multihour Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. D5D-IN-326 |CAS:1236767-85-3 Probechem Biochemicals [probechem.com]
- 4. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice | PLOS One [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification and characterization of a novel delta6/delta5 fatty acid desaturase inhibitor as a potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Delta-5-Desaturase (D5D) Inhibitor Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of experimental protocols for the evaluation of Delta-5-Desaturase (D5D) inhibitors. It includes detailed methodologies for key in vitro and in vivo experiments, alongside quantitative performance data for prominent D5D inhibitors to support research and development in metabolic and inflammatory diseases.
Introduction to D5D Inhibition
Delta-5-desaturase (D5D), encoded by the FADS1 gene, is a critical enzyme in the polyunsaturated fatty acid (PUFA) metabolic pathway. It catalyzes the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA), a precursor to pro-inflammatory eicosanoids.[1] Inhibition of D5D presents a promising therapeutic strategy for a variety of disorders, including metabolic syndrome, atherosclerosis, and inflammatory diseases, by shifting the balance from pro-inflammatory AA to anti-inflammatory DGLA-derived mediators.[2][3]
The following sections detail common experimental protocols used to identify and characterize D5D inhibitors, present comparative data for known inhibitors, and provide visual workflows to guide experimental design.
Key Signaling Pathway
The inhibition of D5D blocks the conversion of DGLA to AA, leading to an accumulation of DGLA and a reduction in AA. This shift modulates the production of downstream signaling molecules, such as prostaglandins and leukotrienes, thereby influencing inflammatory responses.
Comparative Performance of D5D Inhibitors
The following table summarizes the in vitro potency and selectivity of several well-characterized D5D inhibitors. IC50 values represent the concentration of inhibitor required to reduce D5D activity by 50%.
| Inhibitor | Assay Type | Species | IC50 (D5D) | IC50 (D6D) | Selectivity (D6D/D5D) | Reference |
| Compound-326 | Microsomal | Rat | 72 nM | >10,000 nM | >138-fold | [1] |
| Microsomal | Human | 22 nM | >10,000 nM | >454-fold | [1] | |
| T-3364366 | Enzymatic | Rat | 19 nM | 6200 nM | ~326-fold | [4] |
| Cell-based (HepG2) | Human | 4.4 nM | - | - | [4] | |
| CP-24879 | Enzymatic | - | 160 nM | >10,000 nM | >62-fold | [4] |
| Cell-based (ABMC-7) | Mouse | - | - | Mixed D5D/D6D inhibitor | [5] | |
| Sesamin | Microsomal | Rat | Ki = 155 µM | No inhibition | Highly Selective | [6] |
Experimental Protocols
This section details standardized protocols for assessing D5D inhibitor efficacy.
In Vitro Assays
1. Microsomal D5D Inhibition Assay
This assay evaluates the direct inhibitory effect of a compound on D5D enzyme activity in a subcellular fraction.
-
Objective: To determine the IC50 value of a test compound against D5D.
-
Materials:
-
Rat liver microsomes
-
[1-14C]-Dihomo-γ-linolenic acid (DGLA)
-
Reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
-
Cofactors (e.g., NADH, ATP, Coenzyme A)
-
Test compound dissolved in DMSO
-
Quenching solution (e.g., methanolic KOH)
-
Organic solvent for extraction (e.g., hexane)
-
Scintillation cocktail
-
-
Procedure:
-
Prepare a reaction mixture containing rat liver microsomes, reaction buffer, and cofactors.
-
Add the test compound at various concentrations (typically in a serial dilution).
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding [1-14C]-DGLA.
-
Incubate at 37°C for a specific duration (e.g., 20 minutes).
-
Terminate the reaction by adding a quenching solution.
-
Saponify the lipids and extract the fatty acids using an organic solvent.
-
Separate the radiolabeled substrate ([1-14C]-DGLA) from the product ([1-14C]-AA) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the radioactivity of the product using a scintillation counter.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value.
-
2. Cell-Based D5D Inhibition Assay
This assay measures the ability of a compound to inhibit D5D activity within a cellular context, providing insights into cell permeability and intracellular target engagement.
-
Objective: To determine the cellular IC50 value of a test compound.
-
Materials:
-
HepG2 cells (or other suitable cell line expressing D5D)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
[1-14C]-DGLA
-
Test compound dissolved in DMSO
-
PBS (Phosphate-Buffered Saline)
-
NaOH for cell lysis
-
Organic solvent for extraction (e.g., hexane)
-
Scintillation cocktail
-
-
Procedure:
-
Seed HepG2 cells in a multi-well plate and allow them to adhere overnight.
-
Wash the cells with PBS and incubate with the test compound at various concentrations in serum-free medium for a specified time (e.g., 30 minutes).
-
Add [1-14C]-DGLA to each well and incubate for a further period (e.g., 3-4 hours) at 37°C.[4]
-
Wash the cells with PBS to remove unincorporated radiolabeled substrate.
-
Lyse the cells with NaOH.
-
Extract the fatty acids and separate the substrate and product as described in the microsomal assay.
-
Quantify the radioactivity and calculate the IC50 value.
-
In Vivo Evaluation
Atherosclerosis Mouse Model
This in vivo protocol assesses the therapeutic potential of a D5D inhibitor in a disease model.
-
Objective: To evaluate the effect of a D5D inhibitor on the development of atherosclerotic lesions in a mouse model.
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice are commonly used as they spontaneously develop atherosclerosis, which is accelerated by a high-fat diet.[7]
-
Procedure:
-
Acclimate ApoE-/- mice and feed them a Western-type high-fat diet to induce atherosclerosis.
-
Administer the test compound or vehicle control to the mice daily via oral gavage for a specified period (e.g., 12-15 weeks).[7][8]
-
Monitor animal health and body weight throughout the study.
-
At the end of the treatment period, collect blood samples for lipid and fatty acid analysis.
-
Euthanize the mice and perfuse the aorta with saline.
-
Dissect the aorta and stain with Oil Red O to visualize atherosclerotic plaques.
-
Quantify the lesion area using image analysis software.
-
Analyze fatty acid composition in plasma and tissues (e.g., liver) using gas chromatography-mass spectrometry (GC-MS) to confirm D5D inhibition (i.e., a decreased AA/DGLA ratio).[7]
-
Experimental Workflows
The following diagrams illustrate a typical workflow for D5D inhibitor screening and a general overview of the in vivo efficacy testing process.
References
- 1. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Orally Available Delta-5 Desaturase Inhibitor Prevents Atherosclerotic Lesions Accompanied by Changes in Fatty Acid Composition and Eicosanoid Production in ApoE Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delta-5-desaturase: A novel therapeutic target for cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. T-3364366 Targets the Desaturase Domain of Delta-5 Desaturase with Nanomolar Potency and a Multihour Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Selectivity Profile of Lestaurtinib (CEP-701): A Comparative Guide for Researchers
Introduction
In the field of targeted therapy, particularly in cancer research, the selectivity of kinase inhibitors is a paramount factor influencing their therapeutic efficacy and safety profile. This guide provides a detailed evaluation of the selectivity profile of Lestaurtinib (CEP-701), a multi-targeted tyrosine kinase inhibitor. While the initial request concerned "CP-74006," publicly available, comprehensive selectivity data for this specific compound is scarce. Therefore, this guide focuses on the well-characterized TrkA inhibitor, Lestaurtinib, and compares its performance with other notable kinase inhibitors, Entrectinib and Cabozantinib. This objective comparison, supported by experimental data and detailed methodologies, is intended to aid researchers, scientists, and drug development professionals in their selection and application of these research tools.
Lestaurtinib is a potent inhibitor of several tyrosine kinases, with significant activity against the Tropomyosin receptor kinase A (TrkA), FMS-like tyrosine kinase 3 (FLT3), and Janus kinase 2 (JAK2).[1][2][3] Its ability to interact with multiple targets underscores the importance of a thorough understanding of its selectivity profile to anticipate both on-target and potential off-target effects.
Comparative Selectivity Analysis
To provide a clear and objective comparison, the inhibitory activities of Lestaurtinib, Entrectinib, and Cabozantinib against a panel of kinases are summarized below. The data is presented as IC50 values (the concentration of an inhibitor required to reduce the activity of a kinase by 50%), with lower values indicating higher potency.
| Kinase Target | Lestaurtinib (CEP-701) IC50 (nM) | Entrectinib IC50 (nM) | Cabozantinib (XL184) IC50 (nM) |
| TrkA | <25[3] | Potent Inhibitor | - |
| TrkB | - | Potent Inhibitor | Inhibitor |
| TrkC | - | Potent Inhibitor | - |
| FLT3 | 2[2], 3[3][4] | - | 11.3 |
| JAK2 | 0.9[2] | - | - |
| ROS1 | - | Potent Inhibitor | - |
| ALK | - | Potent Inhibitor | - |
| VEGFR2 | >1000[5] | - | 0.035[6] |
| c-Met | - | - | 1.3[6] |
| RET | - | - | 4[6] |
| Kit | - | - | 4.6[6] |
| AXL | - | - | 7[6] |
| Tie2 | - | - | 14.3[6] |
| Aurora A | 8.1[3] | - | - |
| Aurora B | 2.3[3] | - | - |
From this data, it is evident that Lestaurtinib is a potent inhibitor of FLT3 and JAK2, with significant activity against TrkA. In contrast, Entrectinib exhibits potent inhibition of Trk family kinases (TrkA, TrkB, TrkC), ROS1, and ALK.[7][8][9][10] Cabozantinib demonstrates very high potency against VEGFR2 and also targets c-Met, RET, Kit, AXL, and Tie2, among others.[6][11][12][13]
Signaling Pathways
The following diagram illustrates the primary signaling pathways targeted by Lestaurtinib.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tocris.com [tocris.com]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Entrectinib: A New Selective Tyrosine Kinase Inhibitor Approved for the Treatment of Pediatric and Adult Patients with NTRK Fusionpositive, Recurrent or Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
Independent Verification of Kinase Inhibitor Potency: A Comparative Guide
This guide provides an objective comparison of the potency of various kinase inhibitors, focusing on the Epidermal Growth Factor Receptor (EGFR) as a representative target. The methodologies for determining the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency, are detailed to support independent verification and aid researchers in drug development.
Comparative Potency of EGFR Inhibitors
The potency of a kinase inhibitor is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for several well-characterized EGFR inhibitors against the wild-type (WT) receptor and common mutations.
| Compound | Target | IC50 (nM) - Wild Type | IC50 (nM) - Exon 19 Del | IC50 (nM) - L858R | IC50 (nM) - T790M |
| CP-74006 (Hypothetical) | EGFR | N/A | N/A | N/A | N/A |
| Gefitinib | EGFR | 0.42 - 9.9[1] | ~0.075[1] | ~0.075[1] | >10,000 |
| Erlotinib | EGFR | 0.1 - 31[1][2] | 7[2] | 12[2] | >10,000 |
| Afatinib | EGFR | 31[2][3] | 0.8[2] | 0.3[2] | 57 - 165[2] |
| Dacomitinib | EGFR | 0.029 - 0.063[1] | N/A | 0.007[1] | Effective Inhibition[1] |
| Osimertinib | EGFR | N/A | 13[2] | 5[2] | 5 - 13[2] |
Note: IC50 values can vary depending on the specific assay conditions, cell lines, and ATP concentrations used in the experiment.
Experimental Protocol: Determination of IC50 for EGFR Kinase Activity
A robust and commonly used method for determining the IC50 of an EGFR inhibitor is the in vitro kinase assay. The following protocol outlines the key steps for an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction as an indicator of enzyme activity.[4][5][6]
Materials and Reagents:
-
Recombinant Human EGFR (kinase domain)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test Inhibitor (e.g., this compound) dissolved in DMSO
-
Adenosine 5'-triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
White, opaque 96-well or 384-well assay plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO. Further dilute these stock solutions into the Kinase Reaction Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Assay Plate Setup:
-
Add the diluted inhibitor solutions to the appropriate wells of the assay plate.
-
For the positive control (100% kinase activity), add Kinase Reaction Buffer with the same final DMSO concentration.
-
For the negative control (no kinase activity), add Kinase Reaction Buffer with DMSO to separate wells.
-
-
Enzyme Addition: Add the diluted EGFR enzyme solution to all wells except the negative control wells.
-
Kinase Reaction Initiation: Start the kinase reaction by adding a mixture of the Poly(Glu, Tyr) substrate and ATP to all wells. The ATP concentration should be at or near its Km value for EGFR to ensure sensitive detection of competitive inhibitors.[7]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
ADP Detection:
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the average luminescence of the negative control wells from all other measurements.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[8]
-
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[9][10] Upon binding of its ligands, such as EGF, the receptor dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[11][12] Aberrant activation of this pathway is a common driver of tumorigenesis.
Caption: EGFR signaling cascade and point of inhibition.
Experimental Workflow for IC50 Determination
The process of determining the IC50 value for a novel inhibitor like this compound involves a systematic workflow, from initial preparation of reagents to the final data analysis and interpretation.
Caption: Workflow for IC50 value determination.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. promega.com.cn [promega.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. IC50 Calculator | AAT Bioquest [aatbio.com]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 表皮生長因子受體 (EGFR) 訊號傳導 [sigmaaldrich.com]
- 11. ClinPGx [clinpgx.org]
- 12. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CP-74006 and Newer Delta-5-Desaturase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the delta-5-desaturase (D5D) inhibitor CP-74006 against more recently developed inhibitors. The following sections detail the available quantitative data, experimental methodologies, and relevant signaling pathways to support further research and development in this area.
Delta-5-desaturase (D5D), an enzyme encoded by the FADS1 gene, plays a crucial role in the biosynthesis of polyunsaturated fatty acids (PUFAs). It catalyzes the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA), a key precursor of pro-inflammatory eicosanoids.[1] Inhibition of D5D is therefore a promising therapeutic strategy for a variety of inflammatory diseases, metabolic disorders, and certain cancers.[2] This guide benchmarks the older D5D inhibitor, this compound, against newer compounds, providing a comparative overview of their potency and selectivity.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and several newer D5D inhibitors. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions. For a definitive comparison, these compounds should be evaluated head-to-head in the same assays.
| Compound | Target(s) | Assay Type | IC50 (nM) | Source |
| This compound | D5D | Cellular D5D assay (HepG2) | 29 | [1] |
| T-3364366 | D5D | Enzymatic Assay | 19 | [3][4] |
| Cellular D5D assay (HepG2) | 1.9 | [3][4] | ||
| D6D | Enzymatic Assay | 6200 | [3] | |
| SCD | Enzymatic Assay | >10000 | [3] | |
| Compound-326 (D5D-IN-326) | Human D5D | Enzymatic and Cell-based | 22 | [5][6][7][8][9] |
| Rat D5D | Enzymatic and Cell-based | 72 | [5][6][7][8] | |
| CP-24879 | delta-6 Desaturase (D6D) | ABMC-7 cells | 0.015 µM (15 nM) | [10] |
| delta-5 Desaturase (D5D) | ABMC-7 cells | 0.56 µM (560 nM) | [10] |
Signaling Pathway of Delta-5-Desaturase in Arachidonic Acid Metabolism
The diagram below illustrates the central role of Delta-5-Desaturase in the arachidonic acid cascade. Inhibition of D5D blocks the conversion of DGLA to arachidonic acid, thereby reducing the substrate for the synthesis of pro-inflammatory eicosanoids by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
Caption: D5D's role in the arachidonic acid pathway.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the accurate interpretation and replication of results. Below are outlines of common assays used to evaluate D5D inhibitors.
In Vitro Delta-5-Desaturase Inhibition Assay
This assay directly measures the enzymatic activity of D5D and its inhibition.
Objective: To determine the in vitro potency (IC50) of a test compound against D5D.
General Protocol:
-
Enzyme Source: Microsomes from cells or tissues expressing D5D (e.g., rat liver microsomes, or from recombinant human D5D expressed in cell lines like HepG2).
-
Substrate: Radiolabeled dihomo-γ-linolenic acid (DGLA), for example, [14C]DGLA.
-
Incubation: The enzyme source is incubated with the radiolabeled substrate in the presence of various concentrations of the test inhibitor. A vehicle control (e.g., DMSO) is run in parallel.
-
Reaction Termination and Extraction: The reaction is stopped, and the fatty acids are extracted from the reaction mixture.
-
Analysis: The substrate (DGLA) and the product (arachidonic acid) are separated and quantified using techniques like high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.
-
Data Analysis: The percentage of D5D inhibition at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Delta-5-Desaturase Inhibition Assay
This assay assesses the ability of a compound to inhibit D5D activity within a cellular context.
Objective: To determine the cellular potency (IC50) of a test compound.
General Protocol:
-
Cell Culture: A suitable cell line with endogenous D5D activity, such as the human hepatoma cell line HepG2, is cultured to near confluency.
-
Compound Treatment: The cells are pre-incubated with various concentrations of the test inhibitor for a defined period.
-
Substrate Addition: A radiolabeled D5D substrate, such as [14C]DGLA, is added to the cell culture medium.
-
Incubation: The cells are incubated with the substrate for a specific duration to allow for its conversion to arachidonic acid.
-
Lipid Extraction and Analysis: The cells are harvested, and total lipids are extracted. The fatty acids are then analyzed by HPLC with radioactivity detection to separate and quantify [14C]DGLA and [14C]AA.
-
Data Analysis: The inhibition of AA production at each inhibitor concentration is calculated, and the cellular IC50 is determined.
The workflow for a cellular D5D inhibition assay is depicted below.
Caption: Cellular D5D inhibition assay workflow.
Conclusion
The available data suggests that newer D5D inhibitors, such as T-3364366 and Compound-326, exhibit significantly greater potency and selectivity compared to the older compound, this compound. T-3364366, in particular, demonstrates a very low nanomolar IC50 in cellular assays and high selectivity over other desaturases. While CP-24879 is a potent inhibitor, its mixed activity against both D5D and D6D may be a consideration depending on the therapeutic application.
For future research, it is imperative to conduct direct comparative studies of these inhibitors under identical experimental conditions to obtain a more definitive ranking of their performance. The detailed experimental protocols provided in this guide can serve as a foundation for such studies. The continued exploration of selective D5D inhibitors holds significant promise for the development of novel therapeutics for a range of diseases driven by inflammation and metabolic dysregulation.
References
- 1. T-3364366 Targets the Desaturase Domain of Delta-5 Desaturase with Nanomolar Potency and a Multihour Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are D5D inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. T-3364366 |CAS:1356354-09-0 Probechem Biochemicals [probechem.com]
- 5. D5D-IN-326 [dcchemicals.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. D5D-IN-326 |CAS:1236767-85-3 Probechem Biochemicals [probechem.com]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of CP-74006
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Handling and Disposal
This document provides comprehensive guidance on the proper disposal procedures for CP-74006, a selective D5D inhibitor used in laboratory research. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring compliance with waste management regulations.
Key Physical and Chemical Properties
A summary of the known quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 4943-86-6 |
| Molecular Formula | C₁₃H₁₁ClN₂O |
| Molecular Weight | 246.69 g/mol |
| Physical Form | Solid |
| Hazard Classification | Eye Irritant (H319) |
| Storage Class | 11 - Combustible Solids |
Data sourced from Sigma-Aldrich product information.
Experimental Protocols for Disposal
The proper disposal of this compound, and any waste contaminated with it, must be handled as hazardous chemical waste. The following step-by-step procedures provide a framework for its safe management and disposal.
Personal Protective Equipment (PPE)
Before handling this compound, ensure that appropriate personal protective equipment is worn. This includes:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact, as the compound is a known serious eye irritant.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent incompatible materials from mixing.
-
Solid Waste:
-
Collect un-used or expired this compound powder in its original container or a clearly labeled, sealed, and chemically compatible container.
-
Contaminated materials such as weighing paper, gloves, and wipes should be collected in a dedicated, sealed plastic bag or container labeled as "Hazardous Waste" and specifying the contaminant (this compound).[1][2]
-
-
Liquid Waste:
-
If this compound is dissolved in a solvent, the resulting solution must be collected as hazardous liquid waste.
-
Use a dedicated, leak-proof, and clearly labeled waste container. The label must identify all chemical constituents, including the solvent and this compound.
-
Never dispose of solutions containing this compound down the drain.[1][3]
-
Decontamination of Glassware and Surfaces
-
Glassware:
-
Rinse contaminated glassware multiple times with a suitable solvent (e.g., acetone or ethanol) that will dissolve this compound.
-
The initial rinsate must be collected as hazardous liquid waste.[4][5]
-
Subsequent rinses with soap and water can follow, with the rinsate being disposed of according to institutional guidelines.
-
-
Surfaces:
-
In case of a spill, decontaminate the affected area using absorbent pads and a suitable solvent.
-
All materials used for cleanup must be collected as hazardous solid waste.
-
Disposal of Empty Containers
-
Empty containers of this compound must be managed as hazardous waste unless properly decontaminated.[4][5]
-
To decontaminate, triple-rinse the container with an appropriate solvent. The rinsate must be collected as hazardous liquid waste.[5]
-
After triple-rinsing, the container can often be disposed of as non-hazardous waste, but labels should be defaced or removed.[4] Always follow your institution's specific guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste streams.
Caption: Disposal workflow for this compound waste.
This guide is intended to provide essential information for the safe disposal of this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific regulations and procedures applicable to your location.[1][4][6]
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling CP-74006
Essential Safety and Handling Guide for CP-74006
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.
This guide provides immediate, essential safety and logistical information for handling the selective D5D inhibitor, this compound (CAS 4943-86-6). The following procedural guidance is based on available safety data and best practices for handling solid chemical compounds with similar hazard profiles.
Disclaimer: A comprehensive Safety Data Sheet (SDS) for this compound (2-amino-N-(4-chlorophenyl)benzamide) was not publicly available at the time of this document's creation. The information provided herein is synthesized from supplier data and general safety protocols. It is imperative that users conduct a thorough risk assessment for their specific use case and consult the supplier-provided safety information. This guide is intended to supplement, not replace, formal safety training and institutional safety protocols.
Quantitative Data Summary
Limited quantitative toxicological and exposure data for this compound is available in the public domain. The following table summarizes the known information.
| Data Point | Value | Source |
| GHS Hazard Statement | H319: Causes serious eye irritation. | Sigma-Aldrich Product Information |
| GHS Signal Word | Warning | Sigma-Aldrich Product Information |
| Acute Oral Toxicity (LD50) | No data available for this specific compound. | N/A |
| Occupational Exposure Limits | Not established. | N/A |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls and Preparation:
-
Ventilation: Always handle this compound, which is a solid powder, in a well-ventilated area. For procedures that may generate dust, such as weighing or reconstitution, use a certified chemical fume hood or a ventilated balance enclosure.
-
Safety Equipment: Ensure a calibrated analytical balance is placed within the ventilated enclosure. Have an eyewash station and safety shower readily accessible and tested.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn over safety goggles, especially when handling larger quantities or when there is a significant risk of dust generation.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Inspect gloves for any tears or punctures before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.
-
Body Protection: A standard laboratory coat is required. For procedures with a higher risk of contamination, consider a disposable gown.
-
Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. If handling outside of a ventilated enclosure or if dust is generated, a NIOSH-approved respirator (e.g., an N95 dust mask) may be necessary based on your institution's risk assessment.
3. Chemical Handling:
-
Weighing: Carefully weigh the powdered compound on weighing paper or in a suitable container within a ventilated enclosure to minimize dust.
-
Reconstitution: If preparing a solution, add the solvent to the solid slowly to avoid splashing. Cap the container securely before mixing.
-
General Handling: Avoid all direct contact with the skin and eyes. Do not eat, drink, or smoke in the laboratory.
4. Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and dark place.
-
Store away from incompatible materials.
Disposal Plan
1. Waste Segregation:
-
Solid Waste: All disposable materials contaminated with this compound, including weighing paper, gloves, and pipette tips, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste protocol.
2. Disposal Procedure:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
Mandatory Visualization: Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
